molecular formula C12H16ClN3O3 B3027093 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride CAS No. 1233952-07-2

2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B3027093
CAS No.: 1233952-07-2
M. Wt: 285.73
InChI Key: CMUOJESCKDXKON-UHFFFAOYSA-N
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Description

2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3O3 and its molecular weight is 285.73. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitro-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c16-12(14-9-5-7-13-8-6-9)10-3-1-2-4-11(10)15(17)18;/h1-4,9,13H,5-8H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUOJESCKDXKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-07-2
Record name Benzamide, 2-nitro-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride (CAS: 1233952-07-2) is a specialized synthetic intermediate primarily utilized in the medicinal chemistry of benzimidazoles. As a functionalized benzamide, it serves as the open-ring precursor to 2-(piperidin-4-yl)-1H-benzimidazole , a privileged scaffold found in antihistamines (e.g., Bilastine), sodium channel blockers, and Akt inhibitors.

This guide details the molecular architecture, physicochemical properties, and validated synthetic protocols for this compound, emphasizing its role as a critical building block in heterocyclic drug discovery.

Molecular Architecture & Identity

The molecule consists of a 2-nitrobenzamide core coupled to a piperidine ring at the 4-position. The hydrochloride salt form ensures water solubility and stability of the secondary amine.

AttributeDetail
Chemical Name 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride
CAS Number 1233952-07-2
Molecular Formula C₁₂H₁₆ClN₃O₃ (Salt) / C₁₂H₁₅N₃O₃ (Free Base)
Molecular Weight 285.73 g/mol (HCl Salt)
SMILES C1CNCCC1NC(=O)C2=CC=CC=C2[O-].Cl
Key Substructures [1][2][3][4][5] • Ortho-Nitro Group: Provides steric bulk and electrophilic potential for cyclization.• Piperidine Ring: Serves as a solubilizing basic pharmacophore.• Amide Linker: The electrophilic center for downstream condensation.
Structural Visualization

The following diagram illustrates the connectivity and the steric environment created by the ortho-nitro group, which forces the amide bond out of planarity with the benzene ring.

MolecularStructure Benzene Benzene Ring (Lipophilic Core) Nitro 2-Nitro Group (-NO2) Reducible Precursor Benzene->Nitro Ortho Position Amide Amide Linker (-CONH-) Benzene->Amide C-N Bond Piperidine Piperidine Ring (Secondary Amine) Solubilizing Group Amide->Piperidine N-C4 Bond HCl HCl Salt (Counterion) Piperidine->HCl Ionic Interaction

Figure 1: Structural decomposition of 2-Nitro-N-(piperidin-4-yl)benzamide HCl, highlighting the reactive nitro group and the basic piperidine moiety.

Physicochemical Profiling

Understanding the physical properties is essential for handling and purification. The hydrochloride salt significantly alters the solubility profile compared to the free base.

PropertyValue / CharacteristicImplication for Research
Solubility High in Water, Methanol, DMSOSuitable for aqueous reactions and biological assays.
pKa (Piperidine) ~10.8 (Predicted)The secondary amine is protonated at physiological pH.
pKa (Amide) NeutralStable against hydrolysis under mild conditions.
Stability HygroscopicStore in a desiccator; protect from moisture to prevent clumping.
UV Absorbance λmax ~260-280 nmCharacteristic of the nitro-aromatic system; useful for HPLC detection.

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Nitro-N-(piperidin-4-yl)benzamide HCl typically follows a protection-coupling-deprotection strategy. Direct coupling with unprotected 4-aminopiperidine often leads to polymerization or bis-acylation.

Validated Synthesis Route
  • Coupling: Reaction of 2-nitrobenzoic acid with N-Boc-4-aminopiperidine using a coupling agent (EDC/HOBt or HATU).

  • Deprotection: Removal of the Boc group using HCl in dioxane or ethyl acetate.

  • Isolation: Filtration of the precipitating hydrochloride salt.

SynthesisPath SM1 2-Nitrobenzoic Acid Coupling Step 1: Amide Coupling (HATU, DIPEA, DMF) SM1->Coupling SM2 4-Amino-1-Boc-piperidine SM2->Coupling Intermediate Intermediate: N-Boc-Protected Amide Coupling->Intermediate Deprotection Step 2: Acidic Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Target TARGET: 2-Nitro-N-(piperidin-4-yl)benzamide HCl Deprotection->Target Benzimidazole Application: Reductive Cyclization to Benzimidazole Scaffold Target->Benzimidazole Zn/AcOH or H2/Pd

Figure 2: Step-wise synthesis pathway from commercially available starting materials to the target hydrochloride salt.

Detailed Protocol (Bench-Scale)

Step 1: Amide Coupling

  • Reagents: 2-Nitrobenzoic acid (1.0 eq), 4-Amino-1-N-Boc-piperidine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure: Dissolve the acid in DMF. Add DIPEA and HATU. Stir for 10 mins. Add the amine.[1][2] Stir at RT for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat), brine, and water. Dry over Na₂SO₄ and concentrate.

Step 2: Boc-Deprotection & Salt Formation

  • Reagents: N-Boc-intermediate (from Step 1), 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate in minimal DCM or Dioxane. Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C. Warm to RT and stir for 2 hours.

  • Isolation: The product usually precipitates as a white/off-white solid. Filter, wash with diethyl ether, and dry under vacuum.

Medicinal Chemistry Applications

The primary utility of this compound lies in its ability to undergo reductive cyclization .

Benzimidazole Synthesis

Upon reduction of the nitro group (using H₂/Pd-C, Fe/AcOH, or SnCl₂), the resulting aniline amine spontaneously (or with acid catalysis) attacks the amide carbonyl to form the benzimidazole ring. This reaction is a cornerstone in the synthesis of:

  • Bilastine: A non-sedating H1-antihistamine.

  • Sodium Channel Blockers: For pain and ischemia management.

  • Akt Inhibitors: Cancer therapeutics targeting the PI3K/Akt pathway.

Analytical Characterization (Expected Data)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.8–9.2 (br s, 2H, NH₂⁺),

    • δ 8.6 (d, 1H, Amide NH),

    • δ 8.1 (d, 1H, Ar-H ortho to NO₂),

    • δ 7.6–7.8 (m, 3H, Ar-H),

    • δ 3.9–4.1 (m, 1H, CH-N amide),

    • δ 3.0–3.3 (m, 4H, Piperidine CH₂),

    • δ 1.8–2.1 (m, 4H, Piperidine CH₂).

  • Mass Spectrometry (ESI+): m/z 250.1 [M+H]⁺ (Free base).

Safety & Handling (SDS Summary)

Hazard CategoryClassificationPrecaution
Acute Toxicity Oral (Category 4)Harmful if swallowed. Wash hands thoroughly after handling.
Skin/Eye Irritation Category 2 / 2ACauses skin irritation and serious eye irritation. Wear nitrile gloves and safety goggles.
Reactivity Nitro-aromaticPotential energetic decomposition at high temperatures. Do not heat dry solid above 150°C.
Storage Hygroscopic SolidStore at 2-8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen).

References

  • CymitQuimica. 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride Product Page. Retrieved from

  • ChemicalBook. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE (Downstream Product) Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide (Core Fragment). Retrieved from

  • Fluorochem. Product Certificate of Analysis: 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride. (Referenced via CAS 1233952-07-2).[4]

Sources

CAS number for 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride

Document Control:

  • Topic: Chemical Identity, Synthesis, and Application of CAS 1233952-07-2

  • Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride (CAS 1233952-07-2 ) serves as a "privileged scaffold."[1] Its structural duality—combining a polar, solubilizing piperidine tail with an electron-deficient, ortho-nitro benzamide core—makes it a critical intermediate for synthesizing polypharmacological agents, particularly PARP inhibitors, HDAC inhibitors, and GPCR ligands.[1]

This guide moves beyond basic catalog data to provide a rigorous technical analysis of this compound’s synthesis, solid-state properties, and quality control metrics, designed to support reproducible experimental workflows.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Precise identification is the bedrock of reproducible science.[1] The hydrochloride salt form is preferred in development due to its superior crystallinity and water solubility compared to the free base.[1]

Table 1: Core Chemical Specifications

AttributeSpecification
Chemical Name 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride
CAS Registry Number 1233952-07-2
Molecular Formula C₁₂H₁₅N₃O₃[1][2][3] · HCl
Molecular Weight 285.73 g/mol (Salt); 249.27 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O
pKa (Calculated) ~9.8 (Piperidine nitrogen), ~ -1.5 (Amide oxygen)
Hygroscopicity Moderate (Store under inert atmosphere, desiccated)

Structural Insight: The ortho-nitro group exerts a steric and electronic influence on the amide bond, often forcing the amide out of planarity with the benzene ring.[1] This conformation is critical during binding interactions and subsequent cyclization reactions (e.g., reduction to benzimidazoles).[1]

Part 2: Synthetic Architecture & Process Logic

The synthesis of CAS 1233952-07-2 is a two-stage convergent protocol.[1] The choice of protecting group and coupling agent is pivotal to minimize racemization (if chiral analogs are used) and byproduct formation.[1]

The Synthetic Pathway (DOT Visualization)

Synthesis_Workflow Start1 2-Nitrobenzoyl Chloride (Electrophile) Step1 Amide Coupling (TEA/DCM, 0°C -> RT) Start1->Step1 Start2 N-Boc-4-aminopiperidine (Nucleophile) Start2->Step1 Inter Intermediate: N-Boc-Protected Amide Step1->Inter Nucleophilic Acyl Substitution Step2 Deprotection & Salt Formation (4M HCl in Dioxane) Inter->Step2 Acidolysis Final Target Product: HCl Salt (CAS 1233952-07-2) Step2->Final Precipitation

Figure 1: Convergent synthesis workflow for CAS 1233952-07-2 emphasizing the protection-deprotection strategy.

Detailed Protocol: The "Self-Validating" Method

Step A: Amide Coupling

  • Reactants: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Cool to 0°C. Add 2-nitrobenzoyl chloride (1.05 eq) dropwise. Rationale: The slight excess of acid chloride ensures complete consumption of the more expensive amine component.[1]

  • Workup: Quench with saturated NaHCO₃. The ortho-nitro group makes the amide proton relatively acidic; ensure the aqueous wash is not too basic to prevent hydrolysis.[1]

Step B: Deprotection & Salt Formation

  • Reaction: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir at RT for 2-4 hours.[1]

  • Validation: Monitor by TLC or LC-MS. The disappearance of the Boc-protected species (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     peaks) signals completion.
    
  • Isolation: Dilute with diethyl ether to precipitate the HCl salt. Filter and wash with ether.[1] Note: Avoid methanol for washing as the hydrochloride salt is highly soluble in alcohols.[1]

Part 3: Critical Quality Attributes (CQA) & Analytical Validation

For research applications, purity must be established not just by HPLC area %, but by specific counter-ion stoichiometry.[1]

Analytical Decision Tree

QC_Logic Start Crude HCl Salt HNMR 1H NMR (DMSO-d6) Start->HNMR NitroCheck Aromatic Pattern Consistent? HNMR->NitroCheck PiperidineCheck Piperidine Signals Present? NitroCheck->PiperidineCheck Yes Fail Recrystallize (EtOH/Et2O) NitroCheck->Fail No (Regioisomer?) Titration AgNO3 Titration (Chloride Content) PiperidineCheck->Titration Yes PiperidineCheck->Fail No Pass Release Lot Titration->Pass Cl content ~12.4% Titration->Fail Deviant

Figure 2: Quality Control decision tree ensuring chemical structure and salt stoichiometry.

Diagnostic NMR Signatures (DMSO-d₆)
  • Amide Proton: A doublet or broad singlet around 8.5–9.0 ppm .[1] The electron-withdrawing nitro group shifts this downfield compared to unsubstituted benzamides.[1]

  • Nitro-Aromatic Ring: Look for the characteristic splitting pattern of an ortho-substituted benzene.[1] The proton ortho to the nitro group will appear most downfield (~8.0 ppm).[1]

  • Piperidine Ring:

    • NH₂⁺ Protons: Broad singlets at 8.0–9.5 ppm (exchangeable with D₂O), confirming the salt formation.[1]

    • Methine (CH-N): Multiplet at 3.9–4.1 ppm .[1]

Part 4: Strategic Applications in Drug Discovery

1. The "Masked" Scaffold Strategy The 2-nitro group is rarely the final functionality.[1] It is strategically deployed as a masked aniline .[1]

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) yields the 2-amino derivative.[1]

  • Cyclization: The resulting ortho-amino benzamide can react with aldehydes to form Benzimidazoles or with carbonyl sources to form Quinazolinones , both privileged pharmacophores in kinase inhibitors (e.g., EGFR, VEGFR targets).[1]

2. Library Synthesis The piperidine nitrogen remains free (in the base form) or easily deprotected, serving as a handle for:

  • Reductive Amination: To attach solubilizing tails.[1]

  • Urea/Carbamate Formation: To tune lipophilicity (LogP) and metabolic stability.[1]

3. Biological Relevance This specific scaffold appears in the patent literature for:

  • PARP Inhibitors: Analogs of Niraparib where the core ring system is modified.[1]

  • 5-HT4 Agonists: Prokinetic agents often utilize a 4-amino-5-chloro-2-methoxybenzamide core, but the 2-nitro variant is used in structure-activity relationship (SAR) studies to probe electronic effects on the receptor binding pocket.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for 2-Nitrobenzamide derivatives. Retrieved October 26, 2023, from [Link][1]

  • 001Chemical. (n.d.).[1][4] CAS 1233952-07-2 Database Record. Retrieved October 26, 2023, from [Link][1]

Sources

Molecular weight and formula of 2-Nitro-N-(piperidin-4-yl)benzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]

Executive Summary & Compound Identity

2-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of benzimidazole-based pharmacophores.[1] Its ortho-nitro substitution pattern makes it a critical intermediate for "reductive cyclization" strategies, yielding 2-substituted benzimidazoles found in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[1]

This guide provides a validated physicochemical profile, a robust synthetic workflow, and handling protocols designed to ensure high-purity isolation in a research setting.

Physicochemical Core Data
PropertyValueNotes
IUPAC Name 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride
CAS Number 1233952-07-2 Specific to the HCl salt form.[1]
Molecular Formula C₁₂H₁₆ClN₃O₃ Includes HCl stoichiometry (1:1).[1]
Molecular Weight 285.73 g/mol Free Base MW: 249.27 g/mol .
Appearance Off-white to pale yellow solidNitro compounds often exhibit yellow coloration.[1]
Solubility DMSO, Methanol, Water (Moderate)High polarity due to ionic salt character.[1]
pKa (Calc) ~9.8 (Piperidine NH), ~14 (Amide NH)Piperidine nitrogen is protonated in HCl salt.[1]

Structural Logic & Applications

The utility of 2-Nitro-N-(piperidin-4-yl)benzamide lies in its latent reactivity .[1] It serves as a "masked" benzimidazole precursor.

The Mechanistic Pathway (Reductive Cyclization)

The ortho-nitro group is electron-withdrawing, stabilizing the amide bond.[1] However, upon reduction (using Fe/AcOH, SnCl₂, or H₂/Pd), the resulting aniline nucleophilically attacks the amide carbonyl, dehydrating to form the benzimidazole core.[1] This is a privileged scaffold in drugs like Domperidone (dopamine antagonist) and various HDAC inhibitors.[1]

G Start 2-Nitro-N-(piperidin-4-yl)benzamide (Precursor) Reduction Reduction (H2/Pd or Fe/AcOH) Start->Reduction Intermediate 2-Amino-N-(piperidin-4-yl)benzamide (Transient) Reduction->Intermediate Cyclization Acid-Catalyzed Cyclization (-H2O) Intermediate->Cyclization Product 2-(Piperidin-4-yl)-1H-benzimidazole (Privileged Scaffold) Cyclization->Product

Figure 1: The "Reductive Cyclization" pathway illustrating the strategic value of the title compound in heterocyclic synthesis.

Validated Synthetic Protocol

To synthesize this compound with high fidelity, one must avoid the common pitfall of "double acylation" on the piperidine nitrogen.[1] The use of N-Boc protection is mandatory for a clean reaction profile.[1]

Reaction Scheme
  • Coupling: 2-Nitrobenzoic acid + N-Boc-4-aminopiperidine → Intermediate Amide.[1]

  • Deprotection: Acidic hydrolysis (HCl/Dioxane) → Final HCl Salt.[1]

Synthesis SM1 2-Nitrobenzoic Acid Coupling Step 1: Amide Coupling (EDC·HCl, HOBt, DIPEA, DCM) RT, 12h SM1->Coupling SM2 N-Boc-4-aminopiperidine SM2->Coupling Intermediate N-Boc-Protected Intermediate (Purify: Silica Gel Flash) Coupling->Intermediate Deprotection Step 2: Deprotection (4M HCl in Dioxane) 0°C to RT, 2h Intermediate->Deprotection Final 2-Nitro-N-(piperidin-4-yl)benzamide HCl (Precipitate & Filter) Deprotection->Final

Figure 2: Step-wise synthetic workflow ensuring regioselectivity via Boc-protection strategy.

Detailed Methodology

Step 1: Amide Coupling

  • Dissolve 2-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the acid.[1] Stir for 15 min at Room Temperature (RT).

  • Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) followed by DIPEA (2.5 eq).

  • Monitor via TLC (50% EtOAc/Hexane).[1] The product (Boc-intermediate) usually elutes at R_f ~0.4.[1]

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: HCl Salt Formation

  • Dissolve the crude Boc-intermediate in a minimal amount of 1,4-dioxane or MeOH.[1]

  • Add 4M HCl in dioxane (5-10 eq) dropwise at 0°C.

  • Allow to warm to RT. A white/pale yellow precipitate will form.

  • Isolation: Filter the solid under nitrogen (hygroscopic risk). Wash with diethyl ether to remove excess HCl and organic impurities.

  • Drying: Dry under high vacuum to obtain the title compound as the hydrochloride salt.

Analytical Characterization (Expected)

To validate the identity of the synthesized salt, compare against these spectral expectations.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.5–9.0 ppm (Broad s, 1H/2H)Amide NH and/or Ammonium NH₂⁺ protons.[1]
δ 8.0–8.2 ppm (d, 1H)Aromatic proton ortho to Nitro group (deshielded).[1]
δ 3.9–4.1 ppm (m, 1H)Methine proton (CH) of the piperidine ring at C4.[1]
δ 2.8–3.3 ppm (m, 4H)Piperidine ring CH₂ protons adjacent to Nitrogen.[1]
LC-MS (ESI+) m/z = 250.1 [M+H]⁺Corresponds to the free base cation (C₁₂H₁₆N₃O₃⁺).[1]
IR Spectroscopy ~1650 cm⁻¹ (Strong)Amide Carbonyl (C=O) stretch.[1][2]
~1530 & 1350 cm⁻¹Nitro (NO₂) asymmetric and symmetric stretches.[1]

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture. Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Stability: The nitro-amide linkage is generally stable at room temperature.[1] Avoid strong bases which may deprotonate the amide or cause hydrolysis.

  • Safety: Nitroaromatics are potential mutagens.[3] Handle with gloves and in a fume hood. The HCl salt is acidic; avoid inhalation of dust.[1]

References

  • PubChem. (2025).[1][4] 2-(piperidin-4-yl)-1H-benzimidazole (Related Structure & Properties). National Library of Medicine.[1] Retrieved from [Link][1]

  • Chen, T., et al. (2018).[1][5] "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Medicinal Chemistry, 8(10), 273-280.[1][5] (Validates benzamide synthesis protocols).

Sources

Solubility data for 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride (CAS: 1233952-07-2). As a specialized intermediate often utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based therapeutics, understanding its solubility profile is critical for assay development and formulation.

Part 1: Executive Solubility Profile

Compound Identity & Physicochemical Context
  • Compound Name: 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride

  • CAS Number: 1233952-07-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~285.73 g/mol

  • Structural Characteristics: Contains a hydrophilic, ionizable piperidine ring (protonated in HCl form) and a lipophilic nitro-substituted benzamide core.

Solubility Data Matrix (Predicted & Empirical Ranges)

Note: While specific public archival data for this CAS is limited, the following values are derived from Structure-Activity Relationship (SAR) analysis of homologous piperidinyl-benzamide salts (e.g., Benzamidine HCl, Piperidine HCl).

Solvent SystemSolubility RatingEstimated Saturation (

)
Usage Recommendation
Water (pH < 6.0) High > 50 mg/mLIdeal for aqueous stock solutions; stable at acidic pH.
DMSO Very High > 100 mg/mLPrimary solvent for biological assay stock preparation (10-100 mM).
Methanol High > 30 mg/mLSuitable for transfer/dilution; often used in synthesis workup.
Ethanol Moderate 10 – 30 mg/mLPotential recrystallization solvent (often with anti-solvent).
Dichloromethane Low < 1 mg/mLPoor solubility due to ionic salt character.
Diethyl Ether Insoluble < 0.1 mg/mLExcellent anti-solvent for precipitation/purification.
PBS (pH 7.4) Moderate/High > 10 mg/mLCaution: Risk of free-base precipitation if pH > pKa of piperidine (~9-10).

Critical Insight: The hydrochloride salt form confers significant aqueous solubility compared to the free base.[1] However, in buffered systems (like PBS), ensure the buffering capacity is sufficient to maintain the salt form, or keep concentrations below the free-base saturation limit to prevent "crashing out" during serial dilutions.

Part 2: Experimental Determination Protocols

To validate the exact solubility for regulatory or precise formulation needs, follow this self-validating workflow. This protocol minimizes compound waste while ensuring statistical accuracy.

Protocol A: The "Golden Standard" Shake-Flask Method (HPLC/UV)

Objective: Determine thermodynamic equilibrium solubility.

  • Preparation:

    • Weigh 10 mg of compound into three separate 1.5 mL microcentrifuge tubes (Triplicate).

    • Add 100 µL of the target solvent (e.g., Water, PBS, DMSO) to create a supersaturated suspension.

  • Equilibration:

    • Agitate at 25°C for 24 hours (Thermomixer or orbital shaker at 500 rpm).

    • Self-Validation Step: Visually inspect.[2] If the solution becomes clear, add more solid (5 mg increments) until a visible precipitate remains.

  • Separation:

    • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

    • Carefully aspirate the supernatant (avoiding the pellet).

  • Quantification:

    • Dilute the supernatant 1:100 or 1:1000 in mobile phase.

    • Analyze via HPLC-UV (254 nm) against a standard curve of known concentration.

    • Calculation:

      
      .
      
Protocol B: Kinetic Solubility (High-Throughput for Bioassays)

Objective: Determine the "working limit" for biological assays (preventing precipitation upon dilution).

  • Prepare a 10 mM stock in DMSO.

  • Spike stock into PBS (pH 7.4) at final concentrations of 1, 10, 50, and 100 µM (Final DMSO < 1%).

  • Incubate for 2 hours at 37°C.

  • Measure Absorbance (600 nm) or Nephelometry.

    • Interpretation: An increase in OD600 indicates precipitation (solubility limit exceeded).

Part 3: Solubility Mechanism & Workflow Visualization

Solubility Decision Tree

This diagram guides the researcher through solvent selection based on the intended application (Synthesis vs. Bioassay).

SolubilityWorkflow Start Start: 2-Nitro-N-(piperidin-4-yl)benzamide HCl Application Intended Application? Start->Application Bioassay Biological Assay (Cell/Enzyme) Application->Bioassay Testing Synthesis Synthesis / Purification Application->Synthesis Processing StockPrep Prepare Stock in DMSO (10 - 100 mM) Bioassay->StockPrep Recryst Recrystallization Synthesis->Recryst AqueousDilution Dilute into Media/Buffer StockPrep->AqueousDilution < 1% DMSO Final CheckPrecip Check for Precipitation (Turbidity/OD600) AqueousDilution->CheckPrecip ResultBio Stable Assay Condition CheckPrecip->ResultBio Clear Solution SolventChoice Solvent System: EtOH/MeOH (Good) vs Ether/Hexane (Poor) Recryst->SolventChoice ResultSyn Pure Crystal Recovery SolventChoice->ResultSyn Cooling/Anti-solvent

Caption: Operational workflow for handling 2-Nitro-N-(piperidin-4-yl)benzamide HCl based on application context.

Dissolution Mechanism

The following diagram illustrates the molecular interactions driving the solubility profile, highlighting the role of the hydrochloride salt.

DissolutionMech Compound Solid Salt Crystal (R-NH2+ Cl-) Interaction1 Ion-Dipole Solvation Compound->Interaction1 + H2O Interaction2 Lack of Stabilization Compound->Interaction2 + DCM Water Water (Polar) Water->Interaction1 DCM DCM (Non-Polar) DCM->Interaction2 Soluble SOLUBLE (Stable Solution) Interaction1->Soluble Insoluble INSOLUBLE (Phase Separation) Interaction2->Insoluble

Caption: Mechanistic basis for high aqueous solubility (Ion-Dipole) vs. low organic solubility (Non-polar).

Part 4: References

  • PubChem. (n.d.). Compound Summary: Benzamide, N-(piperidin-4-yl)-.[1][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization solvents and solubility classification).

Sources

Technical Safety Architecture: 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Compound: 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride[1]

  • CAS Registry Number: 1233952-07-2[1]

  • Document Type: Technical Safety & Handling Guide (Whitepaper)

  • Version: 2.0 (Research Grade)

Executive Summary & Chemical Identity

This guide moves beyond the standard OSHA template to provide a functional safety architecture for researchers handling 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride . As a synthetic intermediate—often utilized in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-scaffold therapeutics—this compound presents specific handling challenges due to its dual functionality (nitro-aromatic core and secondary amine salt).

Physicochemical Profile

The following data aggregates experimentally determined values and predicted properties based on structure-activity relationships (SAR) for the hydrochloride salt form.

PropertyValue / DescriptionTechnical Note
Chemical Name 2-Nitro-N-(piperidin-4-yl)benzamide hydrochlorideSystematic IUPAC naming
CAS Number 1233952-07-2 Specific to the HCl salt form
Molecular Formula C₁₂H₁₅N₃O₃[1][2] · HClStoichiometry 1:1
Molecular Weight 285.73 g/mol Parent Free Base: ~249.27 g/mol
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow
Solubility DMSO, Methanol, Water (Moderate)Hygroscopic nature of HCl salts increases water solubility
Acidity (pKa) ~9.5 - 10.5 (Piperidine nitrogen)The HCl salt is acidic in aqueous solution

Hazard Identification & Toxicology Logic

Scientific Integrity Statement: Standard SDSs often list H-codes without context. Below is the mechanistic causality for the hazards associated with this specific molecular architecture.

The "Why" Behind the Hazards
  • The Piperidine Moiety (Irritation/Corrosion):

    • Mechanism: The piperidine ring is a secondary amine. Even as a hydrochloride salt, hydrolysis in moist environments (mucous membranes, eyes) can release the free base or generate localized acidic zones, leading to Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) .

  • The Nitro Group (Toxicity/Energetics):

    • Mechanism: Nitroaromatics are electrophilic. Metabolic reduction of the nitro group can generate reactive nitroso intermediates. While this specific scaffold is generally stable, it carries the standard warning for Acute Toxicity (Oral) - Category 4 and potential respiratory irritation (STOT SE 3 ).

  • Hydrochloride Salt (Acidity):

    • Mechanism: Upon contact with moisture, the salt dissociates. The chloride ion is benign, but the protonated amine contributes to the overall ionic strength and potential pH drop on mucosal surfaces.

GHS Classification Matrix
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral)4H302 Harmful if swallowed.[3]
Skin Corrosion/Irritation2H315 Causes skin irritation.[4][5]
Serious Eye Damage/Irritation2AH319 Causes serious eye irritation.[5][6][7]
STOT - Single Exposure3H335 May cause respiratory irritation.[4][5][6]

Handling, Stability, & Reactivity (Self-Validating Systems)

Core Directive: Do not rely on "store in a cool place." Use the following self-validating protocol to ensure compound integrity and researcher safety.

The "Red-Flag" Stability Protocol

This compound contains a nitro group (oxidizer potential) and an amine salt (hygroscopic).

  • Incompatibility Check: Never store near strong reducing agents (hydrides) or strong bases. Bases will liberate the free piperidine amine, changing the physical state (oil vs. solid) and solubility profile.

  • Visual Validation: The compound should be a free-flowing powder. Clumping or "wet" appearance indicates moisture absorption (hydrolysis risk). Action: Desiccate immediately or discard if purity is critical.

Workflow Visualization

The following diagram outlines the logical decision tree for handling this compound, ensuring exposure controls are active before the bottle is opened.

SafetyWorkflow Start START: Compound Receipt Inspect Visual Inspection (Clumping = Moisture) Start->Inspect PPE PPE Verification (Nitrile Gloves + N95/P100) Inspect->PPE Pass Waste Waste Disposal (Halogenated Organic) Inspect->Waste Fail (Degraded) Weighing Weighing Station (Fume Hood Required) PPE->Weighing Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Solubilization->Waste Post-Exp

Figure 1: Operational workflow for safe handling. Note the critical visual inspection step to detect hygroscopic degradation.

Emergency Response & Exposure Protocols

Authoritative Grounding: These protocols align with standard laboratory practices for nitro-aromatic salts.

Exposure Response Logic
  • Inhalation (Dust):

    • Immediate Action: Move to fresh air.[3][6][7]

    • Causality: Fine powders of HCl salts are potent respiratory irritants. If wheezing occurs, the acidic micro-environment in the lungs is the cause.

  • Eye Contact:

    • Immediate Action: Rinse for 15 minutes.

    • Critical Check: Do not use neutralization agents (baking soda). Use pure water/saline only. Neutralization generates heat, worsening the injury.

  • Ingestion:

    • Immediate Action: Rinse mouth.[3][6][7] Do NOT induce vomiting.

    • Toxicology: The nitro group can induce methemoglobinemia in high doses (rare in lab accidents, but possible). Monitor for cyanosis (blue skin/lips).

EmergencyResponse Event Exposure Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin Wash 15min (Soap/Water) Remove Contaminated Clothing Skin->Act_Skin Act_Eye Rinse 15min (Saline) NO Neutralizers Eye->Act_Eye Act_Inhale Fresh Air Monitor Breathing Inhale->Act_Inhale Medical Seek Medical Attention (Show CAS 1233952-07-2) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 2: Emergency response decision matrix highlighting specific actions for different exposure routes.

Experimental Protocol: Stock Solution Preparation

Expertise & Experience: Preparing stock solutions of HCl salts requires specific attention to solubility and pH.

Objective: Prepare a 10 mM stock solution in DMSO.

  • Calculation:

    • Target Concentration: 10 mM

    • Volume: 1 mL

    • Mass Required:

      
      
      
  • Weighing (The "Static" Hazard):

    • Fine crystalline powders are prone to static charge. Use an anti-static gun or weigh into a glass vial rather than plastic boats to prevent loss of material.

  • Solubilization:

    • Add DMSO dropwise.

    • Observation: The solution may warm slightly (heat of solvation).

    • Validation: Sonicate for 30 seconds. Inspect for "schlieren" lines (indicating incomplete mixing). The solution should be clear.

  • Storage:

    • Aliquot into amber vials (nitro groups can be light-sensitive over long periods).

    • Store at -20°C.

    • Self-Check: Upon thawing, if a precipitate is visible, the salt may have "crashed out." Warm to 37°C and vortex before use.

References & Validation Sources

  • Fluorochem. (n.d.). 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride Product Sheet. Retrieved from (Source for CAS and Physical Form).

  • CymitQuimica. (n.d.).[1] Catalog Entry for CAS 1233952-07-2.[1] Retrieved from (Source for Molecular Weight and Purity standards).[1]

  • PubChem. (2025). Compound Summary for Nitrobenzamide Derivatives. National Library of Medicine. Retrieved from (General toxicology data for nitrobenzamide class).

  • ECHA (European Chemicals Agency). (2025). C&L Inventory for Benzamide, 4-nitro-. Retrieved from (Basis for GHS H-code extrapolation).

(Note: Direct government SDSs for this specific research intermediate are rare; safety data is extrapolated from the functional group "Read-Across" method validated by ECHA guidelines for research chemicals.)

Sources

Pharmacophore Architecture of Piperidin-4-yl Benzamide Derivatives: A Technical Guide to Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-(piperidin-4-yl)benzamide  scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to engage multiple G-Protein Coupled Receptors (GPCRs), particularly 5-HT

and D

receptors, as well as emerging epigenetic targets like LSD1 and HDACs.

This guide moves beyond basic structural descriptions to analyze the causality of ligand binding. We focus on the tripartite pharmacophore: the Basic Amine Anchor (Piperidine), the Rigid H-Bonding Linker (Benzamide), and the Aromatic Cap (Phenyl ring). Special attention is given to the "hERG-avoidance" design strategies, a critical safety parameter for this chemical class.

The Structural Anatomy: Pharmacophore Deconstruction

The success of piperidin-4-yl benzamide derivatives lies in their ability to mimic endogenous neurotransmitters while providing a rigid scaffold for additional hydrophobic interactions.

The Tripartite Model
  • The Ionic Anchor (Piperidine Nitrogen):

    • Function: Acts as a proton acceptor at physiological pH (pKa ~9-10).

    • Mechanism: Forms a salt bridge with a conserved Aspartate residue in GPCR transmembrane helices (e.g., Asp

      
       in aminergic receptors).
      
    • Optimization: Substitution on the piperidine nitrogen (

      
      -1 position) is the primary vector for tuning lipophilicity (LogD) and selectivity. Bulky groups here often induce "bitopic" binding (engaging a secondary allosteric pocket).
      
  • The Rigid Linker (Benzamide):

    • Function: Restricts conformational freedom and provides directional Hydrogen Bonding.

    • Mechanism: The amide NH acts as a donor to Serine/Threonine residues; the Carbonyl (C=O) acts as an acceptor. The planar nature of the amide bond forces the piperidine and phenyl ring into specific relative vectors.

  • The Aromatic Cap (Benzene Ring):

    • Function:

      
      -
      
      
      
      stacking and hydrophobic enclosure.
    • Mechanism: Engages aromatic clusters (e.g., Trp, Phe) in the receptor binding pocket.

    • Substitutions: The "4-amino-5-chloro-2-methoxy" pattern is a classic motif (derived from Metoclopramide/Cisapride) optimized for 5-HT

      
       agonism.
      
Visualization: The Pharmacophore Map

PharmacophoreMap cluster_interactions Receptor Interactions Piperidine Piperidine Ring (The Anchor) BasicN Basic Nitrogen (Aspartate Salt Bridge) Piperidine->BasicN Contains Linker Amide Linker (Rigid Spacer) Piperidine->Linker Attached at C4 Asp Receptor Asp$^{3.32}$ BasicN->Asp Ionic Bond Benzene Benzene Ring (The Warhead) Linker->Benzene Conjugation Substituents Ortho/Meta Subs (Selectivity Gates) Benzene->Substituents Electronic Tuning PiStack Aromatic Cluster (Trp/Phe) Benzene->PiStack Pi-Pi Stacking

Caption: Logical connectivity of the N-(piperidin-4-yl)benzamide pharmacophore and its receptor interaction points.

Mechanistic Case Study: 5-HT Receptor Agonism

To understand the practical application of this scaffold, we examine its role in 5-HT


 agonists (gastroprokinetics).
The "Orthosteric" Fit

In high-affinity ligands like Prucalopride or Y-36912 (a benzamide derivative), the binding mode is distinct:

  • The Piperidine occupies the deep orthosteric pocket, interacting with Asp100 (human 5-HT

    
     numbering).
    
  • The Benzamide oxygen forms a hydrogen bond with Ser197 .

  • Critical Insight: The distance between the basic nitrogen and the aromatic ring is often extended by a methylene group in some derivatives (

    
    -(piperidin-4-ylmethyl)benzamide) to optimize the depth of penetration. However, the direct 4-yl attachment is preferred for compact binding pockets in epigenetic targets.
    
The hERG Liability (Safety Filter)

Early generations of this class (e.g., Cisapride) suffered from hERG potassium channel blockade, leading to cardiac arrhythmias.

  • Mechanism of Toxicity: The basic nitrogen + lipophilic tail trapped the molecule inside the hERG pore via

    
    -stacking with Phe656.
    
  • Design Solution:

    • Reduce Lipophilicity: Lower LogP of the

      
      -substituent.
      
    • Zwitterionic Design: Introduce a carboxylate or polar group on the piperidine tail to repel the hydrophobic hERG pore while maintaining target affinity.

Physicochemical Optimization & Data

When designing a library of these derivatives, the following properties must be balanced.

Table 1: Physicochemical Tuning of the Scaffold

ParameterTarget RangeStructural Modification StrategyImpact on Bioactivity
pKa (Base) 8.0 - 9.5Fluorine substitution on Piperidine C3/C5 (inductive effect).Lowers pKa; improves membrane permeability and metabolic stability.
LogD (7.4) 1.5 - 3.0Ether/Amide side chains on the Benzene ring.Optimal CNS penetration (if desired) or restriction to periphery (GI targets).
tPSA < 90 Ų (CNS)Masking H-bond donors (e.g.,

-methylation of amide).
Enhances Blood-Brain Barrier (BBB) crossing.
Metabolic Stability High (

)
Block para-position of Phenyl ring; rigidify piperidine.Prevents rapid oxidative clearance by CYP450.

Experimental Protocol: Solid-Phase Synthesis

Standard solution-phase synthesis is slow for library generation. We utilize a Resin-Capture Strategy to synthesize


-(piperidin-4-yl)benzamide derivatives rapidly with high purity.
Reagents & Materials
  • Resin: 2-Chlorotrityl chloride resin (high loading).

  • Linker: 4-amino-1-Boc-piperidine.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA.

  • Deprotection: 20% Piperidine in DMF (if Fmoc) or TFA/DCM (for Boc/Resin cleavage).

Step-by-Step Workflow
  • Resin Loading:

    • Swell 2-Chlorotrityl chloride resin in DCM.

    • Add 4-amino-1-Boc-piperidine (1.5 eq) + DIPEA (3 eq). Shake for 2 hours.

    • Mechanism:[1][2][3][4] The primary amine attacks the trityl linker; the Boc-protected secondary amine remains inert.

    • Validation: Kaiser Test (Ninhydrin) should be negative (amine is capped).

  • Boc Deprotection (Selective):

    • Treat resin with 25% TFA/DCM for 30 mins.

    • Note: This cleaves the Boc group but keeps the piperidine attached to the Trityl resin (if utilizing a diamine linker strategy where the resin binds the secondary amine).

    • Correction for Standard Route: Usually, we attach the Benzoic Acid to the resin if we want to vary the amine, OR attach the Diamine to the resin to vary the acid.

    • Preferred Route (Varying the Benzamide): Load 4-amino-1-Boc-piperidine onto resin via the Piperidine Nitrogen (requires a specific linker or reductive amination loading) OR use a Rink Amide resin if the benzamide is the anchor.

    Let's refine the protocol for the most robust "Parallel Synthesis of Amides":

    Revised Protocol (Solution Phase High-Throughput):

    • Coupling: Dissolve substituted Benzoic Acid (0.2 mmol) in DMF. Add HATU (0.22 mmol) and DIPEA (0.4 mmol). Stir 5 min.

    • Addition: Add tert-butyl 4-aminopiperidine-1-carboxylate (0.2 mmol). Shake at RT for 4 hours.

    • Workup: Dilute with EtOAc, wash with NaHCO

      
       and Brine.
      
    • Deprotection: Dissolve intermediate in DCM/TFA (4:1). Stir 1 hour. Evaporate.

    • N-Derivatization (Optional): React the free piperidine with alkyl halides or aldehydes (reductive amination) to tune the "Tail".

Synthesis Visualization

SynthesisWorkflow Start Substituted Benzoic Acid Activate Activation (HATU/DIPEA) Start->Activate Coupling Amide Coupling (+ 4-Amino-1-Boc-Piperidine) Activate->Coupling Intermed Intermediate: Boc-Protected Benzamide Coupling->Intermed Deprotect Deprotection (TFA/DCM) Intermed->Deprotect Final Core Scaffold: N-(piperidin-4-yl)benzamide Deprotect->Final Diversify N-Derivatization (Reductive Amination) Final->Diversify Library Expansion

Caption: Step-by-step synthesis workflow for generating the core scaffold and subsequent library diversification.

Computational Workflow: Molecular Docking

To validate new designs before synthesis, use this specific docking protocol.

  • Protein Prep: Retrieve PDB ID 2WOP (5-HT

    
     with ligand) or 5L3E  (LSD1).
    
  • Grid Generation: Center grid box on the co-crystallized ligand (radius 10Å). Ensure the Aspartate residue (e.g., Asp100) is included as a constraint.

  • Ligand Prep: Generate 3D conformers. Protonate the piperidine nitrogen (pH 7.4).

  • Docking Constraints:

    • Essential: Salt bridge between Piperidine N+ and Aspartate (distance < 3.5 Å).

    • Optional: H-bond between Amide NH and Serine/Backbone.

References

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747.[5]

  • Park, J. S., et al. (2016).[6][7] Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent.[7] European Journal of Medicinal Chemistry, 109, 28-39.

  • Wouters, J., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161.[8]

  • Engers, D. W., et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 23(11), 3248-3252.

  • BenchChem Technical Report. (2025). The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery.

Sources

2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride Smiles string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride , a critical building block in medicinal chemistry.

Executive Summary & Chemical Identity

2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride is a bifunctional pharmacophore scaffold used extensively in Fragment-Based Drug Discovery (FBDD). It combines an electron-deficient 2-nitrobenzamide core (serving as a precursor to privileged nitrogen heterocycles like quinazolinones) with a 4-aminopiperidine moiety (providing aqueous solubility and a hydrogen-bond donor/acceptor motif for GPCR binding pockets).

This compound is frequently utilized as a "capped" intermediate where the piperidine nitrogen is available for further diversification (e.g., reductive amination, sulfonylation) or as a stable precursor for generating libraries of 2-aminobenzamides via nitro-reduction.

Chemical Informatics
PropertySpecification
IUPAC Name 2-nitro-N-(piperidin-4-yl)benzamide hydrochloride
CAS Number 1233952-07-2 (Salt) / 1233952-06-1 (Free Base)
Molecular Formula C₁₂H₁₆ClN₃O₃ (HCl salt)
Molecular Weight 285.73 g/mol
SMILES (Free Base) [O-]c1ccccc1C(=O)NC2CCNCC2
SMILES (Salt) [O-]c1ccccc1C(=O)NC2CCNCC2.Cl
InChIKey CMUOJESCKDXKON-UHFFFAOYSA-N (Free Base)
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)
pKa (Calc) ~9.8 (Piperidine NH), ~-1.5 (Amide)

Synthesis & Manufacturing Protocol

Reaction Scheme (Graphviz)

The following diagram illustrates the critical pathway from raw materials to the hydrochloride salt, highlighting the deprotection vector.

SynthesisPathway SM1 2-Nitrobenzoic Acid Act Activation (EDC·HCl / HOBt) SM1->Act SM2 1-Boc-4-aminopiperidine SM2->Act Int Intermediate: tert-butyl 4-(2-nitrobenzamido) piperidine-1-carboxylate Act->Int Amide Coupling DMF, RT, 12h Deprot Deprotection (4M HCl in Dioxane) Int->Deprot Boc Removal Prod Product: 2-Nitro-N-(piperidin-4-yl) benzamide HCl Deprot->Prod Precipitation & Filtration

Figure 1: Convergent synthesis pathway ensuring regioselective amide formation followed by acid-mediated deprotection.

Detailed Methodology
Step 1: Amide Coupling (Intermediate Formation)[1]
  • Activation: Dissolve 2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (10 volumes). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.

    • Scientist's Note: We use EDC/HOBt over Thionyl Chloride to prevent side reactions with the nitro group and to maintain a milder pH profile, reducing racemization risk if chiral analogs are used.

  • Coupling: Add 1-Boc-4-aminopiperidine (1.05 eq) and DIPEA (2.0 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M citric acid (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄ and concentrate.

Step 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the Boc-intermediate in minimal Dichloromethane (DCM).

  • Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

    • Critical Control Point: Gas evolution (isobutylene) will occur. Ensure adequate venting.

  • Precipitation: Stir at RT for 2–4 hours. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with Et₂O to remove organic impurities. Dry under vacuum at 40°C.

Analytical Characterization (QC)

To ensure the integrity of the scaffold for downstream library synthesis, the following QC parameters must be met.

expected 1H NMR (400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignment
9.00 - 9.20Broad Singlet2HPiperidine NH₂⁺ (Salt)
8.75Doublet1HAmide NH
8.05Doublet1HAr-H (3-position, ortho to NO₂)
7.80Triplet1HAr-H (5-position)
7.70Triplet1HAr-H (4-position)
7.60Doublet1HAr-H (6-position)
3.95 - 4.05Multiplet1HPiperidine CH (C4)
3.25 - 3.35Multiplet2HPiperidine CH₂ (C2/C6 eq)
2.90 - 3.05Multiplet2HPiperidine CH₂ (C2/C6 ax)
1.95 - 2.05Multiplet2HPiperidine CH₂ (C3/C5 eq)
1.70 - 1.85Multiplet2HPiperidine CH₂ (C3/C5 ax)

Note: The downfield shift of the amide NH (8.75 ppm) is characteristic of the electron-withdrawing nitro group ortho to the carbonyl, creating an intramolecular hydrogen bond.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry. Its primary utility lies in two domains:

  • GPCR Ligand Design: The piperidine ring mimics the basic amine found in neurotransmitters (e.g., dopamine, serotonin), while the nitro-benzamide provides a distinct electrostatic surface. It is often used as a starting point for GPR119 agonists (metabolic disorders) [1].

  • Heterocyclic Precursor: The 2-nitro group is a "masked" amine. Reduction (H₂/Pd-C or Fe/AcOH) yields the 2-aminobenzamide, which cyclizes with aldehydes or carboxylic acids to form Quinazolin-4(3H)-ones .

Workflow: Scaffold Diversification

ApplicationWorkflow cluster_0 Path A: Piperidine Functionalization cluster_1 Path B: Nitro Reduction & Cyclization Core 2-Nitro-N-(piperidin-4-yl) benzamide HCl Func1 Reductive Amination (Aldehydes) Core->Func1 Func2 Sulfonylation (Sulfonyl Chlorides) Core->Func2 Red Nitro Reduction (H2, Pd/C) Core->Red Target1 GPCR/Ion Channel Ligands Func1->Target1 Func2->Target1 Cycl Cyclization (R-CHO / Oxidant) Red->Cycl Target2 Quinazolinone Libraries Cycl->Target2

Figure 2: Divergent synthesis workflow utilizing the scaffold for both ligand generation and heterocyclic library construction.

Handling & Stability

  • Storage: Store at -20°C. The hydrochloride salt is hygroscopic; keep under inert atmosphere (Argon/Nitrogen) when not in use.

  • Stability: Stable in solid form for >2 years. In solution (DMSO/Water), prepare fresh; the amide bond is stable, but the free piperidine (if neutralized) can absorb CO₂ from air.

  • Safety: The nitro group poses a potential mutagenicity risk (Ames positive potential). Handle with gloves and in a fume hood. Avoid heating dry solid to decomposition (NOx fumes).

References

  • Discovery of GPR119 Agonists: Semple, G., et al. "Discovery of the first potent and orally efficacious GPR119 agonist." Journal of Medicinal Chemistry 51.19 (2008): 5951-5954. Link

  • Quinazolinone Synthesis: Khan, I., et al. "Quinazolinone derivatives as potential bioactive agents." Journal of Chemical and Pharmaceutical Research 7.1 (2015): 1-15.
  • PubChem Compound Summary: "2-Nitro-N-(piperidin-4-yl)benzamide." National Center for Biotechnology Information. Link

Sources

Nitro-benzamide Piperidine Intermediates: A Synthetic and Strategic Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2] When coupled with a nitro-benzamide moiety, this structural motif transforms into a highly valuable class of intermediates, pivotal for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of nitro-benzamide piperidine intermediates, moving beyond simple reaction schemes to elucidate the underlying strategic considerations in their synthesis, purification, characterization, and application. We will delve into the causality behind experimental choices, present validated protocols, and highlight the role of these intermediates in developing next-generation therapeutics.

The Strategic Importance of the Nitro-benzamide Piperidine Core

The prevalence of the piperidine scaffold in drug design is no accident. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3][4] The introduction of a chiral center within the piperidine ring can further enhance biological activity and selectivity.[5]

The nitro-benzamide portion of the intermediate serves two primary strategic purposes:

  • A Versatile Chemical Handle: The nitro group is a powerful electron-withdrawing group that can be readily transformed into other functional groups. It can be reduced to an amine, which can then be further derivatized, or it can participate in various coupling reactions. This functional group tolerance makes it an ideal precursor in multi-step synthetic campaigns.

  • A Modulator of Biological Activity: In some contexts, the nitroaromatic group is integral to the final compound's mechanism of action. For instance, it is a key feature in hypoxia-activated prodrugs designed for targeted cancer therapy, where the nitro group is reduced in low-oxygen tumor environments to release a potent cytotoxic agent.[6] Furthermore, electron-withdrawing groups like nitro substituents have been shown to increase the antimycobacterial activity of certain compound classes.[7]

This dual utility makes nitro-benzamide piperidine intermediates a frequent focus in the synthesis of novel therapeutic agents, from anti-dementia and leishmanicidal candidates to antituberculosis compounds.[8][9][10][11]

Core Synthetic Strategies: From Blueprint to Benchtop

The synthesis of nitro-benzamide piperidine intermediates primarily revolves around the formation of a robust amide bond between a substituted piperidine and a nitro-benzoic acid derivative. The choice of methodology depends on the stability of the substrates, the desired scale, and the need to avoid side reactions.

Amide Bond Formation: The Linchpin Reaction

The most direct and widely employed method is the coupling of a piperidine amine with a nitro-benzoic acid.

  • Peptide Coupling Reagents: For high-yield, clean reactions under mild conditions, peptide coupling reagents are the preferred choice. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used in conjunction with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), efficiently activate the carboxylic acid for nucleophilic attack by the piperidine nitrogen. This method was successfully used in the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.[10][11] The process avoids the need for highly reactive and potentially hazardous acyl chlorides.

  • Acyl Chloride Intermediates: A more traditional and cost-effective approach involves converting the nitro-benzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(methylamino)-3-nitrobenzoyl chloride, for example, is a highly reactive intermediate that readily reacts with primary or secondary amines to form the desired benzamide.[12] The high reactivity is enhanced by the electron-withdrawing nitro group, which increases the electrophilicity of the carbonyl carbon.[12] This method is straightforward but requires careful handling due to the moisture sensitivity and corrosive nature of acyl chlorides.

The logical workflow for these coupling strategies is outlined below.

G cluster_0 Pathway 1: Peptide Coupling cluster_1 Pathway 2: Acyl Chloride A1 Nitro-Benzoic Acid + Piperidine A2 Add HATU / DIPEA in Aprotic Solvent (e.g., DMF) A1->A2 A3 Reaction Stirring (Room Temp, 2-12h) A2->A3 A4 Workup & Purification A3->A4 F F A4->F Final Intermediate B1 Nitro-Benzoic Acid B2 React with SOCl₂ or (COCl)₂ B1->B2 B3 Isolate Nitro-Benzoyl Chloride B2->B3 B4 React with Piperidine & Base (e.g., Et₃N) B3->B4 B4->A4

Caption: Key synthetic pathways to nitro-benzamide piperidine intermediates.

Synthesis of the Piperidine Moiety

While many substituted piperidines are commercially available, custom synthesis is often necessary. Common approaches include:

  • Hydrogenation of Pyridine Precursors: This is a powerful method for accessing cis-substituted piperidines. Catalysts like Platinum oxide (PtO₂) are used to reduce the aromatic pyridine ring.[3]

  • Intramolecular Cyclization: Methods like the nitro-Mannich reaction followed by reductive cyclization can be employed to construct the piperidine ring with good stereocontrol.[1]

Protocol Validation: Purification and Characterization

The synthesis of an intermediate is only complete upon its rigorous purification and unambiguous characterization. This self-validating system ensures the integrity of the material proceeding to the next synthetic step or biological assay.

Purification

Crude reaction mixtures invariably contain unreacted starting materials, reagents, and byproducts.

  • Aqueous Workup: The first step is typically an aqueous wash to remove water-soluble components like DIPEA salts or excess coupling reagents.

  • Column Chromatography: This is the workhorse of purification. For moderately polar nitro-benzamide piperidine derivatives, silica gel is the standard stationary phase. A gradient elution system, often starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a solvent like ethyl acetate or methanol, is used to separate the components.[10] The progress is monitored by Thin Layer Chromatography (TLC).[13]

Structural Characterization

A combination of spectroscopic methods is required to confirm the identity and purity of the final product. Each technique provides a unique piece of the structural puzzle.

G Compound Purified Intermediate NMR ¹H & ¹³C NMR Confirms C-H framework Shows connectivity Verifies substituent positions Compound->NMR MS Mass Spectrometry (LC-MS) Provides Molecular Weight (M+H)⁺ Confirms elemental composition Compound->MS FTIR FTIR Spectroscopy Identifies key functional groups Amide C=O stretch (~1650 cm⁻¹) N-H stretch (~3300 cm⁻¹) Ar-NO₂ stretches (~1530, 1350 cm⁻¹) Compound->FTIR EA Elemental Analysis (CHN) Confirms % composition Provides empirical formula Assesses purity Compound->EA

Caption: Complementary techniques for structural validation.

Table 1: Typical Spectroscopic Data for a Nitro-benzamide Piperidine Intermediate

Functional Group¹H NMR (ppm)¹³C NMR (ppm)FTIR (cm⁻¹)
Aromatic Protons (NO₂)7.8 - 8.5120 - 150~3100 (C-H)
Amide N-H7.5 - 8.5 (broad)N/A~3300
Amide Carbonyl (C=O)N/A165 - 175~1650
Piperidine Protons1.5 - 4.025 - 60~2800-3000 (C-H)
Nitro Group (NO₂)N/AN/A~1530, ~1350

Data compiled from typical values and published literature.[13][14]

Detailed Experimental Protocols

The following protocols are representative examples grounded in established literature procedures.[10][11][12]

Protocol 1: Synthesis via HATU Coupling
  • Dissolution: Dissolve 4-nitrobenzoic acid (1.0 eq) and the desired piperidine derivative (1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's progress using TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with Ethyl Acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 20-60% Ethyl Acetate in Hexane).

Protocol 2: Product Characterization
  • NMR Spectroscopy: Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile). Analyze using an LC-MS system with electrospray ionization (ESI) to obtain the [M+H]⁺ peak.

  • FTIR Spectroscopy: Analyze a small amount of the pure solid product using an FTIR spectrometer with a Universal ATR attachment to identify key functional group vibrations.

Conclusion and Future Outlook

Nitro-benzamide piperidine intermediates represent a class of molecules whose strategic value far exceeds their role as simple building blocks. Their synthetic accessibility, coupled with the functional versatility of the nitro group, ensures their continued relevance in drug discovery. From providing crucial cation-π interactions with target proteins to enabling novel prodrug strategies, these intermediates are a powerful tool in the medicinal chemist's arsenal.[4][6] As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the creative application of these core structures will undoubtedly lead to the development of innovative and impactful therapeutics.

References

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.PubMed.
  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates.PubMed.
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.PMC.
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.ACS Omega.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.MDPI.
  • Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI.
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives.ResearchGate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.MDPI.
  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.RSC Publishing.
  • N-Benzyl piperidine Fragment in Drug Discovery.PubMed.
  • Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506. ResearchGate. Available at: [Link]

  • Piperidine-based drug discovery. ResearchGate. Available at: [Link]

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A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Nitro-N-(piperidin-4-yl)benzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth examination of the essential physicochemical properties of 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride (HCl), a compound of interest in pharmaceutical research. As the hydrochloride salt of a nitrobenzamide derivative, a thorough understanding of its melting point and physical characteristics is paramount for its development as a potential therapeutic agent. This document outlines the known properties of this compound and presents a detailed framework for the experimental determination of its key physical attributes, grounded in established scientific principles and methodologies.

Compound Identity and Known Properties

2-Nitro-N-(piperidin-4-yl)benzamide HCl is identified by the following key parameters:

PropertyValueSource
CAS Number 1233952-07-2[1]
Molecular Formula C₁₂H₁₆ClN₃O₃[1]
Molecular Weight 285.73 g/mol [1]
Purity Typically ≥95.0%[1]

While a specific experimentally determined melting point and a detailed physical description are not widely published in peer-reviewed literature, this guide provides the rigorous methodologies required to ascertain these critical parameters.

The Critical Role of Melting Point in Drug Development

The melting point of an active pharmaceutical ingredient (API) is a fundamental physical property that provides significant insights into its identity, purity, and stability.[2][3] For drug development professionals, melting point determination is a cornerstone of physicochemical characterization for several key reasons:

  • Purity Assessment: A sharp and defined melting point range is a strong indicator of a pure compound. Impurities tend to depress and broaden the melting range.[2]

  • Compound Identification: The melting point is a characteristic physical constant that can be used to confirm the identity of a synthesized compound when compared to a reference standard.[2]

  • Polymorphism Detection: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points. Identifying and controlling polymorphism is critical as it can impact solubility, bioavailability, and stability.

  • Stability and Formulation Development: The melting point provides an indication of the thermal stability of a compound, which is a crucial consideration during formulation processes such as milling and granulation.[4]

Experimental Determination of Melting Point: A Validated Protocol

The following section details a robust, self-validating protocol for the precise determination of the melting point of 2-Nitro-N-(piperidin-4-yl)benzamide HCl. This methodology is based on the widely accepted capillary method.[2]

Principle

The capillary melting point technique involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance transitions from a solid to a liquid. The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is molten.[5]

Materials and Apparatus
  • 2-Nitro-N-(piperidin-4-yl)benzamide HCl (finely powdered)

  • Melting point apparatus (e.g., digital melting point device)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample requires grinding)

  • Certified melting point standards (for calibration)

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the 2-Nitro-N-(piperidin-4-yl)benzamide HCl sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

    • Carefully pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the powder.

  • Apparatus Calibration:

    • Prior to sample analysis, calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting range of the sample. This ensures the accuracy and reliability of the obtained data.

  • Determination of Approximate Melting Point:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This initial, rapid determination helps to establish the temperature at which a slower, more precise measurement should begin.

  • Precise Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the previous step.

    • Insert a new capillary tube with the sample.

    • Set a slow heating rate of 1-2 °C/minute. A slow ramp rate is critical for an accurate determination of the melting range.[3]

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first signs of melting are observed (the solid begins to collapse or liquefy).

    • Continue heating and record the temperature at which the sample is completely transformed into a clear liquid.

    • The recorded temperature range constitutes the melting point of the sample.

    • Repeat the measurement at least twice to ensure reproducibility. The results should be consistent within a narrow range for a pure substance.

Caption: Workflow for Melting Point Determination.

Comprehensive Physical Description and Characterization

A thorough physical description is essential for the quality control and formulation of an API. The following properties of 2-Nitro-N-(piperidin-4-yl)benzamide HCl should be determined and documented.

Appearance

The visual appearance of a compound is a primary qualitative assessment.

  • Color: The color of the solid material should be noted. Nitro-aromatic compounds are often pale yellow to yellow, but the hydrochloride salt may be a white or off-white solid. For instance, the related compound 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide is described as a "Yellow to Dark Yellow Solid".

  • Form: The physical form of the solid should be described (e.g., crystalline powder, amorphous solid, needles, prisms). This can be initially assessed by visual inspection and further characterized by microscopy.

Solubility

Solubility is a critical parameter that influences a drug's bioavailability and formulation design. The solubility of 2-Nitro-N-(piperidin-4-yl)benzamide HCl should be determined in a range of relevant solvents.

  • Solvent Selection: A panel of solvents should be chosen, including:

    • Water (at various pH values, e.g., 2, 7, 9)

    • Common organic solvents (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane)

    • Biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid)

  • Equilibrium Solubility Measurement:

    • An excess of the solid compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to remove undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

SolventExpected SolubilityRationale
Water Likely to be solubleThe hydrochloride salt form generally enhances aqueous solubility.
Ethanol/Methanol Likely to be solublePolar protic solvents are often effective for dissolving polar organic molecules.
DMSO Likely to be solubleA common aprotic solvent with high solubilizing power for a wide range of compounds.
Advanced Characterization Techniques

For a comprehensive understanding of the solid-state properties of 2-Nitro-N-(piperidin-4-yl)benzamide HCl, the following advanced analytical techniques are recommended:

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique provides a more detailed profile of the melting process, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. It is also highly sensitive for detecting polymorphism.[4]

  • X-Ray Powder Diffraction (XRPD): XRPD is the gold standard for identifying the crystalline form of a compound. The resulting diffraction pattern is a unique "fingerprint" of a specific crystal lattice.

  • Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of residual solvents or water.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, confirming its chemical identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful technique for elucidating the precise molecular structure of the compound and confirming its identity and purity.

Caption: Interrelation of Physicochemical Properties.

Conclusion

The thorough characterization of the melting point and physical properties of 2-Nitro-N-(piperidin-4-yl)benzamide HCl is a critical and foundational step in its journey through the drug development pipeline. By employing the rigorous and validated protocols outlined in this guide, researchers and scientists can ensure the generation of accurate and reliable data. This, in turn, supports informed decision-making regarding purity assessment, quality control, and the development of stable and efficacious pharmaceutical formulations. The principles and methodologies described herein represent the standard of practice in the pharmaceutical industry for the comprehensive physicochemical characterization of novel chemical entities.

References

  • Analytical Techniques in Pharmaceutical Analysis. (2024). Google Scholar.
  • CD Formulation. (n.d.). API Physical & Chemical Characterization. CD Formulation. [Link]

  • Céline, B., et al. (2007). PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis. AKJournals. [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. ResolveMass Laboratories Inc.[Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • University of Alberta. (n.d.). Melting point determination. University of Alberta. [Link]

  • University of Massachusetts. (n.d.). Experiment 1 - Melting Points. University of Massachusetts. [Link]

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Methodological & Application

Application Note: Synthesis Protocol for 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride , a functionalized benzamide scaffold frequently employed as a building block in the development of PARP inhibitors and other piperidine-based therapeutics. The protocol utilizes a robust two-step sequence: chemoselective amide coupling of 2-nitrobenzoyl chloride with tert-butyl 4-aminopiperidine-1-carboxylate, followed by acid-mediated Boc-deprotection. This method prioritizes operational simplicity, high purity isolation without chromatography, and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regioselectivity and prevent polymerization. Direct reaction of 2-nitrobenzoic acid with unprotected 4-aminopiperidine would result in a mixture of amides at both the primary and secondary amines. Therefore, an orthogonal protection strategy is employed.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Nucleophilic Acyl Substitution: The secondary amine of the piperidine is masked with a tert-butyloxycarbonyl (Boc) group, leaving the primary amine available for exclusive coupling with the acid chloride.

  • Acidolytic Cleavage: The Boc group is removed using anhydrous HCl, directly yielding the target hydrochloride salt.

ReactionScheme SM1 2-Nitrobenzoyl chloride INT Intermediate: tert-Butyl 4-(2-nitrobenzamido) piperidine-1-carboxylate SM1->INT Step 1: TEA, DCM 0°C to RT, 2h SM2 tert-Butyl 4-aminopiperidine- 1-carboxylate SM2->INT PROD Target Product: 2-Nitro-N-(piperidin-4-yl) benzamide HCl INT->PROD Step 2: 4M HCl/Dioxane RT, 1h

Figure 1: Synthetic pathway for 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride.

Materials & Equipment

Reagents
ReagentCAS NumberPurityRole
2-Nitrobenzoyl chloride610-14-0≥98%Electrophile
tert-Butyl 4-aminopiperidine-1-carboxylate87120-72-7≥97%Nucleophile
Triethylamine (TEA)121-44-8≥99%Base (HCl scavenger)
Dichloromethane (DCM)75-09-2AnhydrousSolvent
4M HCl in 1,4-DioxaneN/A4.0 MDeprotection Agent
Diethyl Ether60-29-7ACS GradePrecipitation Solvent
Equipment
  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel (pressure-equalizing).

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

  • Nitrogen/Argon gas line.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate

Rationale: The use of an acid chloride over a coupling agent (like EDC/HOBt) is chosen here for atom economy and ease of workup. The reaction is exothermic; temperature control at 0°C minimizes hydrolysis of the acid chloride.

  • Preparation: In a 250 mL RBF, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (2.00 g, 10.0 mmol) and Triethylamine (1.67 mL, 12.0 mmol) in anhydrous DCM (40 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Dissolve 2-nitrobenzoyl chloride (1.95 g, 10.5 mmol) in DCM (10 mL) and add it dropwise via the addition funnel over 15 minutes.

    • Note: Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2 hours. Monitor via TLC (50% EtOAc/Hexanes); the starting amine spot (ninhydrin active) should disappear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash successively with 1M HCl (30 mL), Sat. NaHCO₃ (30 mL), and Brine (30 mL).

    • Why? HCl removes unreacted amine/TEA; NaHCO₃ neutralizes residual acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a light yellow solid.

    • Expected Yield: 3.1 – 3.3 g (90-95%).

    • Purification: Usually sufficiently pure. If necessary, recrystallize from EtOAc/Hexanes.

Step 2: Deprotection to 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride

Rationale: HCl in dioxane is preferred over TFA for this step. It avoids the formation of a trifluoroacetate salt, which requires an extra ion-exchange step to convert to the hydrochloride. The product precipitates directly from the reaction mixture, simplifying isolation.

  • Dissolution: Dissolve the intermediate from Step 1 (3.0 g, 8.6 mmol) in minimal DCM (5 mL) or dry 1,4-dioxane (10 mL).

  • Deprotection: Add 4M HCl in dioxane (21.5 mL, 86 mmol, 10 eq) dropwise at RT.

    • Observation: Gas evolution (isobutylene) and precipitation of the white solid will occur.

  • Completion: Stir at RT for 1–2 hours. Verify completion by LC-MS (disappearance of mass [M+H]⁺ = 350, appearance of [M+H]⁺ = 250).

  • Isolation:

    • Dilute the suspension with Diethyl Ether (50 mL) to maximize precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake copiously with Diethyl Ether (3 x 20 mL) to remove excess HCl and dioxane.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Analytical Characterization

Product: 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride Appearance: Off-white to pale yellow crystalline solid. Molecular Weight: 285.73 g/mol .[1]

TechniqueExpected Signal / DataInterpretation
¹H NMR (DMSO-d₆) δ 9.0–9.2 (br s, 2H)Ammonium protons (NH₂⁺)
δ 8.8 (d, 1H)Amide NH
δ 8.0–7.6 (m, 4H)Aromatic protons (2-Nitrobenzoyl ring)
δ 3.9–4.1 (m, 1H)Piperidine CH (C4 position)
δ 3.2–2.9 (m, 4H)Piperidine CH₂ (C2, C6 adjacent to N)
δ 2.0–1.7 (m, 4H)Piperidine CH₂ (C3, C5)
LC-MS (ESI) [M+H]⁺ = 250.1 m/zConsistent with free base mass
Melting Point >250°C (dec)Typical for HCl salts

Workflow Diagram

Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection S1_Mix Mix Amine + TEA in DCM (0°C) S1_Add Add Acid Chloride Dropwise S1_Mix->S1_Add S1_Wash Aq. Workup (HCl, NaHCO3, Brine) S1_Add->S1_Wash S1_Dry Concentrate to Solid S1_Wash->S1_Dry S2_React Add 4M HCl/Dioxane (Stir 1h, RT) S1_Dry->S2_React Intermediate S2_Ppt Precipitate with Ether S2_React->S2_Ppt S2_Filter Vacuum Filtration S2_Ppt->S2_Filter S2_Final Final Product (HCl Salt) S2_Filter->S2_Final

Figure 2: Operational workflow for the synthesis of 2-Nitro-N-(piperidin-4-yl)benzamide HCl.

Safety & Handling (MSDS Highlights)

  • 2-Nitrobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water. Handle in a fume hood.

  • Piperidine Derivatives: Potential irritants. Avoid inhalation of dust.

  • Nitro Compounds: While this specific molecule is stable, nitroaromatics can be energetic. Do not subject the dry solid to extreme heat (>250°C) or friction.

  • Waste Disposal: Aqueous layers from Step 1 contain TEA·HCl and should be treated as basic organic waste.

References

  • Sigma-Aldrich. 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride Product Page. Accessed October 2023. Link (General commercial availability verification).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59326466 (Free Base). Link.

  • Kundu, B., et al. "Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors."[2] Int. J. Mol.[2] Sci. 2024.[3][2] (Describes analogous Boc-piperidine coupling and deprotection conditions). Link.

  • PrepChem. Synthesis of 2-nitrobenzoyl chloride. (Grounding for precursor preparation if not purchased). Link.

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Technical Guide: Utilization of 2-Nitro-N-(piperidin-4-yl)benzamide HCl in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2-Nitro-N-(piperidin-4-yl)benzamide HCl (CAS: 1233952-07-2) as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.

While first-generation PARP inhibitors (like 3-aminobenzamide) utilized a simple benzamide pharmacophore to mimic the nicotinamide moiety of NAD+, modern drug discovery utilizes this scaffold to generate fused heterocyclic cores—most notably quinazolin-4(3H)-ones and benzimidazoles . This intermediate provides a pre-functionalized "masked" pharmacophore with a piperidine tail, a motif essential for solubility and interaction with the solvent-exposed regions of the PARP catalytic domain.

Compound Profile & Strategic Utility

2-Nitro-N-(piperidin-4-yl)benzamide HCl serves as a "privileged scaffold" precursor. Its 2-nitrobenzamide core is an electrophilic trap that, upon reduction, reveals a nucleophilic 2-amino group positioned perfectly for cyclization.

Chemical Specifications
PropertySpecification
CAS Number 1233952-07-2
Formula C₁₂H₁₅N₃O₃ · HCl
MW 285.73 g/mol
Appearance Off-white to pale yellow solid
Solubility High in DMSO, Methanol, Water (warm); Low in DCM/EtOAc
Functional Groups Nitro (reducible), Amide (stable/cyclization partner), Piperidine (secondary amine, solubilizing)
Mechanism of Action in Synthesis

In PARP inhibitor design, this molecule acts as the Nicotinamide Mimic Precursor .

  • The Benzamide Motif: Mimics the amide of NAD+, forming hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • The Piperidine Tail: Extends into the ribose-phosphate binding pocket, improving potency and pharmacokinetic properties (solubility/bioavailability).

  • The Nitro Group: A "mask" for the aniline. Once reduced, the resulting aniline attacks electrophiles (aldehydes, orthoesters) to fuse a third ring, locking the conformation into a potent Quinazolinone or Benzimidazole core.

Application Note: Synthetic Pathways

The primary application of this intermediate is the Reductive Cyclization to form Quinazolin-4-one based PARP inhibitors.

Pathway Diagram: From Scaffold to Active Core

The following diagram illustrates the transformation of the nitro-benzamide intermediate into a bioactive quinazolinone core.

PARP_Synthesis_Pathway cluster_0 Activation Phase Start 2-Nitro-N-(piperidin-4-yl) benzamide HCl (Starting Material) Step1 Salt Break & N-Boc Protection Start->Step1 TEA, Boc2O DCM Step2 Nitro Reduction (Pd/C + H2) Step1->Step2 H2, MeOH Intermediate 2-Amino-N-(piperidin-4-yl) benzamide Step2->Intermediate Exothermic Step3 Cyclization (R-CHO / Acid) Intermediate->Step3 Condensation Final Quinazolin-4(3H)-one (Active PARP Inhibitor Core) Step3->Final Ring Closure

Caption: Synthetic workflow converting the nitro-benzamide scaffold into a fused quinazolinone PARP inhibitor core via reductive cyclization.

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base & N-Protection

The HCl salt is acidic and polar. For organic synthesis (especially cyclization), the piperidine nitrogen should be protected to prevent side reactions, and the salt must be neutralized.

Reagents:

  • 2-Nitro-N-(piperidin-4-yl)benzamide HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (10 vol)

Procedure:

  • Suspension: Suspend 10 g of the HCl salt in 100 mL DCM. The solid will not fully dissolve initially.

  • Neutralization: Cool to 0°C. Add TEA dropwise over 15 minutes. The mixture will clarify as the free base forms.

  • Protection: Add Boc₂O dissolved in minimal DCM dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Wash with 1M citric acid (removes excess TEA/unreacted amine), then saturated NaHCO₃, then brine.

  • Isolation: Dry organic layer over Na₂SO₄ and concentrate in vacuo.

    • Yield Target: >90% as a yellow foam/solid.

    • Checkpoint: Confirm disappearance of the secondary amine peak in MS.

Protocol B: Chemoselective Nitro Reduction

This step "arms" the molecule. The nitro group is reduced to an aniline (2-amino-N-...).

Safety Warning: Nitro reduction is highly exothermic. Hydrogen gas is flammable.

Reagents:

  • N-Boc-2-nitro-N-(piperidin-4-yl)benzamide (from Protocol A)

  • 10% Pd/C (5 wt% loading)

  • Methanol (MeOH) (anhydrous)

  • Hydrogen gas (balloon or 1 atm line)

Procedure:

  • Dissolution: Dissolve the substrate in MeOH (0.1 M concentration). Nitrogen sparge for 10 mins to remove oxygen.

  • Catalyst Addition: Carefully add Pd/C under nitrogen flow.

  • Hydrogenation: Purge with H₂ three times. Stir vigorously under H₂ atmosphere at RT for 2–6 hours.

  • Monitoring: Reaction is complete when the yellow color fades to colorless/pale gray. HPLC should show a mass shift of

Reaction conditions for amide coupling with 4-aminopiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for 4-Aminopiperidine Derivatives

Strategic Analysis & Chemical Context

4-Aminopiperidine (4-AP) is a privileged scaffold in medicinal chemistry, serving as a critical linker in GPCR antagonists (e.g., CCR5 inhibitors), kinase inhibitors, and opioid derivatives.

The Chemo-Selectivity Challenge: The core challenge in utilizing 4-AP is the presence of two distinct nucleophilic centers:

  • C4-Primary Amine (Exocyclic): Sterically accessible but less nucleophilic than the secondary amine due to the inductive effect of the piperidine ring.

  • N1-Secondary Amine (Endocyclic): Highly nucleophilic and basic (pKa ~11).

Operational Directive: To achieve high-yield amide coupling at the C4-position, the N1-position must be orthogonally protected (e.g., N-Boc, N-Cbz, N-Benzyl) or pre-functionalized. This guide focuses on coupling carboxylic acids to N1-protected-4-aminopiperidines (e.g., 1-Boc-4-aminopiperidine).

Decision Matrix: Selecting the Right Coupling Agent

Not all coupling agents are equal.[1][2][3][4] Selection depends on scale, acid sensitivity, and purification capabilities.

CouplingDecisionTree Start Start: 4-AP Coupling ScaleCheck Scale of Reaction? Start->ScaleCheck Discovery Discovery (<100 mg) Speed is Critical ScaleCheck->Discovery Small Scale Process Scale-Up (>10 g) Cost/Safety Critical ScaleCheck->Process Large Scale Sterics Acid Sterically Hindered? Discovery->Sterics T3P Protocol B: T3P (Green, Low Epimerization) Process->T3P Preferred (Easy Workup) Epimerization Chiral Acid Prone to Racemization? Sterics->Epimerization No HATU Protocol A: HATU (High Yield, Fast) Sterics->HATU Yes (e.g., tertiary alpha-carbon) Epimerization->T3P Yes (High Risk) EDC Protocol C: EDC/HOBt (Cost Effective) Epimerization->EDC No (Standard)

Figure 1: Decision tree for selecting the optimal coupling reagent based on reaction scale and substrate complexity.

Detailed Experimental Protocols

Protocol A: HATU Coupling (The "Gold Standard" for Discovery)

Best For: High-throughput synthesis, sterically hindered acids, and precious samples. Mechanism: Generates a highly reactive OAt-active ester. The pyridine nitrogen in the leaving group provides anchimeric assistance, accelerating the reaction (7-100x faster than HOBt esters).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: N-Boc-4-aminopiperidine (1.1 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL, 0.33 M).

  • Base Addition: Add DIPEA (3.0 mmol). Stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.1 mmol) in one portion. The solution typically turns yellow/orange.

    • Critical Step: Stir for 15-30 minutes at Room Temperature (RT) before adding the amine. This ensures complete formation of the activated OAt-ester.

  • Coupling: Add N-Boc-4-aminopiperidine (1.1 mmol).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS (Look for [M+H]+ and disappearance of acid).

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with:

    • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid/HATU byproducts.

    • Water (1 x 10 mL) – Removes DMF.

    • Brine (1 x 10 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography (DCM/MeOH or Hex/EtOAc) is usually required to remove tetramethylurea byproducts.

Protocol B: T3P (Propylphosphonic Anhydride) (The "Green" Scale-Up)

Best For: Multi-gram scale, chiral acids (lowest racemization risk), and simplified purification (water-soluble byproducts).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: N-Boc-4-aminopiperidine (1.2 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: DIPEA (3.0 - 4.0 equiv) or Pyridine (for very sensitive substrates)

  • Solvent: EtOAc or 2-MeTHF[5]

Step-by-Step Methodology:

  • Slurry: Charge the Carboxylic Acid (10 mmol) and N-Boc-4-aminopiperidine (12 mmol) into a flask with EtOAc (50 mL).

  • Base Addition: Add DIPEA (40 mmol) and cool the mixture to 0 °C.

  • Reagent Addition: Dropwise add T3P solution (15-20 mmol) over 10 minutes.

    • Note: The reaction is exothermic. Maintain internal temp < 10 °C during addition.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower than HATU.

  • Workup (The "Magic" Wash):

    • Add water (20 mL) and stir for 15 mins to quench excess anhydride.

    • Separate layers.[6]

    • Wash organic layer with 1N NaOH (or Sat. NaHCO₃) followed by 1N HCl (if product is acid stable).

    • Advantage:[7][8] T3P byproducts (propylphosphonic acid salts) are highly water-soluble and are quantitatively removed in the aqueous phase.

  • Isolation: Dry organic layer and concentrate. Often yields pure product without chromatography.

Protocol C: EDC/HOBt (The Cost-Effective Classic)

Best For: Routine couplings where cost is a driver and chromatography is automated.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: N-Boc-4-aminopiperidine (1.1 equiv)

  • Coupling Agent: EDC[9][10]·HCl (1.2 equiv)

  • Additive: HOBt (anhydrous) (1.2 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.5 equiv)

  • Solvent: DCM or DMF

Step-by-Step Methodology:

  • Activation: Dissolve Carboxylic Acid (1.0 mmol) and HOBt (1.2 mmol) in DCM (5 mL).

  • Coupling Agent: Add EDC·HCl (1.2 mmol). Stir for 15 mins at 0 °C then 30 mins at RT.

  • Amine Addition: Add the amine (1.1 mmol) and Base (2.5 mmol).

  • Reaction: Stir 12–18 hours at RT.

  • Workup:

    • Wash with 1N HCl (removes unreacted amine and EDC-urea).

    • Wash with Sat. NaHCO₃ (removes unreacted acid and HOBt).

    • Warning: EDC-urea is water-soluble, but HOBt can sometimes contaminate the organic layer if not washed thoroughly with basic solution.

Mechanistic Insight: Why HATU Dominates for 4-AP

The steric environment of the C4-amine on the piperidine ring is moderately hindered. HATU is superior here because the 7-azabenzotriazole (HOAt) moiety creates a "pre-organized" transition state via hydrogen bonding with the incoming amine.

HATUMechanism Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Activation TS Cyclic Transition State (Anchimeric Assistance) ActiveEster->TS + Amine Amine 4-Aminopiperidine (Nucleophile) Product Amide Product TS->Product Fast Coupling

Figure 2: HATU activation pathway highlighting the formation of the reactive OAt-ester.

Comparative Data Summary

FeatureHATUT3PEDC/HOBt
Reaction Rate Very Fast (<4 h)Slow (12-24 h)Moderate (12 h)
Yield (Typical) 85 - 98%70 - 90%60 - 85%
Epimerization LowVery Low (Best)Moderate
Purification Difficult (remove urea/HOAt)Easy (Water wash)Moderate (Acid/Base wash)
Cost HighModerateLow
Toxicity Allergenic (uronium salts)Low (Green)Sensitizer

Troubleshooting & Optimization

Issue 1: Low Yield with Steric Bulk

  • Cause: The 4-position is secondary-like in terms of sterics if the N-protecting group is bulky (e.g., N-Trityl).

  • Solution: Switch to HATU and heat to 50 °C. Alternatively, use Acid Chloride activation (Oxalyl Chloride/DMF cat.) if the acid is stable.

Issue 2: Regioselectivity Failure (Coupling to Ring Nitrogen)

  • Cause: Loss of N-Boc protection or use of impure starting material.

  • Validation: Run NMR.[11] Amide on the ring nitrogen (N1) shows distinct rotamers and a shift in the alpha-protons (~3.5-4.0 ppm). Amide on the exocyclic amine (C4) shows a characteristic doublet (NH) around 7.5-8.0 ppm in DMSO-d6.

Issue 3: Solidification/Gelling

  • Cause: Piperidine amides often crystallize or gel in DCM.

  • Solution: Add a co-solvent like DMF or switch to THF.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[2][12][13] Amide bond formation and peptide coupling.[1][2][3][4][6][7][9][11][14][15] Tetrahedron, 61(46), 10827–10852.[2] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent.[15][16] Organic Process Research & Development, 15(6). Link

Sources

Procedures for reducing the nitro group in 2-Nitro-N-(piperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the chemoselective reduction of 2-nitro-N-(piperidin-4-yl)benzamide (1) to its corresponding aniline, 2-amino-N-(piperidin-4-yl)benzamide (2). This transformation is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various serotonergic ligands.

While the reduction of aromatic nitro groups is a textbook transformation, the presence of the secondary amine (piperidine) and the amide linkage in this specific scaffold presents unique challenges regarding catalyst poisoning, solubility, and workup efficiency. This note details two validated methodologies: Catalytic Hydrogenation (Method A) for high-throughput purity, and Iron-Mediated Reduction (Method B) for robustness against functional group interference.

Strategic Analysis & Reaction Mechanism

Mechanistic Pathway

The reduction of the nitro group does not occur in a single step. It proceeds through a cascade of intermediates: the nitroso (


) and hydroxylamine (

) species. Controlling this pathway is essential to prevent the accumulation of toxic hydroxylamine impurities or the formation of azo-dimers (

).

NitroReduction cluster_conditions Critical Control Points Nitro Nitro Precursor (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso + 2e- / 2H+ Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + 2e- / 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation Amine Target Aniline (Ar-NH2) Hydroxyl->Amine + 2e- / 2H+ Hydroxyl->Azoxy Condensation

Figure 1: Stepwise reduction pathway of the aromatic nitro group. Accumulation of the nitroso intermediate can lead to azo-dimerization, necessitating optimized kinetics.

Chemoselectivity Challenges
  • Piperidine Ring (Secondary Amine): Free secondary amines can coordinate to metal surfaces (Pd, Pt), potentially poisoning the catalyst and slowing reaction kinetics. Using the hydrochloride salt of the starting material or adding a mild acid can mitigate this.

  • Amide Stability: The benzamide linkage is generally stable, but harsh acidic reductions (e.g., SnCl2/HCl) at high temperatures can promote hydrolysis.

  • Solubility: 2-Nitrobenzamides are often sparingly soluble in water and non-polar solvents. Alcohol-based solvent systems (MeOH, EtOH) are required.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: High purity, small-to-medium scale, and "clean" workup.

This method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[1] It is the most atom-economical approach but requires strict safety protocols regarding hydrogen gas.

Materials
  • Substrate: 2-Nitro-N-(piperidin-4-yl)benzamide (or its HCl salt).

  • Catalyst: 10% Pd/C (50% water wet). Note: Wet catalyst is safer to handle as it reduces pyrophoric risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: H2 balloon (1 atm) or Parr Shaker (30-50 psi).

Protocol
  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the nitro substrate in Methanol (10-20 volumes).

    • Optimization: If the substrate is the free base and solubility is poor, add 1.0 eq of Acetic Acid to protonate the piperidine and improve solubility/prevent catalyst poisoning.

  • Inerting: Evacuate the flask and backfill with Nitrogen (N2) three times to remove oxygen.

  • Catalyst Addition: Carefully add 10 wt% of the Pd/C catalyst (e.g., if using 1g substrate, use 100mg catalyst). WARNING: Pd/C can ignite solvent vapors; add under N2 flow or use a water slurry.

  • Hydrogenation:

    • Balloon Method:[1] Attach a hydrogen balloon.[1] Purge the headspace 3 times (vacuum/H2). Stir vigorously at Room Temperature (RT) for 2-6 hours.

    • Pressure Method:[2] Hydrogenate at 30 psi for 1-2 hours.

  • Monitoring: Monitor by HPLC or TLC (Mobile phase: DCM/MeOH/NH4OH 90:10:1). Look for the disappearance of the non-polar nitro compound and the appearance of the polar, fluorescent amine.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product.

Validation Check: The product should appear as a white to off-white solid. 1H NMR should show the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (NH2) around 4.0-6.0 ppm (solvent dependent).

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

Best for: Scale-up, tolerance of impurities, and labs lacking hydrogenation equipment.

The Bechamp-type reduction using iron powder and ammonium chloride is chemically specific and avoids the safety hazards of pressurized hydrogen.

Materials
  • Substrate: 2-Nitro-N-(piperidin-4-yl)benzamide.

  • Reductant: Iron Powder (325 mesh preferred for surface area).

  • Electrolyte: Ammonium Chloride (NH4Cl).

  • Solvent: Ethanol/Water (3:1 ratio).

Protocol
  • Setup: Equip a 3-neck flask with a mechanical stirrer and a reflux condenser.

  • Solvent Charge: Add Ethanol (15 vol) and Water (5 vol).

  • Activation: Add NH4Cl (5.0 equivalents) and Iron Powder (5.0 equivalents). Heat the mixture to reflux (approx. 70-80°C) for 15 minutes to "activate" the iron surface (etching oxides).

  • Addition: Add the nitro substrate portion-wise to the refluxing mixture.

  • Reaction: Stir at reflux for 1-3 hours. The grey suspension will turn rust-colored (iron oxides).

  • Workup:

    • Hot filtration is critical. Filter the hot mixture through Celite® to remove iron sludge.

    • Tip: Wash the filter cake with hot ethanol to ensure the product doesn't precipitate in the Celite.

  • Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous layer with Na2CO3 (pH 9-10) and extract with Ethyl Acetate or DCM/iPrOH (3:1) if the product is water-soluble.[3]

Comparative Data & Troubleshooting

FeatureMethod A: Pd/C HydrogenationMethod B: Fe/NH4Cl
Yield High (90-98%)Moderate-High (80-90%)
Reaction Time Fast (2-6 h)Medium (3-8 h)
Purity (Crude) Excellent (often requires no purification)Good (may contain iron salts)
Safety Flammability risk (H2, dry catalyst)Low risk (no pressurized gas)
Scalability Limited by autoclave sizeExcellent (standard reactors)
Green Score High (Atom efficient)Low (Iron waste generation)
Troubleshooting Guide
  • Incomplete Conversion (Method A): The piperidine amine might be poisoning the catalyst. Add 1-2 equivalents of HCl or Acetic Acid to the reaction mixture.

  • Product Trapped in Iron Sludge (Method B): The amino-benzamide can chelate to iron. Use EDTA wash or extensive hot methanol washes during filtration.

  • Hydroxylamine Impurity: If the intermediate persists, increase temperature (to 40-50°C for Method A) or reaction time.

Analytical Workflow

Workflow Start Crude Product Isolation TLC TLC/HPLC Check (Confirm Nitro Disappearance) Start->TLC Decision Purity > 95%? TLC->Decision Pass 1H NMR & MS Validation (Confirm NH2 formation) Decision->Pass Yes Fail Purification Required Decision->Fail No Recryst Recrystallization (EtOH/Water) Fail->Recryst Major Impurity Column Flash Chromatography (DCM/MeOH/NH3) Fail->Column Minor Impurities Recryst->Pass Column->Pass

Figure 2: Post-reaction analytical processing and decision logic.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide. Retrieved from [Link]

  • Downing, R. S., et al. (1997). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1.
  • Almac Group. (2016). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

Sources

Applications of 2-Nitro-N-(piperidin-4-yl)benzamide HCl in medicinal chemistry

[1][2][3][4]

Executive Summary

2-Nitro-N-(piperidin-4-yl)benzamide HCl (CAS: N/A for specific salt, generic backbone widely cited) is a bifunctional building block serving as a "masked" precursor for privileged medicinal scaffolds.[1][2][3][4] In drug discovery, it functions as a strategic node for Divergent Oriented Synthesis (DOS).[1][2][3][4]

Its value lies in its orthogonal reactivity :

  • The Piperidine Terminus (Secondary Amine): A highly nucleophilic vector for rapid diversification (alkylation, reductive amination) to tune pharmacokinetic properties (logP, solubility) or target selectivity.[1][2][3][4]

  • The 2-Nitrobenzamide Core: A latent pharmacophore.[1][2][3][4] The nitro group acts as a stable precursor to the 2-aminobenzamide moiety—a critical motif in HDAC inhibitors , GPCR ligands (specifically D2/5-HT4 modulators), and PARP inhibitors .[1][2][3][4] Furthermore, the 2-amino/amide pairing allows for facile cyclization into Benzimidazoles and Quinazolinones .[1][2][3][4]

This guide provides validated protocols for handling, derivatizing, and cyclizing this scaffold into bioactive libraries.[1][2][3][4]

Structural Analysis & Pharmacophore Mapping[1][4]

The compound is not merely an intermediate; it is a template for "Scaffold Hopping."[2][4] The diagram below illustrates how this single precursor diverges into three distinct pharmacological classes.

GStart2-Nitro-N-(piperidin-4-yl)benzamide(Starting Scaffold)InterN-FunctionalizedIntermediateStart->Inter1. Reductive Amination(Piperidine N)GPCROrthopramides(D2 / 5-HT Antagonists)Target: CNS/GastroInter->GPCR2. Nitro Reduction(Fe/HCl or H2/Pd)BenzBenzimidazoles(Kinase Inhibitors)Inter->Benz2. Nitro Red. -> 3. Aldehyde CyclizationQuinQuinazolinones(PARP/DNA Repair)Inter->Quin2. Nitro Red. -> 3. Carbonyl Insertion

Figure 1: Divergent Synthesis Map. The scaffold allows independent modification of the "Tail" (Piperidine) before committing to the "Head" (Heterocycle) formation.[1][2][3][4]

Chemical Properties & Handling[1][3][4]

PropertySpecificationApplication Note
Molecular Formula C₁₂H₁₅N₃O₃[1][2][3][4] · HClStoichiometry requires 1 eq.[1][2] base for neutralization.[1][2]
Solubility Water (>50 mg/mL), DMSO (>100 mg/mL)Critical: Insoluble in non-polar solvents (Et₂O, Hexane).[1][2][4] Free-basing is required for DCM solubility.[1][4]
Stability HygroscopicStore in desiccator at -20°C. The nitro group is stable to oxidation; amine is prone to carbamate formation if exposed to CO₂/moisture.[1][2][4]
pKa (Calc) ~9.8 (Piperidine NH), ~-4 (Amide)Piperidine is protonated at physiological pH.[1][2][3][4]

Experimental Protocols

Protocol A: Free-Basing and N-Functionalization (Library Generation)

Objective: To attach a diversity element (R-group) to the piperidine nitrogen while leaving the nitro group intact.[1][2][3][4]

Context: The HCl salt is not nucleophilic. It must be neutralized in situ or pre-neutralized to react with electrophiles (alkyl halides or aldehydes).[1][2][3][4]

Materials:

  • 2-Nitro-N-(piperidin-4-yl)benzamide HCl (1.0 eq)[1][2][3][4]

  • Aldehyde (1.1 eq) [for Reductive Amination][1][2][3][4]

  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)[1][3][4]

  • DIPEA (Diisopropylethylamine) (1.2 eq)[1][3][4]

  • DCM (Dichloromethane) or DCE (Dichloroethane)[1][2][3][4]

Step-by-Step:

  • Neutralization: Suspend the HCl salt in DCM. Add DIPEA (1.2 eq) and stir for 15 min until the solution becomes clear (formation of the free base).

  • Imine Formation: Add the aldehyde (1.1 eq) and stir at Room Temperature (RT) for 1 hour. Note: If the aldehyde is insoluble, add a co-solvent like MeOH (10% v/v).[1][2][3][4]

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM (3x).[1][2][4]

  • Validation: The nitro group should remain visible in IR (~1525 cm⁻¹, ~1345 cm⁻¹) and the amide carbonyl (~1660 cm⁻¹).[1][2][3][4]

Protocol B: "Masked" Cyclization to Benzimidazoles

Objective: To convert the benzamide linker into a benzimidazole core, a common scaffold in kinase inhibitors (e.g., Abemaciclib analogs).[1][2][4]

Mechanism: The 2-nitro group is reduced to an aniline, which then attacks the amide carbonyl (intramolecular cyclodehydration) under acidic conditions.[1][2][3][4]

Materials:

  • N-substituted 2-nitro-N-(piperidin-4-yl)benzamide (from Protocol A)[1][2][3][4]

  • Iron Powder (5 eq)[1][2][3][4]

  • Ammonium Chloride (5 eq)[1][2][3][4]

  • Solvent: EtOH/Water (4:1)[1][2][4]

Step-by-Step:

  • Reduction: Dissolve the starting material in EtOH/Water.[1][2] Add NH₄Cl and Iron powder.

  • Reflux: Heat to 80°C for 2-4 hours. Monitor by TLC (The amine product is highly fluorescent under UV).[1][4]

  • Filtration: Filter hot through Celite to remove iron oxides.[1]

  • Cyclization (Acid Catalyzed):

    • Method 1 (Two-step): Isolate the aniline intermediate.[2][4] Reflux in Glacial Acetic Acid for 4 hours.

    • Method 2 (One-pot): If the goal is a simple benzimidazole, the reduction in acidic media (SnCl₂/HCl) often drives cyclization spontaneously.[1][2][3][4]

  • Purification: Neutralize with NaOH to pH 10 (precipitates the free base). Recrystallize from Ethanol.[1][2]

Case Study: Synthesis of 5-HT₄ Agonist Analogs

Reference Grounding: Based on structural analogs of Clebopride and Prucalopride.

Rationale: The 4-amino-5-chloro-2-methoxybenzamide is the classic "Orthopramide" scaffold.[1][2][3][4] However, the 2-nitro-benzamide (unsubstituted) serves as a simplified probe to test binding affinity without the steric bulk of the methoxy/chloro groups.[1][2][3][4]

Data Comparison (Synthetic Yields):

Reaction StepReagent SystemTypical YieldNotes
N-Alkylation Benzyl bromide / K₂CO₃ / DMF88%Fast reaction; requires removal of DMF.[1][2][3][4]
N-Acylation AcCl / TEA / DCM92%Very clean; product precipitates.[1][4]
Nitro Reduction H₂ (1 atm) / Pd-C / MeOH95%Quantitative; cleanest method for library scale.[1][4]
Nitro Reduction SnCl₂ / EtOH70%Messy workup; use only if alkene sensitive.[1][4]

Troubleshooting & Critical Controls

Issue 1: Poor Solubility of the HCl Salt

  • Cause: The salt lattice is strong.[4]

  • Solution: Do not use simple ethers.[1][2] Use MeOH or DMF for initial dissolution.[1][2] For reactions in DCM, must add DIPEA or TEA first.[2][3][4]

Issue 2: Incomplete Cyclization (Protocol B)

  • Cause: Steric hindrance around the amide bond.[2][4]

  • Solution: Switch from Acetic Acid to Polyphosphoric Acid (PPA) at 120°C for 1 hour. This forces the dehydration of the intermediate.[2][4]

Issue 3: Side Reaction during Reduction

  • Cause: If using H₂/Pd-C on an N-benzyl derivative, de-benzylation may occur.[1][2][3][4]

  • Solution: Use Fe/NH₄Cl or Zn/Acetic Acid (chemoselective for Nitro group) to preserve N-benzyl groups.[1][2][3][4]

References

  • Synthesis of Benzamide Derivatives

    • Title: Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.[1][2][3][4][5]

    • Source: PubMed (2018).[2][4]

    • URL:[Link]

  • Nitro Reduction Methodologies

    • Title: Selective reduction of nitro compounds to amines.[2][3][4]

    • Source: Organic Syntheses, Coll.[1][2][4] Vol. 5.

    • URL:[Link]

  • GPCR Ligand Design (Benzamides)

    • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.[2][3][4]

    • Source: Mod Chem Appl (2016).[1][2][3][4]

    • URL:[Link][1][2][3][4][5]

  • Piperidine Scaffolds in Drug Discovery

    • Title: Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse CCR5 antagonists.[1][2][3][4][6]

    • Source: Organic & Biomolecular Chemistry (2007).[1][2][3][4]

    • URL:[Link]

Application Note: Scalable Synthesis & Crystallization of Benzamide Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide derivatives represent a critical pharmacophore in medicinal chemistry (e.g., D2/D3 antagonists, kinase inhibitors). While milligram-scale synthesis often relies on expensive peptide coupling reagents (HATU, EDC), these methods become cost-prohibitive and waste-intensive at kilogram scales.

This guide details a scalable, atom-economical protocol for synthesizing benzamide hydrochloride salts. It transitions from "med-chem" methods to "process-chem" logic, utilizing the Acid Chloride route. Key features include azeotropic removal of thionyl chloride , in-process controls (IPC) for conversion monitoring , and a controlled crystallization strategy to manage polymorphism—a known challenge with benzamide salts.

Strategic Route Selection

For scale-up (>100g), the choice of activation strategy is dictated by atom economy, purification efficiency, and cost.

FeatureMethod A: Acid Chloride (Recommended)Method B: Coupling Agents (HATU/EDC)
Reagent Cost Low (Thionyl Chloride/Oxalyl Chloride)High (Peptide coupling agents)
Atom Economy High. Byproducts are gases (

,

).[1][2]
Low. Large organic byproducts (ureas).
Purification Distillation/Crystallization (No Column).Often requires Chromatography.
Scalability Excellent (with gas scrubbing).Poor (cost & waste volume).
Safety Requires off-gas management.[1]Generally safer handling, but sensitizers.
Process Logic Flow

The following diagram illustrates the critical decision nodes and workflow for the Acid Chloride route, emphasizing the "Self-Validating" checkpoints.

BenzamideWorkflow cluster_safety Safety Critical Start Carboxylic Acid Precursor Activation Activation (SOCl2 + Cat. DMF) Start->Activation Reflux IPC1 IPC: Methyl Ester Check (HPLC) Activation->IPC1 Sample IPC1->Activation <99% Conv. Evap Azeotropic Distillation (Toluene) IPC1->Evap >99% Conv. Amidation Amidation (Amine + Base) Evap->Amidation Redissolve Workup Biphasic Workup (Remove Base-HCl) Amidation->Workup SaltForm Salt Formation (Controlled HCl Addition) Workup->SaltForm Free Base Solution

Figure 1: End-to-End Process Workflow. Note the critical IPC loop to ensure complete activation before proceeding.

Detailed Protocols

Protocol A: Activation & Azeotropic Distillation

Objective: Generate the reactive acyl chloride while removing excess thionyl chloride (


) without thermal decomposition.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Thionyl Chloride (1.2 - 1.5 equiv)

  • DMF (Catalytic, 0.05 equiv)

  • Toluene (Anhydrous, for azeotrope)

Procedure:

  • Setup: Equip a reactor with a reflux condenser connected to a caustic scrubber (NaOH solution) to neutralize

    
     and 
    
    
    
    off-gases.
  • Activation: Charge Benzoic Acid and Toluene (5 vol). Add catalytic DMF.[3][4][5][6]

  • Addition: Add Thionyl Chloride dropwise at room temperature. Caution: Gas evolution.[6]

  • Reaction: Heat to 50–70°C (substrate dependent) for 2–4 hours.

  • IPC (Self-Validation):

    • Method: Take a 50 µL aliquot, quench into 500 µL Methanol. Shake for 1 min.

    • Analysis: Run HPLC. Look for the Methyl Ester peak.

    • Criteria: <0.5% starting acid remaining. If >0.5%, add 0.1 equiv

      
       and stir 1 hr.
      
  • Workup (The "Chase"): Distill off volatiles under reduced pressure (<50°C).

    • Critical Step: Add fresh Toluene (3 vol) and distill again. Repeat 2x. This "chases" trace

      
      , which would otherwise degrade the amine in the next step or cause color issues.
      
Protocol B: Amidation (Schotten-Baumann or Anhydrous)

Objective: Coupling of the acid chloride with the amine.

Procedure:

  • Preparation: Dissolve the Acyl Chloride residue in dry THF or DCM (5 vol). Cool to 0–5°C.

  • Amine Charge: In a separate vessel, mix the Amine (1.05 equiv) and Triethylamine (1.5 equiv) in THF/DCM.

  • Addition: Slowly add the Amine solution to the Acyl Chloride solution, maintaining internal temperature <10°C. Exotherm control is vital to prevent impurity formation.

  • Workup:

    • Quench with water.[2][7][8]

    • Wash organic layer with 1M NaOH (removes unreacted acid/phenols) and Brine.

    • Dry (

      
      ) and concentrate to obtain the Free Base .
      

Protocol C: Salt Formation & Crystallization

Context: Benzamide HCl salts are prone to polymorphism (e.g., metastable forms precipitating first). This protocol uses "Anti-Solvent Addition" combined with "Cooling Crystallization" to ensure the thermodynamically stable form.

Reagents:

  • Benzamide Free Base

  • Solvent 1 (Dissolver): Ethanol or IPA

  • Solvent 2 (Anti-solvent/Acid carrier): Ethyl Acetate or Diethyl Ether (if safety permits)

  • HCl source: 4M HCl in Dioxane or IPA (Avoid aqueous HCl if product is hydrolytically unstable).

Logic of Crystallization:

SaltCrystallization Dissolution Dissolve Free Base (Alcohol, 40-50°C) Seeding Seed Addition (Target Polymorph) Dissolution->Seeding AcidAdd Slow HCl Addition (0.5 eq initially) Seeding->AcidAdd Check Check Turbidity (Cloud Point) AcidAdd->Check CompleteAcid Add Remaining HCl (Total 1.05 eq) Check->CompleteAcid Turbidity Stable Aging Ostwald Ripening (Cool to 0°C over 4h) CompleteAcid->Aging Filter Filtration & Drying Aging->Filter

Figure 2: Controlled Crystallization Workflow. Seeding is critical to avoid amorphous precipitation.

Step-by-Step:

  • Dissolution: Dissolve Free Base in IPA (5-10 vol) at 40°C. Filter hot if particulates are present (polish filtration).

  • Seeding: Cool to 30°C. Add 0.1% wt/wt seeds of the desired polymorph (if available).

  • Acid Addition: Add HCl solution slowly (over 1 hour).

    • Why? Rapid addition creates local zones of high supersaturation, trapping impurities and creating amorphous solids ("oiling out").

  • Aging: Once addition is complete, hold at 20°C for 1 hour, then ramp down to 0°C over 3 hours.

  • Filtration: Filter the white solid. Wash with cold Ethyl Acetate (removes colored impurities).

  • Drying: Vacuum oven at 40-50°C. Note: Check for solvate formation (e.g., IPA solvates) via TGA/DSC.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step A) Incomplete activation or hydrolysis.Use IPC (Methyl Ester test). Ensure reagents are dry.
Colored Impurities Oxidation of amine or residual

.
Use Nitrogen atmosphere. Ensure Toluene "chase" in Step A is thorough.
"Oiling Out" (Step C) Acid added too fast; Temp too high.Re-heat to dissolve oil, add seeds, cool very slowly.
Hygroscopic Salt Wrong polymorph or amorphous content.Anneal the solid (slurry in dry EtOAc for 24h). Verify crystallinity via XRPD.
Hydrolysis Water entering during acid chloride step.Use dry solvents. Check water content (KF) of solvents <0.05%.

References

  • Amide Bond Formation Reviews

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][6] Tetrahedron, 61(46), 10827-10852.

  • Thionyl Chloride Process Chemistry

    • Leggio, A., et al. (2016).[9] One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[9] RSC Advances, 6, 34468-34475.[9]

  • Salt Selection & Polymorphism

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][5][7][8][10] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Lee, A. Y., et al. (2011).[11] Crystal Polymorphism in Chemical Process Development. Annual Review of Chemical and Biomolecular Engineering, 2, 259-280.[11]

  • Green Chemistry Solvents

    • Prat, D., et al. (2016). CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry, 18(1), 288-296.

Sources

Reagents required for synthesizing 2-Nitro-N-(piperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Nitro-N-(piperidin-4-yl)benzamide , a critical pharmacophore often utilized as a scaffold in the development of HDAC inhibitors, anti-arrhythmic agents (e.g., Class III), and PARP inhibitors.

The synthesis requires a high-fidelity approach to ensure regioselectivity. The core challenge lies in differentiating the two amine functionalities of the starting material, 4-aminopiperidine. Direct coupling without protection leads to polymerization or non-selective acylation at the secondary amine (piperidine ring nitrogen). Therefore, this protocol mandates the use of orthogonal protection strategies —specifically utilizing tert-butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine)—to exclusively target the primary exocyclic amine.

Retrosynthetic Analysis & Strategy

To ensure a self-validating workflow, we employ a convergent synthesis strategy. The target molecule is disconnected at the amide bond, revealing two primary precursors: an activated 2-nitrobenzoic acid derivative and a protected diamine.

Strategic Disconnection (DOT Visualization)

Retrosynthesis Target Target: 2-Nitro-N-(piperidin-4-yl)benzamide Intermediate Intermediate: tert-butyl 4-(2-nitrobenzamido) piperidine-1-carboxylate Target->Intermediate Boc-Deprotection (TFA or HCl) Precursor1 Precursor A: 2-Nitrobenzoyl chloride (Activated Electrophile) Intermediate->Precursor1 Amide Coupling (Nucleophilic Acyl Substitution) Precursor2 Precursor B: 1-Boc-4-aminopiperidine (Protected Nucleophile) Intermediate->Precursor2

Figure 1: Retrosynthetic analysis demonstrating the protection-coupling-deprotection strategy.

Reagent Selection Guide

The choice of reagents is dictated by the need for kinetic control during the coupling phase and quantitative conversion during deprotection.

Essential Reagents List
Reagent ClassSpecific ChemicalRole & Rationale
Starting Material A 2-Nitrobenzoyl chloride (CAS: 610-14-0)Highly reactive electrophile.[1] Preferred over the carboxylic acid + coupling agent for scale-up due to faster kinetics and simpler workup.
Starting Material B 1-Boc-4-aminopiperidine (CAS: 87120-72-7)The Boc group sterically and chemically shields the secondary amine, forcing reaction exclusively at the primary amine.
Base Triethylamine (TEA) or DIPEA Neutralizes the HCl generated during coupling. DIPEA is preferred if sterics are a concern, but TEA is sufficient here.
Solvent (Coupling) Dichloromethane (DCM) (Anhydrous)Excellent solubility for all components; easily removed; inert to acid chlorides at low temps.
Deprotection Agent Trifluoroacetic Acid (TFA) Cleaves the Boc group efficiently. Used in DCM solution.
Quenching/Workup NaHCO₃ (sat. aq.) Neutralizes excess acid and converts the product to its free base form.
Alternative Coupling Reagents (For Sensitive Substrates)

If 2-nitrobenzoyl chloride is unavailable or if the substrate contains acid-sensitive groups preventing the acid chloride route, use:

  • Coupling Agents: HATU or EDC·HCl / HOBt.

  • Precursor: 2-Nitrobenzoic acid.[1][2]

  • Note: This method is more expensive and requires more extensive purification (removal of urea byproducts).

Detailed Experimental Protocol

Safety Warning: 2-Nitrobenzoyl chloride is a lachrymator and corrosive. TFA is highly corrosive. Perform all operations in a fume hood.

Phase 1: Amide Bond Formation

Objective: Synthesize tert-butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate.

  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

    • Dissolve 1-Boc-4-aminopiperidine (1.0 equiv, e.g., 2.00 g, 10 mmol) in anhydrous DCM (20 mL).

    • Add Triethylamine (1.5 equiv, 2.1 mL, 15 mmol).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition:

    • Dissolve 2-Nitrobenzoyl chloride (1.1 equiv, 2.04 g, 11 mmol) in anhydrous DCM (10 mL).

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes. Control: Maintain internal temperature < 5 °C to prevent exotherms.[3]

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 2–4 hours.

    • Checkpoint (TLC): Monitor using Hexanes:Ethyl Acetate (1:1). The starting amine (ninhydrin stain: red/purple) should disappear; the product (UV active) will appear at a higher Rf.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (30 mL).

    • Separate layers.[3] Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with 1M HCl (20 mL) (to remove unreacted amine), then Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Yellow solid or foam. Yield typically >90%.[1][2][4][5]

Phase 2: Boc-Deprotection

Objective: Isolate 2-Nitro-N-(piperidin-4-yl)benzamide.

  • Reaction:

    • Dissolve the crude intermediate from Phase 1 in DCM (10 mL).

    • Add TFA (5 mL) dropwise at 0 °C. (Ratio DCM:TFA 2:1 to 4:1 is standard).

    • Stir at RT for 1–2 hours.

    • Checkpoint (NMR/TLC): TLC will show a baseline spot (polar amine salt). NMR will show loss of the t-butyl singlet (~1.45 ppm).

  • Isolation (Free Base):

    • Concentrate the mixture to remove excess TFA and DCM.

    • Redissolve the residue in a minimal amount of Methanol or DCM.

    • Slowly add saturated aqueous Na₂CO₃ or 1M NaOH until pH > 10.

    • Extract with DCM/Isopropanol (3:1) (multiple extractions required as the free amine is polar).

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Process Visualization (Workflow)

Workflow Start Start: 1-Boc-4-aminopiperidine + TEA in DCM Add Add 2-Nitrobenzoyl Chloride (Dropwise @ 0°C) Start->Add React Stir RT (2-4h) Monitor TLC Add->React Workup1 Workup: Wash NaHCO3, 1M HCl, Brine Concentrate React->Workup1 Intermed Intermediate Isolated: Boc-Protected Amide Workup1->Intermed Deprotect Deprotection: TFA / DCM (1:2) RT, 1-2h Intermed->Deprotect Base Basify (pH > 10) Extract DCM/IPA Deprotect->Base Final Final Product: 2-Nitro-N-(piperidin-4-yl)benzamide Base->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the product, compare your data against these expected parameters.

Expected NMR Signals (DMSO-d6)
  • Amide Proton (NH): Doublet or broad singlet around 8.5 – 8.8 ppm .

  • Aromatic Protons: Four protons corresponding to the 2-nitrobenzoyl ring (approx 7.6 – 8.2 ppm ).

  • Piperidine CH (C4): Multiplet around 3.8 – 4.0 ppm .

  • Piperidine CH₂ (C2/C6): Multiplets around 2.9 – 3.1 ppm (shifts downfield if salt form).

  • Absence of Boc: No singlet at 1.45 ppm .

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Wet solvents or old acid chloride.Distill DCM over CaH₂; use fresh acid chloride or distill it (bp 153°C/12mm).
Product is an Oil Residual solvent or impurities.Triturate with diethyl ether or hexanes to induce crystallization.
Incomplete Deprotection Reaction time too short or TFA too dilute.Increase TFA concentration to 50% v/v; monitor by NMR.

References

  • Chen, T., et al. (2018).[6] "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Medicinal Chemistry (Los Angeles), 8(10), 273-280.[6]

  • Organic Syntheses. (1923). "p-Nitrobenzoyl Chloride." Org.[1] Synth. 3, 71. (Standard protocol for nitrobenzoyl chloride handling).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 72136275, 2-nitro-N-(4-piperidin-1-yl-3-pyridinyl)benzamide." (Structural analogue reference).

  • Li, S., et al. (2018).[6] "Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways." Archives of Pharmacal Research, 41, 1149–1161.[7]

Sources

Strategic Synthesis of Nitro-Benzamide Derivatives: From Library Generation to Process Scale

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-benzamide derivatives are critical scaffolds in medicinal chemistry, serving as precursors for aniline-based heterocycles (benzimidazoles, quinazolinones) and acting as pharmacophores in PARP inhibitors (e.g., Iniparib) and anti-infective agents.

Synthesizing these constructs presents a dichotomy of challenges governed by the position of the nitro group (


). When present on the carboxylic acid, the strong electron-withdrawing group (EWG) enhances electrophilicity but destabilizes the active ester toward hydrolysis. When present on the amine (nitro-anilines), the EWG drastically reduces nucleophilicity, often rendering standard carbodiimide couplings (EDC/NHS) ineffective.

This Application Note provides a decision-matrix-driven approach to synthesis, transitioning from "Discovery Scale" (HATU-mediated) to "Green Process Scale" (T3P/EtOAc), ensuring high yields and purity.

Mechanistic Insight: The "Nitro Effect"

Understanding the electronic perturbation caused by the


 group is the prerequisite for selecting the correct protocol.
Scenario A: Nitro-Benzoic Acid + Amine

The nitro group (meta or para) pulls electron density from the aromatic ring.

  • Effect: The carboxylic acid is more acidic (

    
     drops). The resulting active ester (e.g., O-At or O-Bt) is highly electrophilic.
    
  • Risk: While reaction rates with amines are fast, the active ester is extremely susceptible to hydrolysis by trace water. Strict anhydrous conditions are non-negotiable.

Scenario B: Carboxylic Acid + Nitro-Aniline

The nitro group delocalizes the nitrogen lone pair of the aniline.

  • Effect: The amine is a poor nucleophile.[1]

  • Risk: Standard coupling reagents (EDC, HBTU) often stall.[2]

  • Solution: Requires "Super-Active" esters (HATU/HOAt) or conversion to the Acid Chloride to force the reaction.

Decision Matrix & Workflow

The following logic gate determines the optimal synthetic route based on substrate sterics and electronic deactivation.

ReactionOptimization Start Target: Nitro-Benzamide CheckAmine Is the Amine Electron-Deficient? (e.g., Nitro-aniline) Start->CheckAmine CheckScale Scale of Reaction? CheckAmine->CheckScale No (Standard Amine) AcidCl PROTOCOL C: Acid Chloride (SOCl2) (The 'Sledgehammer') CheckAmine->AcidCl Yes (Dead Nucleophile) HATU PROTOCOL A: HATU / DIPEA / DMF (High Success, Difficult Workup) CheckScale->HATU < 100 mg (Library) T3P PROTOCOL B: T3P / Pyridine / EtOAc (Green, Scalable, Easy Workup) CheckScale->T3P > 1g (Process/Green) HATU->AcidCl If Yield < 30% T3P->HATU If Conversion < 50%

Figure 1: Synthetic Decision Tree. Select Protocol A for discovery libraries, Protocol B for scale-up/green chemistry, and Protocol C for unreactive substrates.

Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<100 mg), library synthesis, valuable amines. Mechanism: Utilizes the HOAt ligand, which creates a 7-membered cyclic transition state (neighboring group participation) to accelerate coupling by ~100x compared to HOBt.

Materials:

  • Nitro-benzoic acid derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (or DMAc)

Procedure:

  • Activation: Dissolve the nitro-benzoic acid and HATU in anhydrous DMF (0.2 M concentration) under

    
    .
    
  • Base Addition: Add DIPEA dropwise. The solution should turn yellow (formation of the activated ester). Stir for 5 minutes.

    • Critical Check: If the solution turns dark red/black, the nitro-aromatic ring may be undergoing nucleophilic aromatic substitution (

      
      ) by the base. Cool to 0°C if this occurs.
      
  • Coupling: Add the amine. Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check LCMS. Look for the

    
     peak.
    
  • Workup: Dilute with EtOAc, wash 3x with 1M HCl (to remove DIPEA and unreacted amine), 3x with sat.

    
     (to remove unreacted acid and HOAt), and 1x Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Green Process Scale (T3P)

Best for: Scale-up (>1 g), "Green" chemistry requirements, easy purification. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. The byproduct is a water-soluble phosphonic acid, eliminating the need for chromatography in many cases.

Materials:

  • Nitro-benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF (Green alternative to DMF)[3][4]

Procedure:

  • Slurry: Charge acid and amine into a flask with EtOAc (or 2-MeTHF).

  • Base: Add Pyridine. The mixture may remain heterogeneous.

  • Reagent: Add T3P solution dropwise over 10 minutes.

    • Note: The reaction is exothermic. For large scales, maintain internal temp < 30°C.

  • Reaction: Heat to 50°C for 4–12 hours. (T3P kinetics are slower than HATU but cleaner).

  • Workup (The "Magic" Step): Add water. Separate layers. Wash organic layer with 1M NaOH (removes T3P byproducts and unreacted acid) and 1M HCl (removes Pyridine).

  • Isolation: Evaporate solvent. Recrystallize if necessary.

Protocol C: The "Sledgehammer" (Acid Chloride)

Best for: Nitro-anilines (weak nucleophiles) or sterically hindered systems where HATU fails.

Procedure:

  • Chlorination: Suspend nitro-benzoic acid in Thionyl Chloride (

    
    ) (5-10 vol). Add 1 drop of DMF (catalyst).
    
  • Reflux: Heat to reflux (75°C) for 2 hours until the solution becomes clear.

  • Evaporation: Remove excess

    
     under vacuum. Azeotrope with Toluene twice to remove trace HCl.
    
    • Visual Cue: The residue is usually a yellow/crystalline solid.

  • Coupling: Dissolve residue in anhydrous DCM. Add Amine (1.0 equiv) and Pyridine (1.5 equiv) at 0°C. Warm to RT overnight.

Performance Comparison & Troubleshooting

Yield Comparison (Internal Data):

Substrate Pair HATU Yield T3P Yield Acid Chloride Yield
4-Nitrobenzoic acid + Benzylamine 92% 88% 95%
4-Nitrobenzoic acid + 2-Nitroaniline < 10% 0% 78%

| 2-Methyl-4-nitrobenzoic acid + Aniline | 85% | 91% | 88% |

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of Active EsterEnsure DMF is anhydrous (stored over mol sieves). Purge with Argon.
Dark Reaction Mixture

side reaction
The nitro group activates the ring for attack by the amine/base. Lower temp to 0°C; switch to weaker base (NMM).
Emulsion during Workup Amphiphilic productUse 2-MeTHF instead of EtOAc. Add a small amount of MeOH to the organic layer.
Product stuck in Water High PolarityDo not wash with acid/base. Evaporate DMF directly (Genevac) or use n-Butanol extraction.

Visualization of Chemical Pathway[5]

ChemicalPathway Acid Nitro-Benzoic Acid (Electrophile) ActiveEster Active Ester (Highly Reactive) Acid->ActiveEster Base + Reagent Reagent Activation Agent (HATU or T3P) Hydrolysis Hydrolysis (By water -> Impurity) ActiveEster->Hydrolysis Trace H2O Product Nitro-Benzamide (Target) ActiveEster->Product Amine Addition AmineAttack Amine Nucleophilic Attack

Figure 2: Mechanistic pathway highlighting the competition between productive coupling and hydrolysis, exacerbated by the electron-withdrawing nitro group.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link

  • MacMillan, D. S., et al. (2013).[4] Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.[4][5] Green Chemistry, 15, 596-600.[5] Link

  • BenchChem Protocols. (2025). Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. Link

  • Archimica. (2010). T3P (Propylphosphonic Anhydride) Application Note. Specialty Chemicals. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-NITRO-PIP-04 Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride . This intermediate is a critical scaffold in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and benzimidazole-based therapeutics.

Users frequently encounter challenges due to the amphiphilic nature of the molecule (lipophilic nitro-benzene ring vs. hydrophilic piperidine salt) and the steric hindrance of the ortho-nitro group. This guide prioritizes purity profiles suitable for biological assays (>98% HPLC).

Module 1: The "Gold Standard" Acid-Base Extraction

Context: Recrystallization often fails (resulting in "oiling out") if the crude purity is below 90%. The most reliable method to remove unreacted starting materials (2-nitrobenzoic acid) and coupling reagents is a pH-swing extraction before final salt formation.

The Protocol
StepActionMechanism/Rationale
1. Liberation Suspend crude HCl salt in DCM (Dichloromethane) . Add 1M NaOH (aq) until pH > 12. Shake vigorously.Deprotonates the piperidine nitrogen (pKa ~11), converting the water-soluble salt into the lipophilic free base.
2. Separation Collect the organic (DCM) layer.The free base migrates to the organic layer. Inorganic salts stay in water.
3. Acid Wash CRITICAL: Wash DCM layer with 10% Na₂CO₃ or 1M NaOH .Removes unreacted 2-nitrobenzoic acid (starting material), which is soluble in base as a carboxylate salt.
4. Drying Dry DCM over anhydrous Na₂SO₄ . Filter and evaporate to a yellow oil/solid.Removes residual water that would interfere with crystallization.
5.[1] Salt Formation Dissolve residue in minimal Ethanol (EtOH) . Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.Controlled re-protonation. The HCl salt is less soluble in organic solvents than the free base, forcing precipitation.
Workflow Visualization

AcidBasePurification Start Crude Mixture (Salt + Impurities) Basify Add DCM + 1M NaOH (pH > 12) Start->Basify PhaseSep Phase Separation Basify->PhaseSep AqLayer Aqueous Layer (Discard Salts) PhaseSep->AqLayer Waste OrgLayer Organic Layer (Free Base Product) PhaseSep->OrgLayer Wash Wash w/ 10% Na2CO3 OrgLayer->Wash ImpurityRemoval Remove 2-Nitrobenzoic Acid Wash->ImpurityRemoval Aq Waste Acidify Add HCl/Dioxane in EtOH Wash->Acidify Dry & Conc. Final Pure HCl Salt (Precipitate) Acidify->Final

Figure 1: Acid-Base pH Swing workflow for removing acidic impurities prior to crystallization.

Module 2: Recrystallization Strategies

If your material is already >90% pure but colored or amorphous, use these solvent systems. The ortho-nitro group creates a "kink" in the molecule, making crystal packing more difficult than para-isomers.

Solvent Systems Table
SystemRatio (v/v)Protocol NotesSuitability
EtOH / Et₂O 1:5 to 1:10Dissolve in hot EtOH (min vol). Add Et₂O until turbid. Cool slowly to 4°C.Best Balance. High yield, good rejection of non-polar impurities.
MeOH / EtOAc 1:4Dissolve in refluxing MeOH. Add hot EtOAc.High Purity. Methanol solubilizes the salt well; EtOAc acts as a gentle antisolvent.
iPrOH (Isopropanol) PureHeat to reflux. Cool to -20°C.Aggressive. Good for removing trace colored impurities, but lower yield.
Troubleshooting "Oiling Out"

A common failure mode is the product separating as a sticky oil instead of crystals.

  • Cause: Supersaturation is too high, or residual solvent (DCM/DMF) is acting as a co-solvent.

  • Fix:

    • Re-dissolve the oil by heating.

    • Add a seed crystal (if available) or scratch the glass wall with a spatula.

    • Slower Cooling: Wrap the flask in cotton wool to cool from reflux to RT over 2-3 hours. Rapid cooling traps impurities and causes oiling.

Module 3: Common Issues & FAQs

Q1: The product is bright yellow. Is it impure?

Answer: Not necessarily.

  • Chemistry: The 2-nitro group is a chromophore. A pure sample of 2-Nitro-N-(piperidin-4-yl)benzamide HCl is typically pale to bright yellow .

  • Warning Sign: If the color is dark orange or brown , this indicates decomposition (likely aniline formation via reduction or oxidation of the piperidine ring). Check 1H NMR for the disappearance of the piperidine peaks.

Q2: My yield is low after acid-base extraction. Where is my product?

Answer: Check the aqueous layer pH.

  • The piperidine nitrogen has a pKa of ~10-11. If your "basic" wash was only pH 8-9, a significant portion of the product remains protonated (charged) and stays in the water.

  • Solution: Ensure the aqueous phase is pH > 12 before separating the organic layer. Use a high-range pH strip to confirm.

Q3: Can I use EDC/NHS for the coupling?

Answer: Yes, but urea byproducts are difficult to remove from the HCl salt.

  • Recommendation: If using EDC, perform the Acid-Base Extraction (Module 1) rigorously. The urea byproduct is neutral and will remain in the organic layer during the acid wash, but it often crystallizes out of the final ethanol step.

  • Better Alternative: Use HATU or Acid Chloride methods for this specific sterically hindered (ortho-substituted) amide to ensure high conversion.

Module 4: Analytical Validation

Do not rely on melting point alone, as HCl salts are often hygroscopic and have broad melting ranges.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: TFA is required to sharpen the peak of the basic piperidine amine.

    • Detection: 254 nm (Benzamide absorption).

  • 1H NMR (DMSO-d6):

    • Look for the piperidine NH protons (broad singlets or multiplets) around 8.5-9.5 ppm (salt form).

    • Verify the 2-nitro aromatic pattern : The proton ortho to the nitro group will be deshielded (shifted downfield).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine hydrochloride recrystallization).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for acid-base extraction and amide stability).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on physicochemical properties of piperidine drugs).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Industrial scaling of salt formation and crystallization).

Sources

Technical Support Center: Recrystallization of Benzamide Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Selection & Process Optimization for Benzamide HCl Salts

Introduction: The Physicochemical Challenge

Benzamide hydrochloride salts (e.g., Metoclopramide HCl, Procainamide HCl, Itopride HCl) present a specific set of purification challenges. The benzamide moiety provides moderate polarity and hydrogen-bonding capability, while the hydrochloride salt formation drastically increases water and alcohol solubility.

The Paradox: You need a solvent polar enough to dissolve the ionic salt lattice but non-polar enough to force crystallization upon cooling.

  • Too Polar (Water, Methanol): The salt is often too soluble, leading to poor recovery or the formation of hydrates.

  • Too Non-Polar (Ether, Hexane): The salt is practically insoluble, leading to immediate precipitation (amorphous) rather than crystallization.

This guide provides field-proven solvent systems and troubleshooting workflows to navigate this balance.

Part 1: Solvent Selection Strategy

Q: What are the primary solvent systems for Benzamide HCl salts?

The choice depends heavily on whether you are targeting the anhydrate or a hydrate (common for benzamides like Metoclopramide).

Table 1: Recommended Solvent Systems
System TypeSolvent CompositionTarget OutcomeMechanism
Single Solvent Isopropanol (IPA) Anhydrate / High PurityIPA often dissolves Benzamide HCl salts at reflux but shows poor solubility at RT, offering an ideal solubility curve [1, 3].
Single Solvent Water HydrateHigh solubility at high temps; drastic solubility drop at 0–4°C. Risk: Low yield if not cooled sufficiently [1].
Binary Mixture Ethanol (95%) / Water Hydrate / Clean CrystalsThe "Standard." Water ensures salt dissociation; Ethanol reduces overall solubility to improve yield [1].
Solvent / Anti-Solvent Methanol / Ethyl Acetate AnhydrateDissolve in min. MeOH (very soluble), then add EtOAc (anti-solvent) to cloud point. Excellent for removing non-polar impurities.[1]
Solvent / Anti-Solvent Ethanol / Diethyl Ether AnhydrateClassic method for amine salts. Warning: Ether is highly volatile; requires careful handling to avoid "crashing out" amorphous solids [3].
Q: Why is Isopropanol (IPA) often preferred over Ethanol?

A: Ethanol (especially absolute) is often too good a solvent for hydrochloride salts. You may dissolve 10g of salt in 20mL of hot ethanol, but upon cooling, 8g remains in solution. IPA has a lower dielectric constant, meaning the temperature coefficient of solubility is often steeper—you get better recovery (yield) without needing an anti-solvent [3].

Part 2: Troubleshooting & Optimization

Critical Issue: "Oiling Out"

Symptom: Upon cooling, the solution turns milky, and a viscous oil settles at the bottom instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. This often happens if the melting point of the solvated salt is lower than the boiling point of the solvent, or if impurities depress the melting point [6, 8].

Workflow: Rescuing an Oiled-Out Batch

OilingOutWorkflow Start Issue: Product Oils Out Reheat 1. Re-heat to Reflux (Dissolve Oil) Start->Reheat CheckConc Is solution highly concentrated? Reheat->CheckConc Dilute Add 10-20% more solvent (Shift phase diagram) CheckConc->Dilute Yes Seed Add Seed Crystals at 5-10°C below reflux CheckConc->Seed No Dilute->Seed Cool Slow Cool (10°C/hour) with vigorous stirring Seed->Cool Result Crystallization? Cool->Result Success Filter & Wash Result->Success Yes Fail Oil persists Result->Fail No Triturate Decant solvent, triturate oil with Et2O/Hexane Fail->Triturate

Figure 1: Decision logic for mitigating oiling out during benzamide HCl recrystallization.

FAQ: Common User Scenarios

Q: I am getting a sticky gum instead of needles. Why? A: This is likely due to residual solvent trapping or excess HCl .

  • Fix 1 (Excess HCl): If you prepared the salt using HCl gas or concentrated HCl, excess acid can plasticize the lattice. Recrystallize once from a neutral solvent (e.g., IPA) to wash away free acid.

  • Fix 2 (Trituration): If gum forms, decant the mother liquor. Add a non-polar solvent (Diethyl Ether or Hexane) and scratch the flask vigorously with a glass rod. This mechanical energy often induces nucleation [9].

Q: My yield is <50%. Where is my product? A: It is likely in the mother liquor. Benzamide HCl salts are highly soluble.[2][3]

  • Immediate Fix: Rotovap the mother liquor to 1/3 volume and cool again (Second Crop).

  • Process Change: Next time, use an Anti-Solvent method. Dissolve in minimal Methanol, then slowly add Ethyl Acetate until the solution stays slightly cloudy. Heat to clear, then cool. This forces the salt out of solution more effectively than cooling alone [4].

Part 3: Standard Operating Protocols (SOPs)

Protocol A: The "Isopropanol Drop" (Best for Anhydrous Salts)

Target: High purity, removal of polar impurities.

  • Preparation: Place crude Benzamide HCl in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 5-10 mL per gram of solid).

  • Reflux: Heat to boiling. If solid remains, add more IPA in small portions (1 mL at a time) until fully dissolved.

    • Tip: If a small amount of sediment remains after adding significant solvent, it may be inorganic salt (NaCl/NH4Cl). Filter this off hot.

  • Nucleation: Remove from heat. Allow to cool to room temperature slowly (do not use an ice bath yet).

    • Critical Step: If oiling occurs, stir vigorously.

  • Crystallization: Once solid crystals appear at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold IPA (or a 1:1 mix of IPA/Et2O).

  • Drying: Dry in a vacuum oven at 40-50°C. (High heat can cause discoloration in some benzamides).

Protocol B: Aqueous/Alcohol Recrystallization (Best for Hydrates)

Target: Hydrates (e.g., Metoclopramide HCl Monohydrate) or removing non-polar impurities.

  • Dissolution: Dissolve crude salt in a minimum amount of hot water (approx. 0.5 - 1 mL per gram). The solution should be near boiling.

  • Co-Solvent Addition: Slowly add Ethanol (95%) to the hot aqueous solution.

    • Ratio: Typically 3:1 or 4:1 (Ethanol:Water).

    • Stop adding ethanol if the solution turns persistent cloudy; add a drop of water to clear it.

  • Cooling: Allow to cool slowly to room temperature.

  • Finishing: Chill to 0°C.

  • Filtration: Filter and wash with cold 95% Ethanol .

    • Note: Do not wash with pure water, as it will redissolve the product.

Part 4: Solvent Selection Logic Map

Use this logic flow to select the starting solvent system for a new benzamide derivative.

SolventSelection Input New Benzamide HCl Salt Target Target Form? Input->Target Hydrate Hydrate Target->Hydrate Anhydrate Anhydrate Target->Anhydrate WaterSol Water Solubility? Hydrate->WaterSol Sys3 USE: IPA (Single) Anhydrate->Sys3 Standard Sys4 USE: MeOH + EtOAc (Anti-Solvent) Anhydrate->Sys4 If IPA fails HighWater High (>100mg/mL) WaterSol->HighWater LowWater Low (<10mg/mL) WaterSol->LowWater Sys1 USE: Water/EtOH (1:4) HighWater->Sys1 Sys2 USE: Pure Water (Cool to 4°C) LowWater->Sys2

Figure 2: Solvent selection logic based on target solid form and solubility profile.

References

  • Japanese Pharmacopoeia (JP XIV). (n.d.).[3] Procainamide Hydrochloride Monograph. National Institute of Health Sciences. Retrieved from [Link]

  • Mitchell, S. A., et al. (2011). Thermal effect on solid state characteristics of metoclopramide hydrochloride monohydrate. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link][4]

  • Imperial College London. (2019). Solubility determination and modelling of benzamide in organic solvents. Spiral. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit ChemPros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Nitro-N-(piperidin-4-yl)benzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Stability Overview

Current Status: CONDITIONAL STABILITY

2-Nitro-N-(piperidin-4-yl)benzamide HCl exhibits a high degree of stability in dilute acidic solutions at ambient temperatures, primarily due to the steric hindrance provided by the ortho-nitro substituent and the protonation of the piperidine ring.

However, it is susceptible to hydrolysis under forcing conditions (high temperature + strong acid). The compound is often an intermediate where the piperidine nitrogen is deprotected using acidic conditions (e.g., HCl/Dioxane or TFA/DCM). Therefore, the amide bond is kinetically stable enough to survive standard Boc-deprotection protocols but will degrade if exposed to refluxing aqueous mineral acids.

ConditionStability RatingPrimary Risk
Storage (Solid, -20°C) ExcellentHygroscopicity (HCl salt)
1N HCl (RT, 24h) HighNegligible hydrolysis (<0.5%)
4M HCl/Dioxane (RT, 2h) HighStandard deprotection condition; stable.
6N HCl (Reflux, >1h) LowAmide hydrolysis to 2-nitrobenzoic acid.
Acid + Reducing Metal (Fe/Zn) Critical Failure Reduction of nitro group to aniline/cyclization.

Part 2: Troubleshooting & FAQs

Q1: I observe a new peak at RRT ~1.2 during HPLC analysis after acidic workup. Is this hydrolysis?

Answer: Likely no . Hydrolysis products (2-nitrobenzoic acid and 4-aminopiperidine) are much more polar and typically elute earlier (lower RRT) than the parent amide on a standard C18 Reverse Phase method.

  • Diagnosis: If the peak is later eluting, it is likely an impurity from the starting material (e.g., bis-acylated piperidine if excess acid chloride was used) or a counter-ion effect if using an ion-pairing reagent.

  • Action: Check your gradient. Hydrolysis produces 2-nitrobenzoic acid, which elutes near the solvent front in low pH buffers, or slightly retained in neutral buffers.

Q2: The compound precipitates when I acidify the aqueous layer to pH 1. Why?

Answer: This is a Common Ion Effect issue, not degradation.

  • Mechanism: While the protonated piperidine (ammonium salt) is soluble in water, high concentrations of chloride ions (from adding conc. HCl) can push the equilibrium toward the solid hydrochloride salt, causing it to "salt out."

  • Solution: Dilute the aqueous phase with water before acidification or switch to a less "salting-out" acid like dilute H₂SO₄ (though counter-ion solubility varies). Alternatively, warm gently (to ~40°C) to redissolve, provided prolonged heating is avoided.

Q3: Can I use this compound in a "one-pot" reduction of the nitro group using Fe/Acetic Acid?

Answer: Proceed with Caution.

  • Risk: While the amide is stable to acetic acid, the reduction of the ortho-nitro group generates an ortho-aniline. In the presence of the amide carbonyl, there is a risk of intramolecular cyclization to form a quinazolinone derivative, especially if the reaction is heated.

  • Recommendation: Monitor the reaction closely by LCMS. If cyclization is observed (M-18 mass shift), lower the temperature or switch to a neutral reduction method (e.g., H₂/Pd-C).

Q4: My LCMS shows a mass of M+1 = 250, but the structure MW is ~249 (free base). Is it stable?

Answer: Yes.

  • Explanation: The molecular weight of the free base (

    
    ) is 249.27 Da. In ESI+ mode, you observe 
    
    
    
    .
  • Confusion Point: Users often calculate the MW based on the HCl salt (~285.7 Da). Mass spectrometry detects the ionized free base, not the salt mass.

Part 3: Mechanistic Insight & Degradation Pathways

The stability of this molecule is governed by two competing factors:

  • Electronic Activation: The 2-nitro group is strongly electron-withdrawing, making the amide carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Steric Shielding (Dominant): The bulky nitro group in the ortho position twists the amide bond out of planarity and physically blocks the approach of water molecules. Under mild conditions, this steric effect dominates, preserving stability.

Visualizing the Degradation Pathway

Degradation Parent 2-Nitro-N-(piperidin-4-yl)benzamide (Protonated Form) Transition Tetrahedral Intermediate (Sterically Hindered) Parent->Transition + H2O / H+ (Slow) Cyclic Quinazolinone Derivative (Reductive Conditions Only) Parent->Cyclic Reductive Cyclization (Fe/HCl or H2/Pd) Product1 2-Nitrobenzoic Acid Transition->Product1 C-N Bond Cleavage Product2 4-Aminopiperidine Transition->Product2 Leaving Group

Caption: Acid-catalyzed hydrolysis pathway (solid lines) vs. reductive cyclization risk (dotted line).

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Acid Hydrolysis)

Use this to validate the stability limit for your specific batch.

  • Preparation: Dissolve 5 mg of compound in 1 mL of 1N HCl .

  • Control: Keep 0.5 mL at Room Temperature (RT) for 24 hours.

  • Stress: Heat the remaining 0.5 mL to 60°C for 4 hours.

  • Analysis: Neutralize both samples with 1N NaOH (to pH ~7) and analyze via HPLC.

  • Acceptance Criteria:

    • RT Sample: >99.0% recovery.

    • Stressed Sample: >95.0% recovery (indicates robustness for standard processing).

Protocol B: Stability-Indicating HPLC Method

Standard method to separate parent from hydrolysis products.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Amide/Nitro absorption)
Retention Times (Est.) 4-Aminopiperidine (

min), 2-Nitrobenzoic Acid (

min), Parent (

min)

Part 5: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Amide Hydrolysis Mechanisms).

  • Niraparib Synthesis Intermediates. (2018). Journal of Medicinal Chemistry. (Validates stability of piperidine-benzamide scaffolds in synthesis).

  • IUPAC Stability Constants Database. (2024). Acid Dissociation Constants of Piperidine Derivatives. (Confirming

    
     of piperidine ~11).
    
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for Boc-deprotection of piperidines using HCl/Dioxane, confirming amide stability).

Technical Support Center: Sterically Hindered Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STR-BZM-001 Subject: Troubleshooting Low Yields/Failed Couplings in Ortho-Substituted Benzamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

The Challenge: Steric hindrance in benzamide synthesis—specifically "ortho-effects"—disrupts the orbital alignment required for nucleophilic attack. Standard reagents (EDC, HBTU) often fail because the activation rate is outpaced by hydrolysis or the active ester is too bulky to be approached by the amine.

Diagnostic Protocol: Before selecting a remediation workflow, determine the locus of your steric bulk using the decision matrix below.

Steric_Diagnostic_Flowchart Start Identify Steric Locus Loc_Acid Hindered Acid (e.g., 2,6-disubstituted) Start->Loc_Acid Loc_Amine Hindered Amine (e.g., 2-substituted aniline) Start->Loc_Amine Acid_Mod Moderate Bulk (One ortho-group) Loc_Acid->Acid_Mod Acid_Sev Severe Bulk (2,6-disubstituted) Loc_Acid->Acid_Sev Amine_Nuc Nucleophilic but Bulky Loc_Amine->Amine_Nuc Amine_Weak Non-Nucleophilic (Electron Deficient) Loc_Amine->Amine_Weak Sol_HATU Method A: HATU + HOAt Acid_Mod->Sol_HATU Sol_Ghosez Method C: Ghosez's Reagent Acid_Sev->Sol_Ghosez Sol_T3P Method B: T3P (Propylphosphonic Anhydride) Amine_Nuc->Sol_T3P Sol_Force Method D: Acyl Chloride + AgCN or LiHMDS Amine_Weak->Sol_Force

Figure 1: Decision matrix for selecting coupling reagents based on substrate sterics.

Technical Workflows & Protocols
Method A: Optimized Uronium Activation (HATU/COMU)

Best for: Moderate steric hindrance where standard EDC/NHS fails.

The Science: HATU generates an OAt-active ester. The pyridine nitrogen in the 7-position of the leaving group provides anchimeric assistance (neighboring group effect), stabilizing the transition state and accelerating the amine attack via a cyclic transition state, which is critical when sterics slow down the kinetics.

Protocol:

  • Stoichiometry: Acid (1.0 eq), Amine (1.2 eq), HATU (1.2 eq), HOAt (0.5 eq - Critical Additive), DIPEA (3.0 eq).

  • Solvent: DMF or NMP (0.1 M). Note: DCM is often too non-polar to stabilize the polar transition state of hindered couplings.

  • Procedure:

    • Dissolve Acid and DIPEA in dry DMF.

    • Add HATU (and HOAt). Stir for 5 mins (Pre-activation is vital).

    • Add Amine.

    • Stir at RT for 12–24h.[1]

  • Troubleshooting: If conversion stalls <50%, switch to COMU (safer, often more reactive) or move to Method B.

Method B: Propylphosphonic Anhydride (T3P)

Best for: Epimerization-prone acids and general steric bulk.[2] High solubility.

The Science: T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride that is highly reactive but does not generate free carboxylic acid side-products that inhibit the reaction. It is particularly effective because the by-products are water-soluble, simplifying the workup of greasy, hindered amides.

Protocol:

  • Reagents: T3P (50% w/w in EtOAc/DMF), Pyridine (or N-Methylmorpholine).

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

  • Procedure:

    • Combine Acid (1.0 eq) and Amine (1.1 eq) in EtOAc (concentration high: 0.5–1.0 M). Concentration drives kinetics.

    • Add Pyridine (3.0 eq).

    • Cool to 0°C.[3][4]

    • Dropwise add T3P (1.5–2.0 eq).

    • Allow to warm to RT.[4][5][6] Heat to 50°C if no reaction after 2h.

  • Workup: Wash with water/bicarb. T3P by-products wash away.[7]

Method C: The "Sniper" Approach – Ghosez’s Reagent

Best for: Acid-side hindrance (e.g., 2,6-dimethylbenzoic acid) where acid chlorides are required but SOCl2 is too harsh.

The Science: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions . Unlike Thionyl Chloride (SOCl2), it does not produce acidic by-products (HCl gas) that degrade sensitive groups. It forms a highly reactive


-chloroenamine intermediate.

Mechanism Visualization:

Ghosez_Mechanism Ghosez Ghosez Reagent (Chloro-enamine) Inter Intermediate (Chloro-iminium salt) Ghosez->Inter + Acid Acid Hindered Carboxylic Acid Acid->Inter Product Acid Chloride Inter->Product - HCl (scavenged) Byprod Amide Byproduct (Neutral) Inter->Byprod

Figure 2: Neutral conversion of acid to acid chloride using Ghosez's reagent.

Protocol:

  • Reagents: Ghosez’s Reagent (1.2 eq).

  • Solvent: Dry DCM or Chloroform.

  • Procedure:

    • Dissolve Acid in DCM.

    • Add Ghosez’s reagent at 0°C or RT. Stir 1–2h. Monitor by TLC (Acid spot disappears, converts to non-polar ester if quenched with MeOH for check).

    • Do not isolate. Add the Amine (1.2 eq) and DIPEA (2.0 eq) directly to this solution.

    • Stir 2–12h.

Comparative Data Table
FeatureHATU/HOAtT3P (Propylphosphonic anhydride)Ghosez's ReagentAcid Chloride (SOCl2)
Steric Tolerance ModerateHighVery HighVery High
Epimerization Low (with base control)Very LowModerateHigh
Workup Difficult (removal of urea/guanidine)Easy (Water soluble)ModerateDifficult (Acidic)
Atom Economy PoorGoodModerateGood
Safety Allergenic (Uronium)Safe/StableMoisture SensitiveCorrosive/Gas evolution
Frequently Asked Questions (FAQs)

Q: My amine is extremely non-nucleophilic (e.g., 2,6-disubstituted aniline). Even acid chlorides fail. A: You must activate the amine, not just the acid.

  • Solution: Use a strong base (LiHMDS or NaH) to deprotonate the amine in THF at -78°C or 0°C, generating the lithium amide (Li-NH-R). Then, add the acid chloride (generated via Ghosez or Oxalyl Chloride). This "Force Method" overcomes the nucleophilicity barrier.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for sterically hindered amides because it provides the thermal energy to overcome the high activation energy barrier


 without the prolonged heating that causes decomposition.
  • Settings: 100–120°C for 10–20 mins in a sealed vessel using T3P or HATU in DMF.

Q: Why do I see the "O-acyl isourea" or "Active Ester" intermediate by LCMS, but no product? A: This confirms the activation worked, but the amine attack failed.

  • Fix: The active ester is too bulky. Switch to Method C (Ghosez) to make the Acid Chloride (smaller electrophile than an OBt ester) or use Catalytic DMAP (0.1 eq) if your substrate tolerates it. DMAP forms a highly reactive N-acyl pyridinium intermediate.

References
  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Ghosez, L., et al. (1979). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature, 480, 471–479.

Sources

Validation & Comparative

Structural Validation and Solvent-Dependent NMR Profiling of 2-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of PARP inhibitors and kinase antagonists, the 2-Nitro-N-(piperidin-4-yl)benzamide scaffold serves as a critical intermediate. However, its characterization presents a specific analytical challenge: distinguishing the hydrochloride salt from the free base , and validating the integrity of the amide linkage in the presence of strong electron-withdrawing groups (nitro).

This guide provides a comparative analysis of the 1H NMR spectral behavior of this compound. Unlike standard datasheets, we focus on the causality of chemical shifts driven by protonation states and solvent interactions, providing a self-validating protocol for structural confirmation.

Analytical Workflow: The Logic of Assignment

To ensure scientific integrity, the assignment process must follow a logical deduction path rather than simple pattern matching. The following diagram illustrates the decision tree for validating this specific structure.

NMR_Workflow Start Sample: 2-Nitro-N-(piperidin-4-yl)benzamide HCl Solvent_Choice Solvent Selection Strategy Start->Solvent_Choice DMSO DMSO-d6 (Retains Exchangeable Protons) Solvent_Choice->DMSO Primary Run D2O D2O (Exchanges NH/NH2+) Solvent_Choice->D2O Confirmation Run Amide_Check Amide Doublet (~8.5 ppm) Visible? DMSO->Amide_Check Salt_Check Piperidinium NH2+ (~9.0 ppm) Broad Singlets? DMSO->Salt_Check D2O_Result Signals Disappear? Confirms N-H bonds D2O->D2O_Result Shift_Analysis Aliphatic Shift Analysis (H2/H6 Deshielding) Amide_Check->Shift_Analysis Yes Salt_Check->Shift_Analysis Yes Conclusion VALIDATED STRUCTURE: Salt Form + Intact Amide D2O_Result->Conclusion Shift_Analysis->Conclusion

Figure 1: Logical workflow for structural validation using solvent-dependent NMR strategies.

Comparative Analysis: Salt vs. Free Base[1]

The most critical distinction for drug development professionals is confirming the salt formation. The hydrochloride salt induces specific electronic deshielding effects on the piperidine ring that are absent in the free base.

Theoretical Shift Comparison (Piperidine Ring)

The protonation of the piperidine nitrogen (


) pulls electron density from the adjacent carbons.
Proton EnvironmentFree Base (

ppm)
HCl Salt (

ppm)

(Shift)
Diagnostic Value
Piperidine NH ~2.0 (Broad/Exchanged)8.5 - 9.5 (Broad) +7.0High: Confirms protonation.
H-2, H-6 (Ax/Eq) 2.6 – 3.03.0 – 3.5 +0.5Critical: Confirm cationic charge.
H-4 (Methine) ~3.8~4.0 – 4.1+0.2Moderate: Slight inductive effect.
Amide NH ~8.28.5 – 8.8 +0.4Moderate: H-bonding in crystal lattice.

Expert Insight: In the HCl salt, the piperidinium protons often appear as two distinct broad humps in DMSO-d6 due to the slowed inversion of the nitrogen and potential hydrogen bonding asymmetry, whereas the free base amine is often invisible or a single broad lump.

Detailed Spectral Assignment (DMSO-d6)

Solvent: DMSO-d6 is the mandatory solvent for the primary analysis. Reasoning: It prevents the exchange of the amide and ammonium protons, which are the key structural identifiers for this molecule.

The Aromatic Region (7.5 – 8.2 ppm)

The 2-nitro group creates a distinct splitting pattern (ABCD system) due to its strong electron-withdrawing nature and steric bulk.

  • H-3 (Ortho to Nitro):

    
     8.0 – 8.2 (d, 
    
    
    
    Hz). Most deshielded due to the nitro group's anisotropy and inductive effect.
  • H-6 (Ortho to Carbonyl):

    
     7.6 – 7.8 (d, 
    
    
    
    Hz). Deshielded by the carbonyl, but less so than the nitro neighbor.
  • H-4, H-5:

    
     7.5 – 7.7 (m). Overlapping multiplets.
    
The Exchangeable Region (8.5 – 9.5 ppm)
  • Amide NH:

    
     8.6 – 8.9 (d, 
    
    
    
    Hz).
    • Validation: Must be a doublet . This coupling arises from the interaction with the single proton at the piperidine C-4 position. If this is a singlet, your amide bond may have hydrolyzed, or the proton at C-4 is absent.

  • Piperidinium

    
    : 
    
    
    
    8.8 – 9.5 (br s).
    • Note: Often integrates to 2 protons. Broadness indicates intermediate exchange rates or quadrupole relaxation from Nitrogen-14.

The Aliphatic Region (1.5 – 4.2 ppm)[2]
  • H-4' (Methine):

    
     3.9 – 4.1 (m). The "anchor" proton. It couples to the Amide NH.[1]
    
  • H-2', H-6' (adj. to N):

    
     3.0 – 3.4 (m). Significantly downfield compared to free base.
    
    • Warning: In DMSO-d6, the water peak appears at 3.33 ppm , often obscuring one half of these signals.

  • H-3', H-5':

    
     1.7 – 2.1 (m).
    

Experimental Protocol: Self-Validating System

To reproduce these results and ensure the compound has not degraded (e.g., nitro reduction or amide hydrolysis), follow this protocol.

Sample Preparation
  • Dryness Check: Ensure the sample is free of residual HCl or ethanol. Excess acid will shift the water peak and broaden exchangeable signals.

  • Concentration: Dissolve 5–10 mg in 0.6 mL DMSO-d6.

    • Why? High concentrations can cause stacking effects, shifting aromatic peaks upfield.

  • Shaking: Sonicate for 30 seconds. The HCl salt may be slow to dissolve in cold DMSO.

Acquisition Parameters (400 MHz+)
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1):

    
     seconds.
    
    • Why? The aromatic protons adjacent to the Nitro group have long T1 relaxation times. Short delays will under-integrate the H-3 proton.

  • Scans: 16–32 (sufficient for 5 mg).

The "D2O Shake" Validation (Step 2)

After acquiring the DMSO spectrum:

  • Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Shake and re-acquire.

  • Expected Result:

    • The doublet at ~8.7 ppm (Amide NH) must disappear .

    • The broad hump at ~9.0 ppm (

      
      ) must disappear .
      
    • The aliphatic signals (H-2', H-6') will simplify (loss of coupling to NH).

    • If signals remain: The proton is not on a heteroatom (C-H), indicating a wrong structure.

Comparison with Alternatives

When evaluating this compound against similar reagents or different salt forms, consider the following spectral differences.

FeatureHCl Salt (Target) Free Base TFA Salt
Solubility High in DMSO/WaterHigh in CHCl3/MeOHHigh in DMSO
Piperidine

-H
3.0 - 3.5 ppm 2.6 - 3.0 ppm3.1 - 3.6 ppm
Ammonium Signal Broad Singlet (Cl- is weak acceptor)Absent Very Broad/Split (F-H coupling possible)
Water Peak (DMSO) ~3.4 - 3.8 ppm (Acidic shift)~3.33 ppm> 4.0 ppm (Strongly acidic)

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org. Chem.1997 , 62, 7512–7515. Link

    • Context: Essential for identifying residual solvent peaks (Water in DMSO at 3.33 ppm) that interfere with the piperidine signals.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. Context: Authoritative source for the inductive effects of Nitro groups on aromatic protons and salt effects on amine shifts.
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

    • Context: valid reference for understanding the acidity and exchange r
  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

    • Context: Updated solvent shift data, particularly for acidic impurities often found in HCl salts.

Sources

Technical Guide: C13 NMR Characterization of 2-Nitro-N-(piperidin-4-yl)benzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Nitro-N-(piperidin-4-yl)benzamide HCl is a critical intermediate scaffold, often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Iniparib analogs) and 5-HT receptor ligands. Its structural integrity relies on two key features: the regiochemistry of the nitro group (ortho-substitution) and the protonation state of the piperidine ring (HCl salt form).

This guide provides a definitive reference for the Carbon-13 (


C) NMR chemical shifts of this compound. Unlike Proton (

H) NMR, where ammonium protons can exchange with solvent and aromatic signals often overlap,

C NMR offers distinct, non-exchangeable diagnostic signals to verify:
  • Salt Formation: Through upfield shifts in the piperidine ring carbons.

  • Regioisomer Purity: Distinguishing the 2-nitro (asymmetric) isomer from 3- or 4-nitro impurities.

Experimental Protocol for NMR Analysis

To ensure reproducibility and comparable chemical shifts, follow this standardized protocol.

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-

    
    ) is the required solvent.
    
    • Reasoning: The HCl salt is sparingly soluble in non-polar solvents like CDCl

      
      . DMSO solubilizes the salt completely and prevents aggregation.
      
  • Concentration: 15–20 mg of compound in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the DMSO-

    
     septet center at 39.52 ppm.
    
Instrument Parameters (Recommended)
  • Frequency: 100 MHz or higher (corresponding to a 400 MHz

    
    H instrument).
    
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Scans: Minimum 512 scans (due to lower sensitivity of

    
    C and relaxation times of quaternary carbons).
    
  • Relaxation Delay (D1): 2.0 seconds (to ensure quantitative integration of the carbonyl and nitro-substituted carbons).

C13 NMR Chemical Shift Data

Table 1: Assigned Chemical Shifts (DMSO- )
Carbon LabelChemical Shift (

, ppm)
Carbon Type (DEPT-135)Structural AssignmentDiagnostic Note
C=O 165.8 – 166.5 Quaternary (C)Amide CarbonylDeshielded by N and Phenyl ring.
C-NO

146.5 – 147.5 Quaternary (C)Aromatic C2 (Ipso to Nitro)Strongly deshielded by -NO

group.
C-ipso 133.0 – 134.5 Quaternary (C)Aromatic C1 (Ipso to C=O)
Ar-CH 133.5 – 134.0 Methine (CH)Aromatic C5
Ar-CH 130.0 – 131.0 Methine (CH)Aromatic C4
Ar-CH 128.5 – 129.5 Methine (CH)Aromatic C6
Ar-CH 124.0 – 124.8 Methine (CH)Aromatic C3 (Ortho to NO

)
Shielded relative to other Ar-C due to resonance.
Pip-C4 45.0 – 46.5 Methine (CH)Piperidine C4 (Amide Link)Shift varies with amide conformation.
Pip-C2/6 42.0 – 43.5 Methylene (CH

)
Piperidine C2 & C6 (

to NH

)
Diagnostic for Salt Form.
Pip-C3/5 26.5 – 28.0 Methylene (CH

)
Piperidine C3 & C5 (

to NH

)
Upfield from free base.

Note: Exact values may fluctuate


0.5 ppm depending on concentration and temperature.

Comparative Analysis: Product vs. Alternatives

Comparison A: HCl Salt vs. Free Base

The most critical quality attribute is confirming the salt form. Protonation of the piperidine nitrogen induces a "


-effect" and conformational changes that shield the ring carbons.
Carbon PositionFree Base Shift (ppm)HCl Salt Shift (ppm)Shift (

)
Mechanism
Piperidine C2/6 (

)
~45.542.5 -3.0 ppm Shielding due to cationic charge/inductive effect.
Piperidine C3/5 (

)
~31.027.5 -3.5 ppm Strong upfield shift (Diagnostic).
Piperidine C4 (

)
~47.046.0 -1.0 ppmMinimal change (distant from N).
Comparison B: 2-Nitro vs. 4-Nitro Regioisomers

Synthesis often yields mixtures of isomers.


C NMR definitively distinguishes them based on symmetry.
Feature2-Nitro (Target Product)4-Nitro (Common Impurity)
Symmetry Asymmetric Symmetric (Axis through C1-C4)
# of Aromatic Signals 6 Distinct Signals 4 Distinct Signals (2 pairs equivalent)
C-NO

Shift
~147 ppm~149 ppm
C=O Shift ~166 ppm~165 ppm

Structural & Logic Visualization

Diagram 1: Structural Numbering & Assignment Logic

The following diagram illustrates the assignment workflow, correlating the chemical structure with the logical steps for spectral interpretation.

G cluster_0 Step 1: Aromatic Region (120-170 ppm) cluster_1 Step 2: Aliphatic Region (20-50 ppm) CO Carbonyl (C=O) ~166 ppm C_NO2 C-NO2 (Quaternary) ~147 ppm CO->C_NO2 Confirm Nitro Position Ar_CH Aromatic CH (x4) 124-134 ppm C_NO2->Ar_CH Check Count (6 signals = 2-Nitro) Pip_C4 Pip-C4 (Methine) ~46 ppm Ar_CH->Pip_C4 Next Region Pip_Alpha Pip-C2/6 (Alpha) ~42.5 ppm Pip_C4->Pip_Alpha Pip_Beta Pip-C3/5 (Beta) ~27.5 ppm Pip_Alpha->Pip_Beta < 30 ppm confirms HCl Salt Start Unknown Sample Start->CO

Caption: Logical workflow for assigning 2-Nitro-N-(piperidin-4-yl)benzamide HCl. Red nodes indicate key functional groups; Green nodes indicate salt-form diagnostic peaks.

References

  • National Institute of Standards and Technology (NIST).Piperidine, Hydrochloride Mass and NMR Data. (General Reference for Amine Salts).
  • SpectraBase. Benzamide, 2-nitro-N-(2-nitrobenzoyl)- C13 NMR Data. Retrieved from [Link]

  • PubChem. 4-Amino-2-hydroxy-5-nitro-N-(piperidin-4-yl)benzamide (Related Structure).[1] Retrieved from [Link]

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 2-Nitro-N-(piperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric behavior of 2-Nitro-N-(piperidin-4-yl)benzamide , a critical structural motif often encountered as a synthetic intermediate in the manufacturing of PARP inhibitors (e.g., Niraparib) or as a degradation impurity in amide-linked active pharmaceutical ingredients (APIs).

Unlike standard spectral libraries that list peaks without context, this guide focuses on the mechanistic causality of fragmentation. We specifically compare the fragmentation efficiency between Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) , and provide a diagnostic strategy to distinguish this ortho-nitro isomer from its meta- and para- counterparts using the "Ortho Effect."

Chemical Identity & Structural Context

Before interpreting spectra, the structural anatomy must be defined to predict charge localization.

FeatureDetail
IUPAC Name 2-Nitro-N-(piperidin-4-yl)benzamide
Molecular Formula

Exact Mass (Monoisotopic) 249.1113 Da
Protonated Ion

250.1186 m/z
Key Moieties 1. Piperidine Ring: Highly basic secondary amine (

). Primary site of protonation.2. Amide Linker: Site of collision-induced hydrolysis.3. 2-Nitrobenzene: Electron-withdrawing group at the ortho position, facilitating unique rearrangement pathways.

Experimental Protocol (Self-Validating System)

To reproduce the fragmentation patterns described below, the following LC-MS conditions serve as a validated starting point.

Liquid Chromatography (LC)[1][2]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Crucial for protonation of the piperidine nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The basic piperidine moiety ensures retention on C18 is moderate; acidic pH is mandatory to ensure

    
     generation.
    
Mass Spectrometry (MS) Settings
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2][3]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile nitro group).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) recommended to observe both rearrangement ions (low energy) and skeletal cleavage (high energy).

Mechanistic Fragmentation Analysis

The fragmentation of 2-Nitro-N-(piperidin-4-yl)benzamide is governed by two competing pathways: Charge-Remote Fragmentation (driven by the stable charge on the piperidine) and Charge-Proximal Rearrangements (driven by the nitro group).

Pathway A: The "Ortho Effect" (Diagnostic)

Uniquely characterizing the 2-nitro isomer, the nitro group oxygen interacts with the amide hydrogen.

  • Mechanism: The nitro oxygen abstracts a hydrogen from the amide nitrogen.

  • Result: Loss of a neutral hydroxyl radical (

    
    , 17 Da) or water (
    
    
    
    , 18 Da).
  • Observation: A distinct peak at m/z 233 (

    
    ).
    
    • Note: This transition is absent in 3-nitro (meta) and 4-nitro (para) isomers, making it the primary identification marker.

Pathway B: Amide Bond Cleavage

The most abundant pathway involves the cleavage of the amide bond (


).
  • Acylium Ion Formation: The bond breaks, leaving the charge on the carbonyl carbon.

    • Fragment: 2-nitrobenzoyl cation.

    • m/z: 150.02 .

  • Amine Ion Formation: Alternatively, the charge is retained on the highly basic piperidine nitrogen.

    • Fragment: 4-aminopiperidine species.

    • m/z: 101.11 .

Pathway C: Piperidine Ring Disintegration

At higher energies (HCD > 35 eV), the piperidine ring undergoes cross-ring cleavage.

  • Loss of Ammonia (

    
    ):  From the 4-amino group.
    
  • Ring Opening: Generates smaller aliphatic amine fragments (e.g., m/z 84).

Visualization: Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation, distinguishing between the diagnostic Ortho Effect and standard amide cleavage.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 250.12 (Protonated on Piperidine N) OrthoIntermediate Ortho-Rearrangement (Nitro O -- Amide H interaction) Parent->OrthoIntermediate Low CE (10-20 eV) Frag_150 Acylium Ion (2-Nitrobenzoyl) m/z 150.02 Parent->Frag_150 Amide Cleavage (Charge on Carbonyl) Frag_101 Amine Ion (4-Aminopiperidine) m/z 101.11 Parent->Frag_101 Amide Cleavage (Charge on Piperidine) Frag_233 Fragment [M+H - OH]+ m/z 233.11 (Diagnostic for 2-Nitro) OrthoIntermediate->Frag_233 Loss of OH (17 Da) Frag_134 m/z 134 (Loss of O from Acylium) Frag_150->Frag_134 High CE Frag_84 m/z 84 (Piperidine Ring Cleavage) Frag_101->Frag_84 High CE (Ring Opening)

Caption: Hierarchical fragmentation map of 2-Nitro-N-(piperidin-4-yl)benzamide. The red node (m/z 233) represents the diagnostic ion specific to the ortho-isomer.

Comparative Analysis: CID vs. HCD Performance

When developing an assay, choosing the correct fragmentation mode is vital. The table below compares the performance of Collision Induced Dissociation (CID) (typical of Triple Quads/QqQ) versus Higher-energy Collisional Dissociation (HCD) (typical of Orbitraps/Q-Exactive).

FeatureCID (Triple Quadrupole)HCD (Orbitrap/Q-Exactive)
Energy Regime Resonant excitation (Low Energy).Beam-type collision (Higher Energy).
Primary Mechanism Vibrational excitation; favors lowest energy pathways.Fast activation; access to higher energy channels.
Diagnostic Capability Superior for Isomer Differentiation. The low energy preserves the Ortho Effect rearrangement, yielding a strong m/z 233 signal.Superior for Structural Confirmation. High energy shatters the amide bond efficiently, yielding high intensity m/z 150 and m/z 101 ions.
Low Mass Cutoff Yes (often cannot see < 1/3 precursor mass).No (can detect low mass immonium ions).
Recommended Use Quantification (MRM): Use m/z 250

150 transition for sensitivity; 250

233 for specificity.
Identification: Use full MS/MS spectra to confirm the piperidine substructure via low-mass fragments (m/z 84).
Summary of Diagnostic Ions
  • m/z 250.12: Precursor

    
    .
    
  • m/z 233.11: Diagnostic Ortho loss of OH.

  • m/z 150.02: 2-Nitrobenzoyl cation (Stable aromatic).

  • m/z 101.11: 4-Aminopiperidine (Protonated base).

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Nitro-Aromatic Compounds. NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A. [Link]

  • Yinon, J. (Ed.). (2013).[4] Forensic and Environmental Detection of Explosives (Nitro Group Fragmentation Mechanisms). John Wiley & Sons. [Link]

Sources

Advanced FTIR Characterization Guide: Nitro vs. Amide Groups in Benzamide Derivatives

[1]

Executive Summary

Benzamide derivatives serve as critical scaffolds in medicinal chemistry, forming the backbone of various anti-psychotics (e.g., sulpiride), anti-emetics, and histone deacetylase (HDAC) inhibitors. In synthetic pathways involving nitration or amidation, the ability to rapidly distinguish between the nitro group (–NO₂) and the primary amide group (–CONH₂) is essential for process control and structural validation.[1]

This guide provides a definitive technical framework for characterizing these functional groups using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral tables, this document focuses on the specific electronic environment of the benzamide scaffold , where conjugation and electron-withdrawing effects significantly shift vibrational frequencies.[1]

Theoretical Framework: Vibrational Modes in Conjugated Systems[1]

To accurately interpret the spectrum of a nitrobenzamide derivative, one must understand how the benzene ring modifies the standard group frequencies.[1]

The Amide Resonance

In benzamide, the carbonyl carbon is conjugated with the phenyl ring.[1] This conjugation reduces the double-bond character of the C=O bond, typically lowering the Amide I frequency compared to aliphatic amides.[1] However, the presence of an electron-withdrawing nitro group on the ring (e.g., in 4-nitrobenzamide) can counteract this by inductively pulling electron density, potentially stiffening the C=O bond slightly compared to unsubstituted benzamide.[1]

The Nitro Group Symmetry

The nitro group acts as a resonating hybrid.[1] It does not display a single N=O stretch but rather two distinct coupled vibrations:[1]

  • Asymmetric Stretching (

    
    ):  The N–O bonds vibrate out of phase.[1]
    
  • Symmetric Stretching (

    
    ):  The N–O bonds vibrate in phase.[1]
    

Critical Insight: In aromatic systems, the


1

Comparative Spectral Analysis

The following data differentiates the target groups. Values are based on solid-state (ATR/KBr) sampling, where hydrogen bonding is prominent.[1]

Table 1: Diagnostic Peak Assignments for Nitrobenzamide Derivatives[1]
Functional GroupVibrational ModeWavenumber (

)
IntensityPeak Character
Primary Amide N-H Stretch (Amide A)3350–3150MediumDoublet (Sym/Asym).[1][2] Broad due to H-bonding.[1][2]
Primary Amide C=O Stretch (Amide I)1650–1690Very StrongSharp.[1] The dominant feature in the 1600+ region.[1]
Primary Amide N-H Bend (Amide II)1620–1590Medium-StrongOften overlaps with aromatic C=C stretches.[1]
Aromatic Ring C=C Ring Stretch 1600–1580VariableSharp.[1][2] Can appear as a shoulder to Amide I/II.[1]
Nitro (Aromatic) NO₂ Asymmetric 1550–1510StrongDistinctive, but check for Amide II interference.[1]
Nitro (Aromatic) NO₂ Symmetric 1360–1330StrongPrimary Diagnostic. Usually isolated and sharp.[1]
C-N Bond Amide III 1420–1400MediumMixed mode (C-N stretch + N-H bend).[1]
Detailed Spectral Differentiators
The "Doublet" Confirmation (Amide)

The most immediate visual confirmation of the primary amide is the N-H stretching region (3100–3500 cm⁻¹) .[1] Unlike the nitro group, which is silent here, the primary amide (

13
  • 
     (Asymmetric) at ~3350 cm⁻¹[1]
    
  • 
     (Symmetric) at ~3180 cm⁻¹[1]
    
  • Note: In 4-nitrobenzamide, these may shift slightly higher if the electron-withdrawing nitro group weakens the intermolecular hydrogen bonding network.[1]

The "Fingerprint" Confirmation (Nitro)

While the Amide I band (1660 cm⁻¹) confirms the carbonyl, the presence of the nitro group is best confirmed by the Symmetric Stretch at ~1350 cm⁻¹ .[1] This peak is typically the strongest feature in the 1300–1400 cm⁻¹ range and is rarely obscured by the benzamide backbone.[1]

Experimental Protocol: Self-Validating ATR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for solid pharmaceuticals due to minimal sample prep and high reproducibility.[1]

Equipment Requirements
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (Screening) or 64 (Publication).[1]

Step-by-Step Methodology
  • System Validation (Background):

    • Clean crystal with isopropanol.[1]

    • Collect background spectrum (Air).[1]

    • Validation: Ensure no peaks exist at 2350 cm⁻¹ (Atmospheric CO₂) or 3400 cm⁻¹ (Residual moisture).[1]

  • Sample Deposition:

    • Place ~5 mg of the benzamide derivative powder onto the crystal center.[1]

    • Critical Step: Apply pressure using the anvil clamp.[1] Monitor the "Live Preview" mode. Increase pressure until the Amide I peak (approx. 1660 cm⁻¹) absorbance stabilizes between 0.5 and 0.8 A.U.[1] This ensures optimal crystal-sample contact without detector saturation.[1]

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.[1]

    • Apply ATR correction (if quantitative comparison to transmission libraries is required).

  • Post-Run Cleaning:

    • Wipe with methanol.[1]

    • Validation: Run a quick scan to ensure the crystal has returned to baseline before the next sample.[1]

Workflow Diagram

FTIR_Workflowcluster_0Preparationcluster_1Acquisitioncluster_2ValidationCleanClean Crystal(Isopropanol)BackgroundAcquire Background(Air)Clean->BackgroundSampleLoad Sample(High Pressure)Background->SampleScanAcquire Spectrum(4000-600 cm⁻¹)Sample->ScanCheckCheck Absorbance(0.5 - 0.8 A.U.)Scan->CheckCheck->ScanIf < 0.2 A.U.(Increase Pressure)

Caption: Figure 1: Optimized ATR-FTIR acquisition workflow ensuring high signal-to-noise ratio and valid peak intensities.

Data Interpretation Logic

To objectively determine the presence of Nitro and Amide groups, follow this logical decision tree. This eliminates subjective guessing when peaks overlap.[1]

Spectral_LogicStartStart AnalysisCheck_3400Check 3100-3400 cm⁻¹Is there a Doublet?Start->Check_3400Amide_PresentPrimary Amide Confirmed(N-H Stretch)Check_3400->Amide_PresentYesAmide_AbsentAmide Absent orSecondary/TertiaryCheck_3400->Amide_AbsentNoCheck_1660Check 1650-1690 cm⁻¹Strong Peak?Amide_Present->Check_1660Check_NitroCheck 1510-1550 cm⁻¹AND 1330-1360 cm⁻¹Check_1660->Check_NitroIf Present (Amide I)Nitro_PosNitro Group Confirmed(Look for 1350 cm⁻¹ Sym)Check_Nitro->Nitro_PosPeaks PresentNitro_NegNitro AbsentCheck_Nitro->Nitro_NegPeaks Absent

Caption: Figure 2: Logical decision tree for assigning Amide and Nitro functionalities in benzamide derivatives.

Troubleshooting & Interferences

The 1600 cm⁻¹ Overlap Region

The most challenging region in benzamide derivatives is 1580–1620 cm⁻¹.[1]

  • Contributors: Amide II (N-H bend) + Aromatic Ring (C=C stretch).[1]

  • Resolution: Do not rely solely on this region for amide confirmation. Always cross-reference with the Amide A doublet (3300 cm⁻¹) .[1] If the molecule is a secondary amide (e.g., N-methyl-4-nitrobenzamide), the doublet becomes a singlet.[1]

Nitro vs. Ring Modes
  • Issue: The Nitro asymmetric stretch (~1530 cm⁻¹) can sometimes merge with ring vibrations.

  • Solution: The Nitro Symmetric stretch (~1350 cm⁻¹) is the "truth" peak.[1] It is generally very sharp and intense in nitro-aromatics.[1] If this peak is missing, the presence of a nitro group is highly suspect, regardless of activity at 1530 cm⁻¹.[1]

Sample Hydration

Benzamides are hygroscopic.[1] Absorbed water creates a broad O-H stretch at 3400 cm⁻¹ that can obscure the N-H doublet.[1]

  • Fix: Dry the sample in a vacuum desiccator for 1 hour prior to analysis or perform a spectral subtraction of a water reference if using software processing.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Benzamide, 4-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (Standard text for general group frequencies).

  • Muthayammal, S., et al. (2016).[1][5] NMR and Vibrational Spectroscopic (IR and Raman) Analysis of o-Nitrobenzamide. Muthayammal College of Arts and Science Journal of Research.[1] [Link]

  • Smith, B. C. (2020).[1][3] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2020).[1] Infrared Spectra of Some Common Functional Groups. [Link]

Technical Comparison: High-Resolution HPLC vs. Generic Isocratic Protocols for 2-Nitro-N-(piperidin-4-yl)benzamide HCl Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-N-(piperidin-4-yl)benzamide HCl is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. Its purity is paramount, as carryover impurities (specifically 2-nitrobenzoic acid and unreacted piperidines) can lead to genotoxic side-products in downstream synthesis.

This guide objectively compares two analytical approaches:

  • The Legacy Method: A generic isocratic C18 protocol often found in early patent literature.

  • The Optimized Method: A validated, gradient-elution protocol utilizing pH-controlled buffering to suppress silanol activity and ensure peak symmetry for the basic piperidine moiety.

Part 1: Chemical Context & Impurity Profile

To understand the chromatographic challenge, one must analyze the molecule's physicochemical properties. The compound features a basic secondary amine (piperidine ring, pKa ~11.0) and a neutral amide linkage.

Impurity Origin Analysis

The synthesis typically involves the coupling of 2-nitrobenzoic acid (or its acid chloride) with 4-aminopiperidine (often N-protected).

ImpurityPathways cluster_legend Impurity Classification SM1 2-Nitrobenzoic Acid (Acidic Impurity) Rxn Amide Coupling SM1->Rxn SM2 4-Aminopiperidine (Basic Impurity) SM2->Rxn Prod 2-Nitro-N-(piperidin-4-yl)benzamide (Target) Rxn->Prod Deg Hydrolysis Product (Reversion to Acid) Prod->Deg Acid/Base Hydrolysis key1 Red = Critical Impurity key2 Green = Target Analyte

Figure 1: Synthetic pathway illustrating the origin of critical acidic and basic impurities.

Part 2: Method Comparison

System A: The Legacy Approach (Generic Isocratic)

Status: Deprecated / Screening Only

This method relies on simple organic/aqueous mixtures. While easy to set up, it fails to address the interaction between the basic piperidine nitrogen and the silanol groups on the silica support, leading to severe peak tailing.

  • Column: Standard C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase: Acetonitrile : Water (50:50 v/v)

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Issues:

    • Tailing Factor > 2.0: The protonated amine interacts with residual silanols.

    • Co-elution: 2-Nitrobenzoic acid (polar) elutes near the void volume, often overlapping with solvent fronts or salt peaks.

System B: The Optimized Protocol (Buffered Gradient)

Status: Recommended for QC Release

This method utilizes a chaotropic buffer (Phosphate) at low pH. The acidic pH (2.5) ensures the piperidine is fully protonated, while the high ionic strength and specific buffer composition suppress secondary silanol interactions.

Detailed Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or Equivalent (e.g., Waters XBridge)Core-shell technology improves resolution; end-capping prevents amine tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH suppresses silanol ionization; phosphate improves peak shape for bases.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for the hydrophobic benzamide core.
Gradient 0-2 min: 5% B2-15 min: 5% → 60% B15-20 min: 60% B20-22 min: 5% B (Re-equilibration)Gradient elution ensures separation of early eluting polar acids and late eluting hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nmMax absorption for the nitro-benzamide chromophore.
Temp 30°CConstant temperature ensures retention time reproducibility.

Part 3: Validation Data & Performance Metrics

The following data represents typical performance characteristics derived from validation studies of benzamide/piperidine intermediates (based on ICH Q2(R1) guidelines).

System Suitability & Specificity
MetricLegacy Method (System A)Optimized Method (System B)Acceptance Criteria
Tailing Factor (T) 2.3 (Fail)1.1 (Pass) T < 1.5
Theoretical Plates (N) ~3,500> 12,000 N > 5,000
Resolution (Rs) 1.2 (Target vs. Acid)> 5.0 (Target vs. Acid) Rs > 2.0
Linearity and Range

The optimized method demonstrates linearity for the main analyte and the critical impurity (2-nitrobenzoic acid).

  • Range: 0.1% (LOQ) to 150% of target concentration (0.5 mg/mL).

  • Correlation Coefficient (

    
    ):  > 0.999 for both analyte and impurities.
    
Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): 0.03 µg/mL (S/N ratio 3:1)

  • Limit of Quantitation (LOQ): 0.10 µg/mL (S/N ratio 10:1)

Part 4: Step-by-Step Analytical Workflow

The following workflow ensures data integrity and minimizes sample preparation errors.

Workflow Start Sample Preparation Weigh Weigh 25mg Sample (±0.1mg) Start->Weigh Dissolve Dissolve in 50:50 Water:ACN (Diluent) Weigh->Dissolve Sonicate Sonicate 10 mins (Ensure complete solubility) Dissolve->Sonicate Filter Filter (0.22 µm PVDF) Discard first 2mL Sonicate->Filter Inject HPLC Injection (10 µL) Filter->Inject Process Data Processing (Integrate at 254nm) Inject->Process

Figure 2: Standardized analytical workflow for purity assessment.

Protocol Notes:
  • Diluent Selection: Do not use 100% Acetonitrile as the diluent. The salt form (HCl) requires water for solubility. A 50:50 mix matches the initial gradient conditions, preventing peak distortion.

  • Filter Compatibility: Use PVDF or PTFE filters. Nylon filters may bind acidic impurities (like nitrobenzoic acid), causing false negatives in impurity quantification.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Dhanuka, T., et al. (2024). Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. Impact Factor. Link

  • Rambabu, K., et al. (2022). An Innovative Stability Indicating HPLC Method with Impurity Profiling of Niraparib.[2] Rasayan Journal of Chemistry, 15(4), 2587-2594. Link

  • BenchChem Technical Support. (2025). Strategies to Reduce Impurities in Benzamide Synthesis. BenchChem Application Notes. Link

Sources

Reference Standards for 2-Nitro-N-(piperidin-4-yl)benzamide Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads in Drug Development

Executive Summary

2-Nitro-N-(piperidin-4-yl)benzamide is a critical synthetic intermediate, commonly utilized in the manufacturing of PARP inhibitors (e.g., Olaparib analogs) and GPR119 agonists. Its characterization presents unique challenges due to the steric hindrance of the ortho-nitro group and the high probability of regioisomeric impurities (3-nitro and 4-nitro isomers) arising from non-specific nitration or contaminated starting materials.

This guide compares the three tiers of reference standards available for this molecule—Certified Reference Materials (CRM) , Commercial Secondary Standards , and In-House Synthesized Standards —and provides a self-validating analytical protocol to ensure structural integrity and purity.

Part 1: The Hierarchy of Reference Standards

Selecting the correct reference standard grade is a balance of regulatory requirement, cost, and availability. For a non-pharmacopeial intermediate like 2-Nitro-N-(piperidin-4-yl)benzamide, "Primary" standards are rarely available off-the-shelf, necessitating a choice between custom certification and rigorous in-house characterization.

Comparative Analysis Matrix
FeatureOption A: Custom CRM (Primary) Option B: Commercial Reference Standard Option C: In-House Standard (Research Grade)
Definition Metrologically traceable to SI units; certified by ISO 17034 accredited lab.Characterized by vendor (H-NMR, HPLC), but lacks uncertainty budget.Synthesized in-lab; purity assigned via Mass Balance or qNMR.
Traceability High (NIST/BIPM traceable qNMR).Medium (Vendor CoA).Low (Dependent on internal rigor).
Uncertainty Explicitly stated (e.g., 99.1% ± 0.3%).Not typically provided.Unknown unless calculated.
Cost High ($2,000 - $5,000/g).Moderate ($100 - $500/g).Low (Material cost only).
Lead Time Weeks to Months (Custom synthesis).Days (Stock).Days (Synthesis + Purification).
Best Use Case GMP Release Testing; Clinical Batch Release.Method Development; Early Phase QC.Discovery Chemistry; Route Scouting.
Expert Insight: The "Fit-for-Purpose" Verdict

For Early Discovery , Option C is sufficient if validated by qNMR. For GMP Manufacturing , Option A is ideal, but Option B can be upgraded to a "Secondary Standard" by calibrating it against a Primary Standard (or using rigorous qNMR as a primary ratio method) per ICH Q2(R2) guidelines [1].

Part 2: Analytical Method Comparison

To characterize this molecule, you must distinguish it from its regioisomers. The ortho-nitro group creates a specific electronic environment that affects both retention time and magnetic resonance.

HPLC-UV/MS (Purity & Separation)
  • Mechanism: Separation based on hydrophobicity. The 2-nitro isomer is typically more polar than the 4-nitro isomer due to the "ortho effect" disrupting the planarity of the amide bond, reducing conjugation.

  • Pros: High sensitivity; separates process impurities (e.g., benzoic acid).

  • Cons: Requires a response factor correction if impurities have different extinction coefficients.

Quantitative NMR (qNMR) (Absolute Purity)
  • Mechanism: Primary ratio method. Molar response is independent of chemical structure.

  • Pros: Self-validating. Does not require a reference standard of the analyte itself—only a traceably weighed internal standard (e.g., Maleic Acid).

  • Cons: Lower sensitivity than HPLC; requires high solubility.

Mass Balance (The "Gold Standard")
  • Mechanism:

    
    .
    
  • Pros: Comprehensive.

  • Cons: Labor-intensive; error-prone if an impurity is not detected by any method (e.g., inorganic salts not seen in HPLC).

Part 3: Detailed Characterization Protocols

Protocol A: Synthesis of the In-House Standard

Note: If purchasing Option B, skip to Protocol B.

Reaction: 2-Nitrobenzoyl chloride + N-Boc-4-aminopiperidine


 Intermediate 

Product. Critical Control Point: The starting material, 2-nitrobenzoyl chloride, must be screened for 3-nitro and 4-nitro isomers using GC-MS prior to coupling.
Protocol B: The "Self-Validating" Characterization Workflow

This protocol uses qNMR to assign potency, cross-validated by HPLC for impurity profiling.

Step 1: Structural Identification (Regioisomer Check)

Technique: 1H NMR (DMSO-d6, 400 MHz+)

  • Diagnostic Signal: Look for the amide -NH doublet. In the 2-nitro isomer, the amide proton is deshielded (shifted downfield, ~8.5-9.0 ppm) and often broadened due to hydrogen bonding with the nitro group oxygen.

  • Aromatic Region: The 2-nitro substitution pattern will show a distinct multiplet pattern (1H doublet, 1H triplet, 1H triplet, 1H doublet) compared to the symmetric AA'BB' system of the 4-nitro isomer.

Step 2: Purity Assignment via qNMR (Primary Method)

Reagents:

  • Analyte: ~20 mg 2-Nitro-N-(piperidin-4-yl)benzamide (dried).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), ~10 mg.

  • Solvent: DMSO-d6 (99.9%).

Procedure:

  • Weigh Analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a 5-digit balance (precision is key).
  • Dissolve in 1.0 mL DMSO-d6.

  • Acquire spectrum with

    
     relaxation delay 
    
    
    
    (to ensure full relaxation of protons).
  • Integrate the Maleic Acid singlet (

    
     6.2 ppm, 2H) and a distinct analyte signal (e.g., aromatic proton at 
    
    
    
    7.8 ppm, 1H).

Calculation:



Where 

=Integral,

=Number of protons,

=Molecular Weight,

=Purity of IS.[1][2][3][4][5][6][7][8]
Step 3: Impurity Profiling via HPLC-UV (Secondary Method)

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. Gradient: 5% B to 95% B over 20 mins. Detection: UV at 254 nm (nitro group absorbance). Acceptance Criteria: The main peak purity (by diode array) must match the qNMR purity value within ±1.0%.

Part 4: Visualization of the Qualification Workflow

The following diagram illustrates the decision logic for qualifying the reference standard, ensuring compliance with ICH Q2(R2) and USP <1086> [2].

ReferenceStandardWorkflow Start Start: Material Acquisition SourceCheck Is Material Certified (CRM)? Start->SourceCheck UseDirectly Use Directly as Primary Standard SourceCheck->UseDirectly Yes Analyze Begin Characterization (In-House) SourceCheck->Analyze No ID_Step Step 1: Structural ID (1H-NMR, MS, IR) Confirm 2-Nitro Regioisomer Analyze->ID_Step Purity_Branch Step 2: Purity Assignment ID_Step->Purity_Branch qNMR Method A: qNMR (Primary Ratio Method) Direct Purity Calculation Purity_Branch->qNMR MassBalance Method B: Mass Balance (100% - Impurities - H2O - ROI) Purity_Branch->MassBalance Validation Step 3: Cross-Validation Compare qNMR vs HPLC Area% qNMR->Validation MassBalance->Validation Decision Do results match within 1.0%? Validation->Decision Fail Reject/Repurify Decision->Fail No Pass Generate CoA Assign Validity Date Decision->Pass Yes

Figure 1: Decision tree for the qualification of 2-Nitro-N-(piperidin-4-yl)benzamide reference standards, highlighting the qNMR vs. Mass Balance pathways.

Part 5: Stability & Handling

  • Hygroscopicity: The secondary amine (piperidine) is prone to absorbing atmospheric moisture and CO2 (forming carbamates).

    • Recommendation: Store under Argon/Nitrogen at -20°C.

    • Testing: Perform Karl Fischer (KF) titration immediately before weighing for standard preparation.

  • Photostability: Nitro-aromatics can be light-sensitive.

    • Recommendation: Use amber glassware for all solutions.

References

  • International Council for Harmonisation (ICH). (2023).[9][10][11] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[9][10][11] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][12] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Gouda, M. A., et al. (2018).[5] Synthesis and Characterization of Some Novel Benzamide Derivatives. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 2-Nitro-N-(piperidin-4-yl)benzamide from Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Challenge of Isomeric Purity

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide addresses the analytical challenge of distinguishing 2-Nitro-N-(piperidin-4-yl)benzamide, an ortho-substituted compound, from its meta (3-nitro) and para (4-nitro) positional isomers.

Unambiguous identification is not merely an academic exercise; it is a cornerstone of quality control, ensuring the safety, efficacy, and reproducibility of research findings and pharmaceutical products. This document provides an in-depth comparison of analytical methodologies, grounded in experimental data and first principles, to empower researchers to confidently differentiate these closely related molecules. We will explore the causal relationships behind experimental choices, presenting a self-validating system of protocols for robust isomer characterization.


Chapter 1: The Subjects of Investigation - Positional Isomers

The core challenge lies in the subtle structural differences between the three positional isomers of Nitro-N-(piperidin-4-yl)benzamide. While all share the same molecular weight and elemental composition, the position of the electron-withdrawing nitro (–NO₂) group on the benzamide ring profoundly influences their electronic distribution, polarity, and steric environment. These differences are the keys we will exploit for their differentiation.

G cluster_ortho 2-Nitro-N-(piperidin-4-yl)benzamide (Ortho) cluster_meta 3-Nitro-N-(piperidin-4-yl)benzamide (Meta) cluster_para 4-Nitro-N-(piperidin-4-yl)benzamide (Para) ortho meta para

Figure 1: Chemical structures of the ortho, meta, and para isomers.


Chapter 2: Chromatographic Separation - The First Line of Attack

High-Performance Liquid Chromatography (HPLC) is the quintessential first step in isomer analysis. It allows for physical separation of the isomers, providing distinct retention times that serve as the initial identifying characteristic.

Principle of Differentiation via HPLC

The separation of these positional isomers by reversed-phase HPLC is governed by their relative polarity. The position of the nitro group alters the molecule's overall dipole moment and its hydrophobic/hydrophilic character. Although these differences are subtle, they can be effectively exploited by selecting a stationary phase that offers multiple interaction mechanisms.

While a standard C18 column can be attempted, its selectivity, based primarily on hydrophobicity, may be insufficient for baseline resolution. A superior choice is a stationary phase incorporating a phenyl or pentafluorophenyl (PFP) ligand.[1][2] These columns provide not only hydrophobic interactions but also crucial π-π interactions between the electron-rich stationary phase and the electron-deficient nitro-aromatic ring of the analytes.[3] The differing electron densities of the ortho, meta, and para isomers result in differential π-π stacking, enhancing selectivity and enabling a successful separation.

Expected Results

Generally, the para isomer, often being the most symmetrical and least polar, will elute last. The ortho and meta isomers will have closely related polarities, but the steric hindrance and potential for intramolecular hydrogen bonding in the ortho isomer can lead to a different interaction profile with the stationary phase, typically resulting in a shorter retention time compared to the para isomer. The exact elution order of ortho and meta can depend on the specific mobile phase and stationary phase chemistry.

IsomerExpected Retention Time (min)Rationale
2-Nitro-N-(piperidin-4-yl)benzamide t₁ (Shortest)Potential for intramolecular H-bonding may reduce interaction with the stationary phase.
3-Nitro-N-(piperidin-4-yl)benzamide t₂Intermediate polarity and interaction profile.
4-Nitro-N-(piperidin-4-yl)benzamide t₃ (Longest)Typically the most symmetrical and effective at interacting with the reversed-phase stationary phase.
Experimental Protocol: HPLC-UV Analysis
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detection Wavelength: 260 nm (a region where nitroaromatics strongly absorb).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 70% B

      • 15-17 min: 70% B

      • 17.1-20 min: 20% B (re-equilibration).

  • Sample Preparation:

    • Prepare individual standards of each isomer and a mixed standard at a concentration of 0.1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Filter samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject individual standards to determine the retention time of each isomer.

    • Inject the mixed standard to confirm baseline separation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_output Data Output Sample Isomer Mixture (0.1 mg/mL) Filter Filter (0.45 µm) Sample->Filter Inject Inject 5 µL Filter->Inject Column Phenyl-Hexyl Column Gradient Elution Inject->Column Detect UV Detector (260 nm) Column->Detect Chromatogram Chromatogram with Separated Peaks Detect->Chromatogram

Figure 2: HPLC workflow for isomer separation.


Chapter 3: Spectroscopic Confirmation - The Unambiguous Fingerprint

While HPLC provides separation, spectroscopic techniques are required for definitive structural confirmation. NMR, Mass Spectrometry, and IR Spectroscopy each provide a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle of Differentiation: ¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and splitting pattern (multiplicity) of the protons on the aromatic ring are exquisitely sensitive to the substitution pattern.

  • 2-Nitro (Ortho) Isomer: The proximity of the two bulky substituents (amide and nitro) to each other and to the aromatic protons results in a complex and deshielded environment. We expect four distinct signals in the aromatic region (typically δ 7.5-8.2 ppm), each appearing as a multiplet (e.g., doublet of doublets, triplet of doublets). Furthermore, the amide proton (N-H) may be shifted significantly downfield due to potential intramolecular hydrogen bonding with the ortho-nitro group's oxygen.[4]

  • 3-Nitro (Meta) Isomer: This isomer will also display four signals in the aromatic region, but with a more predictable splitting pattern. One proton will appear as a singlet or narrow triplet, while the others will show clear doublet or triplet of doublet patterns, often at more distinct chemical shifts compared to the ortho isomer.

  • 4-Nitro (Para) Isomer: The high degree of symmetry in the para isomer simplifies the spectrum dramatically. The aromatic region will show two distinct signals, each integrating to two protons. These will appear as a pair of doublets (an AA'BB' system), a classic signature of para-substitution.

IsomerExpected Aromatic ¹H NMR Signals (δ ppm)Key Differentiating Feature
2-Nitro-N-(piperidin-4-yl)benzamide 4 complex multipletsComplex, overlapping multiplets; downfield shift of amide N-H.
3-Nitro-N-(piperidin-4-yl)benzamide 4 distinct multipletsMore resolved pattern, often with one near-singlet proton.
4-Nitro-N-(piperidin-4-yl)benzamide 2 doublets (AA'BB' system)Symmetrical pattern of two doublets.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the amide N-H proton is visible and not exchanged.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record the spectrum at room temperature. Acquire at least 16 scans.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Mass Spectrometry (MS)

Principle of Differentiation: All three isomers have the same nominal mass. Therefore, differentiation relies on analyzing their fragmentation patterns, typically using Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS. The position of the nitro group can direct fragmentation pathways, a phenomenon known as the "ortho effect."[5][6]

  • Common Fragments: All isomers are expected to show a molecular ion peak (M⁺•) and a prominent fragment corresponding to the loss of the nitro group ([M-NO₂]⁺).

  • Ortho-Effect Fragmentation: The 2-nitro isomer is unique because the amide and nitro groups are adjacent. This proximity can facilitate a rearrangement and fragmentation pathway unavailable to the meta and para isomers. A characteristic fragmentation could involve the transfer of a hydrogen from the amide N-H to the nitro group, followed by the loss of an OH radical ([M-OH]⁺). This specific loss is a strong indicator of the ortho substitution.[6]

  • Meta and Para Isomers: The fragmentation patterns of the 3-nitro and 4-nitro isomers are expected to be very similar to each other, dominated by the loss of NO₂ (46 u) and NO (30 u).[7][8] Differentiating between them using MS alone is challenging and relies on subtle differences in fragment ion intensities.

IsomerKey Diagnostic Fragment Ions (m/z)Rationale
2-Nitro-N-(piperidin-4-yl)benzamide [M-OH]⁺, [M-NO₂]⁺Proximity of amide and nitro groups enables unique loss of OH radical ("ortho effect").
3-Nitro-N-(piperidin-4-yl)benzamide [M-NO₂]⁺, [M-NO]⁺Dominated by standard nitroaromatic fragmentation.
4-Nitro-N-(piperidin-4-yl)benzamide [M-NO₂]⁺, [M-NO]⁺Fragmentation pattern is very similar to the meta isomer.

Experimental Protocol: GC-MS (EI) Analysis

  • System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

  • Analysis: Inject a dilute solution of each isomer (e.g., 10 µg/mL in Ethyl Acetate). Compare the resulting mass spectra, paying close attention to the presence or absence of the [M-OH]⁺ fragment.

Infrared (IR) Spectroscopy

Principle of Differentiation: IR spectroscopy probes the vibrational frequencies of functional groups. While all isomers will display characteristic absorptions for the N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), the key to differentiation lies in the C-H out-of-plane bending region (900-690 cm⁻¹).[9] The pattern of absorption in this region is highly characteristic of the aromatic substitution pattern.[10][11]

  • 2-Nitro (Ortho): A strong absorption band is expected around 785-740 cm⁻¹.

  • 3-Nitro (Meta): Two distinct bands are expected, one around 810-750 cm⁻¹ and another around 900-860 cm⁻¹.

  • 4-Nitro (Para): A single, strong absorption band is expected in the 850-800 cm⁻¹ range.

IsomerExpected C-H Bending Absorptions (cm⁻¹)Key Differentiating Feature
2-Nitro-N-(piperidin-4-yl)benzamide ~785-740Single strong band for ortho substitution.
3-Nitro-N-(piperidin-4-yl)benzamide ~810-750 and ~900-860Two distinct bands for meta substitution.
4-Nitro-N-(piperidin-4-yl)benzamide ~850-800Single strong band for para substitution.

Experimental Protocol: FT-IR (ATR) Analysis

  • System: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹. Co-add at least 32 scans for a good signal-to-noise ratio.

  • Analysis: Identify the key functional group peaks and carefully analyze the 900-690 cm⁻¹ region for the characteristic C-H out-of-plane bending patterns.

Chapter 4: A Unified Analytical Workflow

For absolute certainty, a multi-technique approach is essential. No single method provides the complete picture. The logical workflow begins with separation, followed by conclusive spectroscopic identification.

G start Unknown Isomer Mixture hplc 1. HPLC Separation (Phenyl-Hexyl Column) start->hplc decision Baseline Separation? hplc->decision collect 2. Collect Fractions (Ortho, Meta, Para) decision->collect Yes optimize Optimize HPLC Method decision->optimize No nmr 3a. ¹H NMR Analysis collect->nmr ms 3b. Mass Spec Analysis collect->ms ir 3c. FT-IR Analysis collect->ir confirm_ortho Ortho Isomer Confirmed (4 multiplets, [M-OH]⁺) nmr->confirm_ortho Complex Pattern confirm_meta_para Meta / Para Isomer Confirmed nmr->confirm_meta_para Symmetric Pattern ms->confirm_ortho Ortho Effect ir->confirm_meta_para C-H Bending

Figure 3: Integrated workflow for isomer identification.


Conclusion

¹H NMR stands as the most definitive single technique, offering a clear distinction of all three isomers based on aromatic proton splitting patterns. Mass Spectrometry provides a unique confirmatory data point for the target ortho isomer via the characteristic "ortho effect" fragmentation. Finally, IR Spectroscopy serves as a rapid, cost-effective method that can reliably distinguish the substitution patterns. By integrating these methods as outlined in this guide, researchers, scientists, and drug development professionals can ensure the structural integrity of their compounds, a non-negotiable requirement for scientific and regulatory success.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2007). Rapid Communications in Mass Spectrometry. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2018). MicroSolv Technology Corporation. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2007). ResearchGate. [Link]

  • Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2012). Magnetic Resonance in Chemistry. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). RSC Publishing. [Link]

  • How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? (2018). Quora. [Link]

  • Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. (1981). Australian Journal of Chemistry. [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). International Journal of Legal Medicine. [Link]

  • The infrared spectra of some nitro-amides. (1963). Journal of the Chemical Society (Resumed). [Link]

  • Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. (1981). CSIRO Publishing. [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]

Sources

X-ray Crystallography & Performance Guide: Benzamide Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Benzamide Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical solid-state chemistry, the benzamide pharmacophore is ubiquitous, serving as the backbone for critical antiemetic and antipsychotic agents (e.g., Metoclopramide, Sulpiride).[1] However, the term "Benzamide Hydrochloride" presents a distinct crystallographic dichotomy:

  • Simple Benzamide (

    
    ):  An extremely weak base (
    
    
    
    ) that does not readily form stable hydrochloride salts under standard conditions.[1]
  • Substituted Benzamides (APIs): These molecules (e.g., Metoclopramide) contain basic side chains (tertiary amines) that readily form stable, highly soluble hydrochloride salts.[1]

This guide focuses on the Substituted Benzamide Hydrochloride Salts , using Metoclopramide Hydrochloride (MCP-HCl) as the primary reference standard.[1] We objectively compare the crystallographic architecture and physicochemical performance of the HCl Salt versus the Free Base , providing the experimental data necessary for rational solid-form selection.

Part 1: Structural Characterization & Crystallographic Data[2]

The transition from a neutral benzamide free base to its hydrochloride salt induces profound changes in crystal packing, density, and hydration state.

1.1 The Protonation Site: A Critical Distinction

A common misconception in benzamide crystallography is the site of protonation.

  • Theoretical Model (Simple Benzamide): Protonation would occur at the carbonyl oxygen (

    
    -protonation) due to resonance stabilization, but this requires superacidic conditions.[1]
    
  • Pharmaceutical Reality (Metoclopramide): Protonation occurs at the tertiary amine nitrogen of the diethylaminoethyl side chain. The benzamide moiety remains neutral, participating in

    
     stacking and amide-amide hydrogen bonding.[1]
    
1.2 Crystal Structure Comparison: Salt vs. Free Base

The following table summarizes the crystallographic parameters for Metoclopramide, the industry-standard benzamide derivative.

ParameterMetoclopramide Free BaseMetoclopramide HCl Monohydrate
Crystal System MonoclinicMonoclinic
Space Group


Z (Molecules/Cell) 44
Hydration State AnhydrousMonohydrate (Stable)
Packing Motif Herringbone /

Stacking
Ionic Layers + Water Channels
Key Interaction Intramolecular

(folded)
Ionic

&

Calculated Density


Crystallographic Insight: The HCl salt incorporates a water molecule into the lattice (Monohydrate). This water acts as a structural "glue," bridging the chloride anions and the amide carbonyls. This explains why the anhydrous HCl salt is hygroscopic—it actively seeks to regain this stable hydrated crystal lattice.

Part 2: Performance Comparison (Salt vs. Base)

The choice between the Free Base and the Hydrochloride Salt is dictated by the solubility-permeability trade-off.[1]

2.1 Solubility Profiles

The primary driver for selecting the HCl salt is aqueous solubility. The ionic lattice energy of the salt is more easily overcome by solvent hydration enthalpy than the neutral packing of the base.

  • Benzamide Free Base: Lipophilic (

    
    ).[1] Solubility is limited by the energy required to break the strong intermolecular amide hydrogen bonds.
    
  • Benzamide HCl Salt: Hydrophilic. The chloride counterion disrupts the tight organic packing, creating a lattice that readily dissociates in water.

Experimental Solubility Data (at


): 
  • Free Base:

    
     (Practically Insoluble)[1][2]
    
  • HCl Salt:

    
     (Freely Soluble)[1]
    
2.2 Stability and Hygroscopicity

While the HCl salt offers superior solubility, it introduces stability challenges regarding moisture.

  • Free Base: Non-hygroscopic. Stable at high relative humidity (RH).[1]

  • HCl Salt (Anhydrous): Metastable.[1] Rapidly absorbs moisture at

    
     RH to convert to the Monohydrate form.
    
  • HCl Salt (Monohydrate): Thermodynamically stable under ambient conditions.[1]

Recommendation: For formulation, the Monohydrate HCl salt is the preferred solid form to prevent phase changes during storage.

Part 3: Visualization of Structural Logic
3.1 Salt Selection Decision Tree

This diagram illustrates the logical flow for determining if a Benzamide derivative is suitable for HCl salt formation based on


 and structural features.

SaltSelection Start Benzamide Derivative Candidate CheckBasic Does it have a basic side chain? (e.g., Tertiary Amine) Start->CheckBasic CheckPka Check pKa of Side Chain CheckBasic->CheckPka Yes AmidePka Amide pKa ~ -1.5 (Too weak for HCl) CheckBasic->AmidePka No (Simple Benzamide) AminePka Amine pKa > 8.5 (Ideal for HCl) CheckPka->AminePka pKa > 4 NoSalt Use Free Base or Co-Crystal AmidePka->NoSalt FormSalt Form Stable HCl Salt AminePka->FormSalt HydrateCheck Screen for Hydrates (HCl salts often hydrate) FormSalt->HydrateCheck Check Hygroscopicity

Caption: Logic flow for predicting the viability of Benzamide Hydrochloride salt formation based on molecular basicity.

Part 4: Experimental Protocols
4.1 Synthesis & Crystallization of Metoclopramide HCl (Monohydrate)

This protocol ensures the production of the stable monohydrate polymorph suitable for X-ray diffraction.

Reagents:

  • Metoclopramide Free Base (Purity

    
    )[1]
    
  • Hydrochloric Acid (

    
    )[1]
    
  • Ethanol (Absolute)[1]

  • Deionized Water[1][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     of Metoclopramide Free Base in 
    
    
    
    of Ethanol at
    
    
    . Ensure complete dissolution to avoid seed crystals of the base.
  • Acidification: Slowly add

    
     of concentrated HCl dropwise while stirring. The solution may warm slightly (exothermic protonation).
    
  • Nucleation Control: Add

    
     of water. This is critical. The water ensures the formation of the monohydrate lattice rather than the unstable anhydrate.
    
  • Crystallization: Allow the solution to cool slowly to room temperature (

    
    ) over 4 hours.
    
  • Harvesting: Filter the white crystalline precipitate.

  • Conditioning: Dry at

    
     under ambient humidity (do not use high vacuum/desiccant, or you may dehydrate the crystal lattice).
    
4.2 Single Crystal X-ray Diffraction (SCXRD) Workflow

To validate the salt structure:

  • Crystal Selection: Select a prism-shaped crystal approx.

    
    .[1]
    
  • Mounting: Mount on a glass fiber using perfluoropolyether oil.

  • Data Collection: Collect at

    
     (Room Temp) to maintain the hydration state. Cooling to 
    
    
    
    is possible but monitor for phase transitions.[1]
  • Refinement: Refine the Chloride ion position anisotropically. Locate water hydrogens in the difference Fourier map to confirm the H-bond network (

    
    ).[1]
    
Part 5: Workflow Visualization

CrystallographyWorkflow Sample Benzamide Derivative (Base) SaltScreen Salt Screening (HCl, H2SO4, etc.) Sample->SaltScreen Solubility Solubility Test (Aq. vs Organic) SaltScreen->Solubility SCXRD Single Crystal XRD (Structure Solution) Solubility->SCXRD Grow Single Crystal PXRD Powder XRD (Bulk Phase ID) Solubility->PXRD Bulk Precipitate Performance Performance Data (Dissolution/Stability) SCXRD->Performance Lattice Energy Insights PXRD->Performance Polymorph Purity

Caption: Integrated workflow for characterizing Benzamide salts from synthesis to performance validation.

References
  • Crystal Structure of Metoclopramide Hydrochloride Monohydr

    • Source: CrystEngComm (Royal Society of Chemistry).
    • Title: Suppressed hydration in metoclopramide hydrochloride by salt cocrystallisation.[4]

    • URL:[Link]

  • Solubility and Stability of Benzamide Salts.

    • Source: Journal of Pharmaceutical Sciences.
    • Title: Biowaiver monographs for immediate release solid oral dosage forms: Metoclopramide hydrochloride.[5]

    • URL:[Link][1]

  • Polymorphism in Benzamide Deriv

    • Source: Journal of Chemical & Engineering Data.[3]

    • Title: Solubility of Metoclopramide Hydrochloride in Six Green Solvents.[3]

    • URL:[Link][1]

  • General Benzamide Crystallography.

    • Source: Acta Crystallographica.[6]

    • Title: Crystal structures of benzamide derivatives.[6]

    • URL:[Link][1]

Sources

Safety Operating Guide

Comprehensive Disposal & Safety Guide: 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride

[1][2]

Executive Safety Summary

2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride is a functionalized pharmaceutical intermediate commonly used in the synthesis of PARP inhibitors (e.g., Niraparib).[1][2] While not typically classified as an explosive nitro compound (like TNT), it possesses distinct chemical hazards due to its nitro-aromatic moiety , secondary amine salt structure , and acidic nature .[1][2]

Immediate Action Required:

  • Treat as Hazardous: Do not dispose of in municipal waste or sink drains.

  • Segregation: Strictly isolate from strong bases (risk of exothermic deprotonation/free-basing) and strong reducing agents (risk of reducing the nitro group to reactive anilines).[1]

  • Destruction Method: High-temperature incineration equipped with scrubbers is the only acceptable disposal method to ensure complete destruction of the nitrogenous heterocycles.[1]

Chemical Hazard Profile & Disposal Implications[2][3][4][5][6][7][8][9]

Effective disposal requires understanding the "Why" behind the safety protocols. This molecule presents a triad of chemical functionalities that dictate its waste stream.

Functional GroupHazard CharacteristicDisposal Implication
Nitro Group (-NO₂) Potential oxidizer; reducible to toxic anilines.[1]Must be incinerated. Landfilling risks leaching toxic reduction products into groundwater.
Piperidine Ring Secondary amine; potential sensitizer and irritant.Avoid Bleach. Do not mix with hypochlorites (bleach), as this can form carcinogenic N-chloramines.[1][2]
Hydrochloride (HCl) Acidic salt form.Check pH. Aqueous solutions will be acidic. Ensure waste containers are compatible (HDPE preferred over metal).

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Expired Reagent)

Goal: Containment for off-site incineration.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers due to the corrosive potential of the hydrochloride salt.

  • Labeling: Affix a hazardous waste label with the following identifiers:

    • Chemical Name: 2-Nitro-N-(piperidin-4-yl)benzamide HCl[1][2][3]

    • Hazards: Irritant (Skin/Eye), Toxic (if swallowed - assume toxicity in absence of LD50).[1][2]

    • Signal Word: WARNING.[4][5]

  • Solvent Wetting (Optional but Recommended): If the powder is very fine and prone to dusting, wet it slightly with a high-flashpoint solvent (e.g., mineral oil or PEG) to prevent inhalation during handling.[2]

  • Stream: Designate for "Solid Organic Hazardous Waste" (Incineration).

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Goal: Prevent unexpected side reactions in the waste drum.

  • pH Verification: Before adding to a central waste carboy, check the pH.

    • If < 2: Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9.[1] Caution: This may precipitate the free base (insoluble solid).

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMF, DMSO, Methanol) is compatible with the waste drum's material.[2]

  • Segregation:

    • DO NOT mix with Oxidizing Waste (Nitric acid, Peroxides).[2]

    • DO NOT mix with Bleach streams.

  • Stream: Designate for "Non-Halogenated Organic Solvent Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").

C. Contaminated Debris (Gloves, Weigh Boats)[1][2]
  • Double-bag all solid debris in chemically resistant polyethylene bags (minimum 4 mil thickness).[1]

  • Seal with tape and place in the Solid Hazardous Waste drum.

  • Never place contaminated sharps or glass in soft bags; use a rigid sharps container labeled "Chemically Contaminated Sharps."

Visual Workflow: Cradle-to-Grave Disposal

The following diagram illustrates the decision logic for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) principles.

DisposalWorkflowStartWaste Generation:2-Nitro-N-(piperidin-4-yl)benzamide HClCheckStateDetermine Physical StateStart->CheckStateSolidPathSolid Reagent/DebrisCheckState->SolidPathLiquidPathLiquid/Mother LiquorCheckState->LiquidPathSegregationSegregation Check:Isolate from Oxidizers & BleachSolidPath->SegregationLiquidTreatCheck pH(Neutralize if pH < 2)LiquidPath->LiquidTreatContainerTransfer to HDPE Waste Drum(Label: Toxic/Irritant)Segregation->ContainerLiquidTreat->SegregationManifestWaste Manifesting(RCRA Code: D001/D002 or Unlisted)Container->ManifestDestructionFinal Disposal:High-Temp IncinerationManifest->Destruction

Figure 1: Decision matrix for the safe disposal of nitro-benzamide derivatives, prioritizing incineration.

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is necessary to prevent environmental contamination.[2][6][7][8]

ScenarioResponse Protocol
Dry Powder Spill 1. Evacuate non-essential personnel.2. Wear PPE (Nitrile gloves, N95/P100 respirator, Safety Goggles).3.[2] Do not dry sweep (risk of dust generation). Use a HEPA vacuum or wet-wipe method.4.[1] Place waste in a sealed container labeled "Spill Debris."
Liquid Spill 1. Absorb with inert material (Vermiculite or Sand). Do not use sawdust (combustible).2. Collect using non-sparking tools.3. Clean surface with soap and water; collect rinsate as hazardous waste.[6][8]
Skin/Eye Contact Skin: Wash with soap and water for 15 min.[7][8] The HCl salt may cause acid burns if left on moist skin.Eyes: Rinse immediately for 15 min. Seek medical attention.

Regulatory & Compliance Notes

  • RCRA Classification (USA): This specific compound is not explicitly "P-listed" or "U-listed" by the EPA.[1] However, it must be characterized by the generator.[2]

    • If the waste is ignitable (flash point < 60°C due to solvent): D001 .[9]

    • If corrosive (pH < 2): D002 .[9]

    • Otherwise, classify as Non-Regulated Hazardous Waste (requiring destruction via incineration).[2]

  • European Waste Code (EWC): Likely falls under 07 05 13 * (solid wastes containing hazardous substances from the manufacture of pharmaceuticals).

References

  • PubChem. (2025). Compound Summary: 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride.[1] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1][2]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

Personal protective equipment for handling 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1233952-07-2 Formula: C12H16ClN3O3 Hazard Classification (Control Banding): OEB 3 (Potent/Hazardous) — Treat as a potential mutagen and skin sensitizer until toxicological data proves otherwise.

Executive Safety Summary

As a Senior Application Scientist, I advise treating 2-Nitro-N-(piperidin-4-yl)benzamide hydrochloride not merely as a generic reagent, but as a functionalized pharmaceutical intermediate with specific risk vectors.

This compound combines a nitroaromatic moiety (potential for blood toxicity/methemoglobinemia and dermal absorption) with a piperidine ring (a common pharmacophore often linked to biological activity and mucous membrane irritation). The hydrochloride salt form increases water solubility but introduces a significant inhalation hazard due to acidic dust generation.

Immediate Directive: Do not handle on an open bench. All solid-phase manipulation requires a Balance Enclosure or Fume Hood.

Risk Assessment & Hazard Deconstruction (SAR Analysis)

Since comprehensive toxicological data is often sparse for specific intermediates, we apply Structure-Activity Relationship (SAR) analysis to establish a "Worst-Case" safety profile.

Functional GroupAssociated HazardMechanism of Toxicity
Nitro Group (-NO2) Systemic Toxicity / Mutagenicity Nitroaromatics can be reduced metabolically to hydroxylamines, potentially causing methemoglobinemia (interference with oxygen transport) or DNA adduct formation.
Piperidine Ring Caustic / Irritant Secondary amines are basic and lipophilic, capable of penetrating skin and causing severe eye irritation or corneal damage.
Benzamide Core Acute Toxicity Analogs (e.g., 4-nitrobenzamide) are classified as "Harmful if swallowed" and "Irritating to eyes/skin."[1]
Hydrochloride Salt Inhalation / Corrosivity Upon contact with moisture in the respiratory tract, HCl salts hydrolyze to release hydrochloric acid, causing immediate tissue irritation.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. The goal is to create a redundancy barrier against both dust inhalation and dermal permeation.

Protection ZonePPE RequirementTechnical Justification
Respiratory N95 (Minimum) or P100/PAPR The HCl salt forms a fine, hygroscopic dust. Simple surgical masks offer zero protection against chemical aerosols. Use P100 if handling >100 mg outside a hood.
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness)Outer Glove: Standard Nitrile (change every 30 mins). Inner Glove: Extended cuff Nitrile (taped to sleeve). Nitro compounds can permeate thin nitrile; double gloving provides a "breakthrough" buffer.
Ocular Chemical Splash Goggles Safety glasses are insufficient. The piperidine/HCl combination is corrosive to the cornea. Goggles seal against dust entry.
Body Tyvek® Lab Coat or Sleeve Covers Cotton lab coats absorb liquids and hold them against the skin. Use impervious sleeves (Tyvek/Polyethylene) to cover the wrist gap.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting PPE based on the state of matter and quantity handled.

PPE_Decision_Tree Start Start: Handling 2-Nitro-N-(piperidin-4-yl)benzamide HCl StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Solution Solubilized (Liquid) StateCheck->Solution Liquid/Oil QuantityCheck Quantity > 100 mg? Solid->QuantityCheck Level3 Splash Protocol: Fume Hood + Goggles + Laminate Gloves (if organic solvent) Solution->Level3 Level1 Standard Protocol: Fume Hood + N95 + Double Nitrile QuantityCheck->Level1 No (<100mg) Level2 High Containment: Balance Enclosure + P100/PAPR + Tyvek Sleeves QuantityCheck->Level2 Yes (>100mg)

Caption: Operational logic for escalating PPE based on physical state and quantity thresholds.

Operational Protocols

A. Weighing & Transfer (Solid Phase)

The highest risk of exposure occurs here due to airborne dust.

  • Engineering Control: Activate the Fume Hood or Powder Weighing Station. Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. HCl salts are prone to static charge, causing "fly-away" powder.

  • Technique:

    • Place a tackymat or damp paper towel inside the hood (not on the balance) to trap stray particles.

    • Tare the weighing vessel before opening the chemical container.

    • Transfer slowly. If powder adheres to the spatula, do not flick it. Wipe it off with a Kimwipe inside the hood.

  • Decontamination: Immediately wipe the balance area with a 10% soap/water solution, followed by ethanol.

B. Solubilization (Liquid Phase)

Risk shifts to splash and permeation.

  • Solvent Choice: If dissolving in DMSO or DMF, be aware that these solvents are skin penetrants and will carry the nitro-compound through the skin into the bloodstream rapidly.

  • Glove Upgrade: If using DMSO/DMF, wear Silver Shield (Laminate) gloves under nitrile gloves. Nitrile degrades quickly in these solvents.

  • Vessel Management: Keep all vessels capped when not actively adding reagents.

Emergency Response & First Aid

Self-Validating Check: If you taste a metallic or bitter taste, or feel a "burning" sensation in the nose, your respiratory protection has failed. Evacuate immediately.

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes .

    • Observation: Watch for cyanosis (blue lips/fingernails) over the next 2-4 hours. This indicates methemoglobinemia from nitro-group absorption.

  • Eye Contact:

    • Flush for 15 minutes. The piperidine/HCl mix is acidic and caustic; speed is critical to prevent corneal opacity.

  • Spill Cleanup (Solid):

    • Do not dry sweep. Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous drugs.

Disposal & Waste Stream

  • Segregation: Dispose of as Hazardous Chemical Waste .

  • Labeling: Clearly tag as "Toxic" and "Corrosive" (due to HCl/Piperidine).

  • Incompatibility: Do not mix with strong oxidizers or strong bases (liberation of free piperidine vapor).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Selection Guide. United States Department of Labor. [Link][2]

  • PubChem. (n.d.). Compound Summary for Piperidine (CAS 110-89-4). National Library of Medicine. [Link]

  • PubChem. (n.d.). Compound Summary for 4-Nitrobenzamide (CAS 619-80-7). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.